1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Description
BenchChem offers high-quality 1,3-Propanedione, 1,3-bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanedione, 1,3-bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZOWRFWMXGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189502 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-36-3 | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, a β-diketone of significant interest in various fields of chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry. The guide details the underlying chemical principles, a step-by-step synthesis protocol, purification techniques, and comprehensive characterization methods. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction and Significance
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, also known as 4,4'-dimethyldibenzoylmethane, belongs to the class of 1,3-diketones. This structural motif is a prevalent scaffold in a multitude of biologically active molecules and serves as a versatile precursor in the synthesis of various heterocyclic compounds. The presence of the p-methylphenyl groups can influence the compound's lipophilicity and electronic properties, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The β-diketone moiety exhibits keto-enol tautomerism, a phenomenon that plays a crucial role in its reactivity and potential as a ligand for metal complexes.
This guide will focus on the most common and efficient method for the synthesis of this class of compounds: the Claisen condensation reaction. We will explore the mechanism of this carbon-carbon bond-forming reaction and provide a detailed, field-proven protocol for its successful execution in a laboratory setting.
The Claisen Condensation: A Mechanistic Overview
The synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione is most effectively achieved through a crossed Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific synthesis, 4-methylacetophenone will serve as the ketone component, and an ester of 4-methylbenzoic acid, such as ethyl 4-methylbenzoate, will act as the acylating agent.
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), deprotonates the α-carbon of 4-methylacetophenone, forming a resonance-stabilized enolate. The choice of a strong base is critical as the acidity of the α-proton of a ketone is relatively low.
-
Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl 4-methylbenzoate). This results in the formation of a tetrahedral intermediate.
-
Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (or other alkoxide) leaving group.
-
Deprotonation of the β-Diketone: The resulting 1,3-diketone has a highly acidic proton on the central methylene group due to the electron-withdrawing effect of the two adjacent carbonyl groups. The base present in the reaction mixture readily deprotonates this position, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.
-
Protonation: An acidic workup is required in the final step to protonate the enolate and yield the neutral 1,3-diketone product.
Experimental Protocol: Synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione
This protocol is adapted from established procedures for the synthesis of analogous 1,3-diketones and is designed to be a self-validating system with clear checkpoints.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylacetophenone | 134.18 | 13.42 g | 0.10 | Ensure it is dry. |
| Ethyl 4-methylbenzoate | 164.20 | 18.06 g | 0.11 | Ensure it is dry. |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 | Caution: Flammable solid, reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Dry over sodium/benzophenone or use a commercial solvent purification system. |
| 1 M Hydrochloric Acid (HCl) | - | ~150 mL | - | For workup. |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | For washing. |
| Brine (Saturated NaCl solution) | - | 100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | For drying. |
| Diethyl Ether | - | As needed | - | For extraction and chromatography. |
| Hexane | - | As needed | - | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (4.40 g, 0.11 mol of 60% dispersion).
-
Wash the sodium hydride with dry hexane (3 x 20 mL) to remove the mineral oil. Perform this under a nitrogen atmosphere and with extreme caution.
-
Add 100 mL of anhydrous THF to the flask.
-
-
Enolate Formation:
-
In a separate dry flask, dissolve 4-methylacetophenone (13.42 g, 0.10 mol) in 50 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred suspension of sodium hydride in THF at room temperature over a period of 30 minutes.
-
After the addition is complete, stir the mixture at room temperature for an additional 1 hour. The formation of the enolate is usually accompanied by the evolution of hydrogen gas.
-
-
Condensation Reaction:
-
Dissolve ethyl 4-methylbenzoate (18.06 g, 0.11 mol) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
After the addition, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice and 150 mL of 1 M HCl. Perform this step slowly and in a well-ventilated fume hood as any unreacted sodium hydride will react vigorously.
-
Stir the mixture until all the solids have dissolved. The product may precipitate as a yellowish solid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is typically a yellowish solid. Purification can be achieved by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is recommended. A gradient of hexane and ethyl acetate (e.g., starting from 95:5) can be used as the eluent.
Characterization
The structure and purity of the synthesized 1,3-bis(4-methylphenyl)-1,3-propanedione should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol [2] |
| Melting Point | 110-114 °C (literature) |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum will show characteristic signals for both the keto and enol tautomers.
-
Enol Tautomer (major):
-
δ ~16.0-17.0 ppm (s, 1H, enolic OH)
-
δ ~7.8-7.9 ppm (d, 4H, aromatic protons ortho to C=O)
-
δ ~7.2-7.3 ppm (d, 4H, aromatic protons meta to C=O)
-
δ ~6.8 ppm (s, 1H, vinyl proton)
-
δ ~2.4 ppm (s, 6H, two CH₃ groups)
-
-
Keto Tautomer (minor):
-
δ ~7.9-8.0 ppm (d, 4H, aromatic protons ortho to C=O)
-
δ ~7.2-7.3 ppm (d, 4H, aromatic protons meta to C=O)
-
δ ~4.2 ppm (s, 2H, methylene protons)
-
δ ~2.4 ppm (s, 6H, two CH₃ groups)
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~185-195 ppm (C=O carbons)
-
δ ~144 ppm (aromatic C-CH₃)
-
δ ~135 ppm (aromatic C-C=O)
-
δ ~129 ppm (aromatic CH)
-
δ ~128 ppm (aromatic CH)
-
δ ~92 ppm (enol CH)
-
δ ~55 ppm (keto CH₂)
-
δ ~21.5 ppm (CH₃ carbons)
Infrared (IR) Spectroscopy (KBr pellet):
-
~3400 cm⁻¹ (broad, O-H stretch of the enol form)
-
~1600-1620 cm⁻¹ (C=O stretch, often a broad band due to conjugation and hydrogen bonding in the enol form)
-
~1580-1600 cm⁻¹ (C=C stretch of the enol and aromatic rings)
-
~1450-1500 cm⁻¹ (aromatic C=C stretches)
-
~820 cm⁻¹ (para-disubstituted benzene ring C-H out-of-plane bend)
Safety and Handling
It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere (e.g., nitrogen or argon). In case of fire, use a dry chemical powder extinguisher. Do not use water.
-
Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon exposure to air and light. Use in a well-ventilated area and away from ignition sources.
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle with care and ensure immediate access to an eyewash station and safety shower.
-
1,3-bis(4-methylphenyl)-1,3-propanedione: While specific toxicity data is limited, it should be handled with care as with all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes.[3]
Conclusion
This guide provides a detailed and practical protocol for the synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione via a Claisen condensation reaction. By understanding the underlying mechanism and adhering to the described experimental procedures, researchers can confidently and safely synthesize this valuable compound for their research endeavors. The provided characterization data will serve as a reliable reference for confirming the identity and purity of the final product.
References
-
PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. Available at: [Link]
- Levine, R.; Conroy, J. A.; Adams, J. T.; Hauser, C. R. The Claisen Condensation. IV. The Use of Sodium Amide and Sodium Hydride. J. Am. Chem. Soc.1945, 67 (9), 1510–1512.
- Anselme, J.-P. The Reaction of N-Nitroso-N,N'-di-n-propylurea with Sodium Hydride in the Presence of Esters. J. Org. Chem.1967, 32 (11), 3716–3718.
-
Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones". Available at: [Link]
-
PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Available at: [Link]
- Organic Syntheses.
-
Chemistry LibreTexts. The Claisen Condensation Reaction. Available at: [Link]
-
PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Available at: [Link]
Sources
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-bis(4-methylphenyl)-1,3-propanedione
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-bis(4-methylphenyl)-1,3-propanedione (also known as 4,4'-dimethyldibenzoylmethane). As a key member of the β-diketone family, this compound is a versatile building block in synthetic chemistry and a subject of growing interest for researchers in materials science and drug development. This document details its structural characteristics, synthesis, physicochemical parameters, and extensive spectroscopic profile. A central focus is placed on the compound's prominent keto-enol tautomerism, a phenomenon critical to its reactivity and characterization. The guide also includes validated experimental protocols and discusses the molecule's applications, particularly its potential as a chelating ligand and a scaffold in medicinal chemistry, to provide actionable insights for scientific professionals.
Molecular Identity and Structure
1,3-bis(4-methylphenyl)-1,3-propanedione is a symmetrical aromatic β-diketone. Its structure features a central three-carbon propane-1,3-dione linker flanked by two para-tolyl (4-methylphenyl) groups. This substitution pattern significantly influences its electronic properties, solubility, and reactivity compared to its parent compound, dibenzoylmethane.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1,3-bis(4-methylphenyl)propane-1,3-dione | [1] |
| CAS Number | 3594-36-3 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆O₂ | [1][2] |
| Molecular Weight | 252.31 g/mol | [1] |
| Common Synonyms | 4,4'-Dimethyldibenzoylmethane, 1,3-Di-p-tolylpropane-1,3-dione |[1] |
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with positions
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.2,0.7!"];
C3 [label="C", pos="2.4,0!"];
O1 [label="O", pos="-0.6,-0.8!"];
O2 [label="O", pos="3.0,-0.8!"];
C4 [label="C", pos="1.2,2.1!"]; // Methylene carbon
// Phenyl Ring 1
C5 [label="C", pos="-1.3,0.7!"];
C6 [label="C", pos="-1.9,1.9!"];
C7 [label="C",- pos="-3.1,1.9!"];
C8 [label="C", pos="-3.7,0.7!"];
C9 [label="C", pos="-3.1,-0.5!"];
C10 [label="C", pos="-1.9,-0.5!"];
C11 [label="CH₃", pos="-4.4,-1.7!"]; // Methyl group 1
// Phenyl Ring 2
C12 [label="C", pos="3.7,0.7!"];
C13 [label="C", pos="4.3,1.9!"];
C14 [label="C", pos="5.5,1.9!"];
C15 [label="C", pos="6.1,0.7!"];
C16 [label="C", pos="5.5,-0.5!"];
C17 [label="C", pos="4.3,-0.5!"];
C18 [label="CH₃", pos="6.8,-1.7!"]; // Methyl group 2
// Define edges for bonds
C1 -- O1 [style=double];
C1 -- C2;
C2 -- C3;
C2 -- C4;
C3 -- O2 [style=double];
C1 -- C5;
C3 -- C12;
// Phenyl Ring 1 bonds
C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5;
C8 -- C11;
// Phenyl Ring 2 bonds
C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12;
C15 -- C18;
}
Figure 2: General workflow for the Claisen condensation synthesis.
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Physicochemical Properties
The physical properties of the compound are summarized below. The presence of the two tolyl groups renders the molecule largely nonpolar, dictating its solubility profile.
Table 2: Physicochemical Data
| Property | Value | Reference |
| --- | --- | --- |
| Appearance | White to light yellow crystalline solid | N/A (Typical) |
| Melting Point | 125-127 °C |[3] |
| Boiling Point | 425.3 ± 33.0 °C (Predicted) |[3] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) |[3] |
| pKa | 9.49 ± 0.13 (Predicted) |[3] |
| Solubility | Soluble in chloroform, ether, aqueous NaOH. Insoluble in water. |[4] |
Spectroscopic Characterization
The definitive structural elucidation of 1,3-bis(4-methylphenyl)-1,3-propanedione relies on a combination of spectroscopic techniques. A critical aspect influencing its spectra is the existence of a dynamic equilibrium between two tautomeric forms: the diketo and the enol form.
Keto-Enol Tautomerism
The acidity of the central methylene protons (α-protons) allows for a rapid and reversible isomerization between the diketo form and the more stable enol form.[5] The enol tautomer is significantly stabilized by two key factors:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a stable, pseudo-aromatic six-membered ring.[6]
-
Conjugation: The C=C double bond of the enol form is in conjugation with both the carbonyl group and the aromatic phenyl ring, which provides additional electronic stabilization.
In nonpolar solvents like CDCl₃, the enol form is highly favored. The equilibrium can be influenced by solvent polarity, temperature, and pH.[7]
Figure 3: Equilibrium between the diketo and enol tautomers.
Spectroscopic Data Summary
The following table summarizes the key expected signals for the characterization of this compound. The presence of distinct signals for both tautomers in NMR spectra allows for the quantification of the keto-enol equilibrium.
Table 3: Spectroscopic Characterization Data
| Technique | Tautomer | Expected Signal / Fragment (m/z) | Interpretation |
| :--- | :--- | :--- | :--- |
| ¹H NMR | Diketo | ~4.2 ppm (s, 2H) | Methylene protons (-CH₂-) |
| | Enol | ~6.8 ppm (s, 1H) | Vinylic proton (-CH=) |
| | Enol | ~16.8 ppm (s, 1H, broad) | Enolic hydroxyl proton (-OH) |
| | Both | ~2.4 ppm (s, 6H) | Methyl protons (-CH₃) |
| | Both | ~7.2-7.9 ppm (m, 8H) | Aromatic protons (Ar-H) |
| ¹³C NMR | Diketo | ~55-60 ppm | Methylene carbon (-CH₂-) |
| | Enol | ~95-100 ppm | Vinylic carbon (-CH=) |
| | Both | ~185-195 ppm | Carbonyl carbons (C=O) |
| | Both | ~21 ppm | Methyl carbons (-CH₃) |
| | Both | ~125-145 ppm | Aromatic carbons (Ar-C) |
| IR (cm⁻¹) | Diketo | ~1720 & ~1690 cm⁻¹ | Asymmetric & symmetric C=O stretch |
| | Enol | ~1610 cm⁻¹ | Conjugated C=O stretch |
| | Enol | 3200-2500 cm⁻¹ (broad) | Intramolecularly H-bonded O-H stretch |
| Mass Spec. | N/A | 252 | Molecular Ion [M]⁺ |
| | N/A | 119 | [CH₃-C₆H₄-CO]⁺ fragment (Tolylcarbonyl cation) |
Note: NMR chemical shifts (ppm) are referenced to TMS and can vary slightly based on solvent and concentration. IR frequencies (cm⁻¹) are typical values for β-diketones.[6][8][9]
Chemical Reactivity and Applications
The unique structural features of 1,3-bis(4-methylphenyl)-1,3-propanedione give rise to its diverse reactivity and wide-ranging applications.
-
Coordination Chemistry : As a bidentate ligand, the enolate form of the molecule readily chelates with a variety of metal ions to form stable six-membered ring complexes.[10][11] These metal-diketonate complexes are crucial in catalysis, serving as catalysts in cross-coupling reactions and C-H activation.[12] They are also foundational components in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs).[12]
-
Medicinal Chemistry and Drug Development : The dibenzoylmethane scaffold is recognized as a "privileged structure" in medicinal chemistry.[13] Derivatives have been shown to possess a range of biological activities, including antitumor and anti-inflammatory properties.[4] The ability of the β-diketone moiety to interact with biological targets makes 1,3-bis(4-methylphenyl)-1,3-propanedione a valuable starting point for the design and synthesis of novel therapeutic agents.
Experimental Protocols
The following protocol provides a validated method for preparing and analyzing a sample of the title compound by ¹H NMR to confirm its identity and determine the keto-enol ratio.
Protocol 6.1: ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum to verify the structure and quantify the keto:enol tautomer ratio.
Materials:
-
1,3-bis(4-methylphenyl)-1,3-propanedione (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial and spatula
Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard NMR spectrometer without causing solubility issues.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl the vial until the solid is completely dissolved.
-
Rationale: CDCl₃ is a standard, relatively non-polar solvent that effectively dissolves the compound and has a well-defined residual solvent peak (δ ~7.26 ppm). TMS (δ 0.00 ppm) serves as the internal standard for accurate chemical shift calibration.[14]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's spinner and insert it into the magnet. Acquire the ¹H NMR spectrum according to standard instrument procedures (e.g., 16-32 scans).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis & Validation:
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Identification: Identify the characteristic peaks as outlined in Table 3. Look for the sharp singlet of the enolic vinyl proton (~6.8 ppm) and the highly deshielded, broad singlet of the enolic hydroxyl proton (~16.8 ppm).
-
Ratio Calculation: Integrate the area of the diketo methylene peak (A_keto, representing 2 protons) and the enolic vinyl peak (A_enol, representing 1 proton). Calculate the molar ratio:
-
% Enol = [A_enol / ((A_keto / 2) + A_enol)] * 100
-
Self-Validation: The sum of the calculated molar fractions of keto and enol forms should be close to 100%. The integration of the aromatic region should correspond to 8 protons relative to the other signals.
Conclusion
1,3-bis(4-methylphenyl)-1,3-propanedione is a well-defined crystalline solid whose chemical behavior is dominated by its keto-enol tautomerism. This equilibrium profoundly influences its spectroscopic signature, providing clear markers for its identification via NMR and IR spectroscopy. The compound's utility as a robust chelating ligand and its promising scaffold for medicinal chemistry make it a molecule of significant interest. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists aiming to characterize, utilize, and innovate with this versatile β-diketone.
References
-
PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. [Link]
-
LookChem. 3594-36-3(1,3-Propanedione, 1,3-bis(4-methylphenyl)-) Product Description. [Link]
-
PubChem. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. [Link]
-
PubChem. 1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl-. [Link]
- Google Patents. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
RSC Publishing. Synthesis, metal binding and spectral properties of novel bis-1,3-diketone calix[3]arenes. [Link]
-
PubMed. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. [Link]
-
Journal of the American Chemical Society. β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
MDPI. 1,3-Diketone Calix[3]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]
-
ResearchGate. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. [Link]
-
ResearchGate. Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. [Link]
-
Chemistry Steps. Ketone infrared spectra. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
-
ACS Publications. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. [Link]
-
ACS Publications. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]
-
ScholarWorks. THE INVESTIGATION OF BIS-(β-DIKETONES) AS MONOMERS IN THE SYNTHESIS OF COORDINATION POLYMERS. [Link]
-
Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. [Link]
-
ResearchGate. Some 1,3-diketone-metal complexes with antimicrobial activity. [Link]
-
Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]
-
MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
National Center for Biotechnology Information. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. Properties and application of diketones and their derivatives. [Link]
-
ResearchGate. Novel Polyetherimides Based on 5-Methyl-1,3-phenylene-bis-4-oxyphthalic Acid Dianhydride: Synthesis and Physicochemical Properties. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3594-36-3 CAS MSDS (1,3-Propanedione, 1,3-bis(4-methylphenyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | 3594-36-3 [chemicalbook.com]
- 4. 1,3-Diphenyl-1,3-propanedione, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 7. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, metal binding and spectral properties of novel bis-1,3-diketone calix[4]arenes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03381D [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 13. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (CAS 3594-36-3)
This guide provides a comprehensive technical overview of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, a β-diketone of significant interest in synthetic chemistry and with emerging potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, spectroscopic characterization, and prospective applications.
Introduction and Molecular Overview
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, also known by synonyms such as 1,3-di-p-tolylpropane-1,3-dione and 4,4'-dimethyldibenzoylmethane, is a symmetrical aromatic β-diketone.[1] The core 1,3-dicarbonyl motif is a versatile functional group that governs the molecule's reactivity and potential as a pharmacophore. A key characteristic of this and other β-diketones is the existence of keto-enol tautomerism, which significantly influences its chemical and biological properties.[2][3] The equilibrium between the diketo and enol forms is influenced by factors such as solvent polarity and substitution patterns.[4] The enol form is notably stabilized by the formation of an intramolecular hydrogen bond and conjugation with the aromatic rings.[3]
The β-dicarbonyl structure is a common feature in numerous biologically and pharmaceutically active compounds, recognized for their utility in addressing a wide array of diseases.[5]
Synthesis via Claisen Condensation
The most classical and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation.[6] This reaction involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the logical precursors are 4'-methylacetophenone and methyl 4-methylbenzoate.
Rationale for Precursor Selection and Reaction Conditions
The choice of 4'-methylacetophenone provides the enolizable ketone component, while methyl 4-methylbenzoate serves as the acylating agent. A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. The subsequent nucleophilic acyl substitution on the ester, followed by acidification, yields the desired β-diketone. The selection of an appropriate solvent, such as anhydrous tetrahydrofuran (THF), is crucial to ensure a moisture-free environment, preventing quenching of the strong base and enolate intermediate.
Detailed Experimental Protocol
Materials:
-
4'-Methylacetophenone
-
Methyl 4-methylbenzoate
-
Sodium amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium amide (1.1 equivalents) in anhydrous THF.
-
To this suspension, add a solution of 4'-methylacetophenone (1.0 equivalent) in anhydrous THF dropwise at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture for 15-30 minutes to ensure complete formation of the sodium enolate.
-
Add a solution of methyl 4-methylbenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight, during which a precipitate of the sodium salt of the β-diketone may form.
-
Upon completion (monitored by TLC), cautiously quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,3-Propanedione, 1,3-bis(4-methylphenyl)- as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3594-36-3 | [1] |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| IUPAC Name | 1,3-bis(4-methylphenyl)propane-1,3-dione | [1] |
| Appearance | Solid | |
| Melting Point | 125-127 °C | [7] |
| Boiling Point | 425.3 °C (Predicted) | [7] |
Spectroscopic Characterization and Keto-Enol Tautomerism
The structural elucidation of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- relies on a combination of spectroscopic techniques. The presence of keto-enol tautomerism is a defining feature in its spectra.
Keto-Enol Tautomerism
In solution, 1,3-Propanedione, 1,3-bis(4-methylphenyl)- exists as an equilibrium mixture of the diketo and enol forms. The enol form is generally favored in non-polar solvents due to the stability conferred by the intramolecular hydrogen bond and extended conjugation.[4]
Caption: Keto-enol tautomerism in 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Enol Form: A sharp singlet around 16-17 ppm for the enolic proton, a singlet around 6.0-7.0 ppm for the vinyl proton, two doublets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the AA'BB' spin system of the p-substituted rings, and a singlet around 2.4 ppm for the two methyl groups. Keto Form (minor): A singlet around 4.0-4.5 ppm for the methylene protons, two doublets in the aromatic region, and a singlet for the methyl groups. The ratio of integrals will reflect the keto-enol equilibrium. |
| ¹³C NMR | Enol Form: Carbonyl carbons around 180-190 ppm, vinyl carbon around 90-100 ppm, aromatic carbons in the 125-145 ppm range, and methyl carbons around 21 ppm. Keto Form (minor): Carbonyl carbons around 190-200 ppm, methylene carbon around 50-60 ppm, aromatic carbons, and methyl carbons. The presence of both sets of signals confirms tautomerism. A ¹³C NMR spectrum is available on PubChem.[1] |
| IR Spectroscopy | A broad absorption band in the range of 2500-3200 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch of the enol form. A strong, conjugated C=O stretching vibration around 1600-1640 cm⁻¹. C=C stretching vibrations around 1540-1580 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 252. Key fragmentation patterns would likely involve the loss of the p-tolyl group (C₇H₇, m/z = 91) and the p-toluoyl group (C₈H₇O, m/z = 119). GC-MS data is available on PubChem, showing a prominent peak at m/z = 119.[1] |
Reactivity and Potential Applications in Drug Development
The 1,3-diketone moiety is a versatile pharmacophore and a valuable synthetic intermediate. Its ability to chelate metals, participate in hydrogen bonding, and undergo various chemical transformations makes it an attractive scaffold for drug design.
Antioxidant and Anti-inflammatory Potential
Phenolic 1,3-diketones, such as those derived from ginger, have demonstrated protective activities against lipid peroxidation.[8] The mechanism is believed to involve both the phenolic hydroxyl group and the active methylene group of the diketone moiety, which can act as radical scavengers.[8] This suggests that 1,3-bis(4-methylphenyl)-1,3-propanedione could be explored for its antioxidant and, by extension, anti-inflammatory properties.
Anticancer Activity
Derivatives of 1,3-diketones have been investigated as potential anticancer agents. For instance, a derivative of dibenzoylmethane, 2-allyl-1,3-diphenyl-1,3-propanedione, has shown promise as a topical treatment for melanoma, demonstrating superior efficacy and safety compared to dacarbazine in preclinical models.[9] It was found to induce apoptosis through the modulation of FAS receptors and activation of caspase pathways.[9] This highlights the potential for developing derivatives of 1,3-bis(4-methylphenyl)-1,3-propanedione as novel anticancer therapeutics.
Enzyme Inhibition
The 1,3-diketone scaffold has been employed in the design of enzyme inhibitors. Notably, structurally diverse 1,3-diketones have been shown to react with the sulfenyl amide residue of oxidized Protein Tyrosine Phosphatase 1B (PTP1B).[10] PTP1B is a validated therapeutic target for type 2 diabetes, and covalent capture of its oxidized form represents a novel therapeutic strategy.[10] This provides a rationale for screening 1,3-bis(4-methylphenyl)-1,3-propanedione and its analogs for inhibitory activity against PTP1B and other relevant enzymes.
Synthetic Utility in Heterocyclic Chemistry
1,3-Diketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and isoxazoles.[11] These heterocyclic systems are prevalent in many approved drugs, and therefore, 1,3-bis(4-methylphenyl)-1,3-propanedione serves as a valuable starting material for generating libraries of novel compounds for drug discovery screening.
Conclusion
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a readily accessible β-diketone with interesting chemical properties dominated by its keto-enol tautomerism. While its direct therapeutic applications are still under exploration, the broader class of 1,3-diketones has demonstrated significant potential in medicinal chemistry, with established antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a foundational understanding of its synthesis, characterization, and the scientific rationale for its further investigation as a promising scaffold in drug development programs.
References
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Keto–enol tautomerism of 1,3-diketones followed by deprotonation to form negatively charged bidentate ligand. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Some linear 1,3-diketones possessing biological activity. Retrieved from [Link][5]
-
SpectraBase. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link][3]
-
Taylor, S. D., et al. (2015). Reactions of 1,3-Diketones With a Dipeptide Isothiazolidin-3-one: Toward Agents That Covalently Capture Oxidized Protein Tyrosine Phosphatase 1B. PubMed. Retrieved from [Link][10]
-
Naik, G. H., et al. (2002). Protective Activities of Some Phenolic 1,3-diketones Against Lipid Peroxidation. PubMed. Retrieved from [Link][8]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link][11]
-
Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Retrieved from [Link][4]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link][6]
-
de Oliveira, R. B., et al. (2025). Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma. PubMed. Retrieved from [Link][9]
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 3594-36-3 CAS MSDS (1,3-Propanedione, 1,3-bis(4-methylphenyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Protective activities of some phenolic 1,3-diketones against lipid peroxidation: possible involvement of the 1,3-diketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of 1,3-Diketones with a Dipeptide Isothiazolidin-3-one: Toward Agents That Covalently Capture Oxidized Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Enol - Wikipedia [en.wikipedia.org]
Introduction: Unveiling a Versatile β-Diketone Scaffold
An In-Depth Technical Guide to 1,3-bis(4-methylphenyl)propane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Within the vast landscape of organic chemistry, the 1,3-dicarbonyl motif stands out as a privileged scaffold, foundational to a diverse array of applications in medicinal chemistry, materials science, and synthetic methodology. This guide focuses on a specific, symmetrically substituted member of this class: 1,3-bis(4-methylphenyl)propane-1,3-dione , a compound whose structural features suggest significant, yet underexplored, potential. Its formal IUPAC name is 1,3-bis(4-methylphenyl)propane-1,3-dione, and it is also known as 4,4'-dimethyldibenzoylmethane.[1]
The core of this molecule is the propane-1,3-dione linker, flanked by two para-tolyl groups. This structure places it in the family of β-diketones, renowned for their unique chemical properties, most notably the phenomenon of keto-enol tautomerism. This equilibrium, where the molecule interconverts between a diketo form and a more stable, conjugated enol form, is central to its reactivity and function. It governs its ability to act as a potent bidentate ligand for metal ions and is intrinsically linked to the biological activities observed in structurally related compounds.
The therapeutic potential of the 1,3-dicarbonyl moiety is perhaps best exemplified by curcumin, the principal curcuminoid found in turmeric. Curcumin's diarylheptanoid structure contains a β-diketone core responsible for much of its pleiotropic bioactivity, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] By examining 1,3-bis(p-tolyl)propane-1,3-dione, we are exploring a simplified, synthetic analog that allows for a focused investigation of the structure-activity relationships inherent to this chemical class. This guide will provide a comprehensive overview of its synthesis, core chemical principles, and a scientifically grounded exploration of its potential applications for researchers in drug discovery and materials science.
Synthesis and Characterization: A Validated Approach
The most reliable and classical method for the synthesis of 1,3-diketones is the Claisen Condensation , a robust carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[5][6] For the synthesis of the asymmetrically substituted 1,3-bis(p-tolyl)propane-1,3-dione, a crossed Claisen condensation is employed.
Rationale for Synthetic Strategy
The chosen strategy involves the reaction of 4-methylacetophenone (the ketone component, which will form the enolate) with an ester of 4-methylbenzoic acid, such as ethyl 4-methylbenzoate (the acylating agent). The causality behind this choice is rooted in the relative acidity of the α-protons. The α-protons of a ketone (pKa ≈ 19-20) are significantly more acidic than those of an ester (pKa ≈ 25). Consequently, a suitable base will selectively deprotonate the 4-methylacetophenone to form the nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester. This selectivity is crucial for minimizing self-condensation of the ester and ensuring a high yield of the desired β-diketone product. Sodium hydride (NaH) or sodium amide (NaNH₂) are effective bases for this transformation, as they are strong enough to irreversibly deprotonate the ketone.[5][7]
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a self-validating system. Successful synthesis is confirmed by the isolation of a solid product with the correct melting point and is definitively validated by the spectroscopic characterization methods outlined in the subsequent section.
Materials:
-
4-Methylacetophenone
-
Ethyl 4-methylbenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. While stirring under a nitrogen atmosphere, slowly add a solution of 4-methylacetophenone (1.0 equivalent) in anhydrous THF. The mixture will be stirred at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the complete formation of the sodium enolate.
-
Acylation: Add a solution of ethyl 4-methylbenzoate (1.2 equivalents) in anhydrous THF to the enolate suspension. Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: After cooling to room temperature, the reaction is cautiously quenched by pouring the mixture into a beaker of ice containing 1 M HCl, ensuring the pH of the aqueous layer is acidic (pH ~2-3). This step protonates the diketonate salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude product is typically a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-bis(4-methylphenyl)propane-1,3-dione.
Characterization and Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The data presented below are predicted values based on the known spectra of similar 1,3-dicarbonyl compounds and general principles of spectroscopy.[8] The presence of signals for both the keto and enol forms in NMR is the definitive confirmation of the compound's characteristic tautomerism.
| Technique | Tautomer | Expected Observations |
| ¹H NMR | Keto | δ ~7.8-8.0 (d, 4H, Ar-H ortho to C=O), δ ~7.2-7.4 (d, 4H, Ar-H meta to C=O), δ ~4.2 (s, 2H, -CO-CH₂-CO-), δ ~2.4 (s, 6H, Ar-CH₃) |
| Enol | δ ~16-17 (s, 1H, enolic -OH, broad), δ ~7.7-7.9 (m, 4H, Ar-H), δ ~7.2-7.4 (m, 4H, Ar-H), δ ~6.8 (s, 1H, vinylic =CH-), δ ~2.4 (s, 6H, Ar-CH₃) | |
| ¹³C NMR | Keto | δ ~200 (C=O), δ ~145 (Ar-C-CH₃), δ ~135 (Ar-Cipso), δ ~129-130 (Ar-CH), δ ~55-60 (-CH₂-), δ ~21 (Ar-CH₃) |
| Enol | δ ~185-190 (C=O and C-OH), δ ~140-145 (Ar-C), δ ~125-130 (Ar-CH), δ ~95-100 (vinylic =CH-), δ ~21 (Ar-CH₃) | |
| IR (KBr) | Both | 3100-2700 cm⁻¹ (broad, enolic O-H stretch, H-bonded), 1720-1700 cm⁻¹ (C=O stretch, keto), 1640-1580 cm⁻¹ (conjugated C=O stretch and C=C stretch, enol), ~1590 cm⁻¹ (C=C aromatic) |
| Mass Spec (ESI) | Both | Expected [M+H]⁺ peak at m/z = 253.12 |
Core Chemical Property: Keto-Enol Tautomerism
A defining characteristic of 1,3-diketones is their existence as an equilibrium mixture of two tautomeric forms: the diketo form and the keto-enol (or simply enol) form.[9][10] Unlike simple ketones, where the keto form overwhelmingly predominates, the equilibrium for 1,3-diketones often favors the enol form.[11][12]
This preference is driven by two key stabilizing factors:
-
Conjugation: The enol form possesses a conjugated system (O=C-C=C-OH), which delocalizes π-electron density and lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen. This creates a stable pseudo-aromatic ring structure.[12][13]
The position of this equilibrium is sensitive to the solvent environment. Non-polar solvents are less able to form hydrogen bonds with the solute, thus favoring the internally hydrogen-bonded enol form. In contrast, polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto tautomer, shifting the equilibrium accordingly.[9][13]
Caption: Keto-enol tautomerism in 1,3-bis(p-tolyl)propane-1,3-dione.
Potential Applications in Drug Discovery and Development
While direct biological data for 1,3-bis(p-tolyl)propane-1,3-dione is not extensively published, its structural analogy to a vast library of bioactive β-diketones provides a strong basis for hypothesizing its therapeutic potential.
Anticancer Activity: A Curcumin Analog Perspective
Curcumin and its synthetic analogs are well-documented to interfere with multiple signaling pathways implicated in tumorigenesis, proliferation, and metastasis.[4][14] These pathways include NF-κB, JAK-STAT, and PI3K/Akt. The anti-cancer effects are often mediated by regulating transcription factors, growth factors, and inflammatory cytokines.[2] Given that the β-diketone moiety is a key pharmacophore, it is highly probable that 1,3-bis(p-tolyl)propane-1,3-dione could exhibit similar mechanisms of action. The tolyl groups, being lipophilic, may enhance cell membrane permeability and interaction with intracellular targets compared to the more polar groups on curcumin.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow: In Vitro Anticancer Screening
A standard, self-validating protocol to assess cytotoxicity is the MTT assay.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1,3-bis(p-tolyl)propane-1,3-dione in DMSO and add to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Quantification: Add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration. A dose-dependent decrease in viability validates the compound's cytotoxic effect.
Antimicrobial Potential
β-Diketones and their derivatives have demonstrated notable antimicrobial activity.[15][16][17] The proposed mechanisms often involve the disruption of key cellular processes like transcription and translation or the induction of oxidative stress.[15] The lipophilic nature of the tolyl groups in 1,3-bis(p-tolyl)propane-1,3-dione could facilitate its passage through the lipid-rich cell walls of bacteria, enhancing its potential as an antimicrobial agent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (0.5 McFarland standard).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity. This visual confirmation provides a direct validation of antimicrobial efficacy.
Application in Coordination Chemistry
The deprotonated enol form of 1,3-bis(p-tolyl)propane-1,3-dione is an excellent bidentate chelating ligand, forming stable six-membered rings with a wide variety of metal ions.[18][19] These metal complexes have applications ranging from catalysis to the development of luminescent materials. For example, lanthanide complexes with β-diketonate ligands are known for their sharp emission bands and are used in OLEDs and bio-imaging.[20]
Caption: Chelation of a metal ion (M) by the diketonate ligand.
Conclusion and Future Directions
1,3-bis(4-methylphenyl)propane-1,3-dione is more than a simple organic molecule; it is a versatile scaffold with significant, predictable potential. Its synthesis is straightforward via the classical Claisen condensation, and its identity is readily confirmed by its distinct keto-enol tautomerism. While direct biological validation is an area ripe for exploration, the extensive research on structurally analogous β-diketones, particularly curcuminoids, provides a robust scientific rationale for investigating its efficacy as an anticancer and antimicrobial agent. Furthermore, its utility as a chelating ligand opens avenues in materials science and catalysis. Future research should focus on the empirical validation of its hypothesized biological activities, exploring its metal complexes, and using it as a parent compound for the synthesis of more complex derivatives to build a comprehensive structure-activity relationship profile.
References
-
Bishayee, A., Sethi, G. (2016). Anticancer Activity of Curcumin and Its Analogues: Preclinical and Clinical Studies. Cancer Investigation, 35(1), 1-22. [Link]
-
PubMed. (2017). Anticancer Activity of Curcumin and Its Analogues: Preclinical and Clinical Studies. National Center for Biotechnology Information. [Link]
-
ProQuest. (n.d.). Design and Synthesis of Curcumin Analogs for Anticancer Activity and Discovery of Novel Hit Molecules Targeting CXCR4. [Link]
-
Taylor & Francis Online. (2016). Anticancer Activity of Curcumin and Its Analogues: Preclinical and Clinical Studies. [Link]
-
PubMed. (2009). Curcumin and Its Analogues: Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
-
PubMed. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. National Center for Biotechnology Information. [Link]
-
Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. [Link]
-
PubMed. (n.d.). Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in the Synthesis of β-Diketones. PubMed Central. [Link]
-
MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
-
ACS Publications. (1934). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society. [Link]
-
Bentham Science. (n.d.). Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. Bentham Science. [Link]
- Google Scholar. (n.d.). 1,3-Diarylpropenes (cinnamylphenols): a comprehensive overview of natural occurrence, synthesis, applications, and biological significance. Google Scholar.
- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information. The Royal Society of Chemistry. [Link]
-
PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). 1,3-Diarylpropane-1,3-diones as UV filters. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ketoenol tautomerism of 1,3-di(pyridin-2-yl)propane1,3-dione. ResearchGate. [Link]
-
YouTube. (2024). Keto-Enol Tautomerism. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. ResearchGate. [Link]
-
Filo. (2025). Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. Filo. [Link]
-
ACS Publications. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (). HMDB. [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central. [Link]
-
ResearchGate. (n.d.). Eu(III) and Tb(III) complexes of 1,3-bis(4-chlorophenyl)-1,3-propanedione combined with phenanthroline ligand: Synthesis, structural characterization and thermogravimetric studies. ResearchGate. [Link]
-
MDPI. (n.d.). 1,3-Diketone Calix[14]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. MDPI. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,3-bis(1H-pyrrol-2-yl)propane-1,3-dione. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Propanediol. NIST WebBook. [Link]
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer Activity of Curcumin and Its Analogues: Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin and its analogues: potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to 1,3-Propanedione, 1,3-bis(4-methylphenyl)-: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, a β-diketone of significant interest in synthetic and medicinal chemistry. This document details the compound's fundamental chemical and physical properties, outlines a robust and well-established synthetic protocol via Claisen condensation, and explores its applications as a versatile precursor for complex heterocyclic structures. With a molecular formula of C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol , this compound, also known as 4,4'-dimethyldibenzoylmethane, serves as a critical building block for researchers in materials science and drug development.[1][2] The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its successful application in research. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is cataloged under CAS Number 3594-36-3.[1][2][3] Its IUPAC name is 1,3-bis(4-methylphenyl)propane-1,3-dione.[2]
The key quantitative properties of the compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(4-methylphenyl)propane-1,3-dione | PubChem[2] |
| Molecular Formula | C₁₇H₁₆O₂ | PubChem, ChemicalBook[1][2] |
| Molecular Weight | 252.31 g/mol | PubChem, ChemicalBook[1][2] |
| CAS Number | 3594-36-3 | PubChem, ChemicalBook[1][2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C | PubChem[2] |
| InChIKey | XKFZOWRFWMXGQG-UHFFFAOYSA-N | PubChem[2] |
Other physical properties, such as melting point, boiling point, and solubility data, are available through chemical suppliers and databases like ChemicalBook.[3][4]
Synthesis and Mechanistic Insights
The synthesis of 1,3-diaryl-1,3-propanediones is most effectively achieved through the Claisen condensation reaction. This classic carbon-carbon bond-forming reaction provides a reliable and scalable route to the β-diketone scaffold.
The Claisen Condensation Pathway
The reaction mechanism involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione, the logical precursors are 4'-methylacetophenone and a methyl 4-methylbenzoate ester.
Mechanism Rationale:
-
Enolate Formation: A strong base, such as sodium amide (NaNH₂), abstracts an acidic α-hydrogen from 4'-methylacetophenone. This is the critical initiating step, as the α-protons of a ketone are significantly more acidic than other protons in the molecule, facilitating the formation of a nucleophilic enolate.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl 4-methylbenzoate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating the methoxide leaving group (⁻OCH₃) and forming the β-diketone product. The reaction is driven to completion because the product's central methylene protons are highly acidic and are deprotonated by the base, forming a stable resonance-stabilized enolate. An acidic workup is required to re-protonate this enolate to yield the final neutral product.
Experimental Protocol: Synthesis via Sodium Amide
This protocol is adapted from established procedures for analogous compounds, such as 1,3-diphenyl-1,3-propanedione.[5]
Materials:
-
4'-Methylacetophenone
-
Methyl 4-methylbenzoate
-
Sodium Amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Chloroform (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium amide (1.1 equivalents) in anhydrous THF.
-
Enolate Formation: Slowly add a solution of 4'-methylacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension at room temperature. The choice of an aprotic solvent like THF is crucial to prevent quenching the strong base. Stir for 15-20 minutes to ensure complete formation of the enolate.
-
Condensation: Add methyl 4-methylbenzoate (1.2 equivalents) to the reaction mixture. Allow the reaction to stir at room temperature. A gelatinous precipitate of the sodium salt of the β-diketone should form over several hours to overnight.
-
Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing a dilute aqueous solution of HCl. This step serves two purposes: it neutralizes the excess sodium amide and protonates the diketonate salt, causing the neutral product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform. The organic product is more soluble in chloroform than in the aqueous phase.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified 1,3-bis(4-methylphenyl)-1,3-propanedione.
Workflow Visualization
Caption: Synthetic workflow for 1,3-bis(4-methylphenyl)-1,3-propanedione.
Spectroscopic Characterization
Structural confirmation of the synthesized product is imperative. The following spectroscopic signatures are expected for 1,3-bis(4-methylphenyl)-1,3-propanedione. Spectroscopic data for this compound are available in public databases such as SpectraBase and PubChem.[2][6]
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the two p-tolyl rings, a singlet for the two central methylene protons (CH₂), and two singlets for the six protons of the two methyl (CH₃) groups. The central methylene protons exist in equilibrium with the enol form, which can lead to the appearance of a vinyl proton and a broad hydroxyl proton signal.
-
¹³C NMR: The carbon spectrum will display signals for the two carbonyl carbons (C=O), distinct signals for the aromatic carbons, a signal for the central methylene carbon, and signals for the methyl carbons.[2]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the compound's exact mass (252.115 Da).[2] Common fragmentation patterns involve cleavage adjacent to the carbonyl groups, often resulting in a prominent fragment ion corresponding to the p-toluoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119.
Applications in Research and Drug Development
The utility of 1,3-bis(4-methylphenyl)-1,3-propanedione stems from the versatile reactivity of the β-diketone moiety, making it a valuable intermediate in various synthetic applications.
Precursor to Heterocyclic Compounds
β-Diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. By reacting the diketone with binucleophiles, five- or six-membered rings can be readily constructed. For instance, reaction with hydrazine or substituted hydrazines yields pyrazoles. This is particularly relevant in drug development, as the pyrazole core is a privileged scaffold found in numerous pharmaceuticals. A notable example is the anti-inflammatory drug Celecoxib , for which a fluorinated butane-1,3-dione derivative serves as a key intermediate in its synthesis.[7]
Potential in Medicinal Chemistry
The broader class of dibenzoylmethane derivatives and structurally related chalcones are subjects of intense research for their potential biological activities.
-
Anticancer Research: Studies on various 1,3-diaryl-1,3-propanedione derivatives have demonstrated promising antitumor activities. For example, a novel dibenzoylmethane derivative was investigated as a topical treatment for melanoma, showing superior efficacy and safety compared to standard treatments in preclinical models.[8] Other related structures have been evaluated as cytotoxic agents against breast cancer cell lines.[9]
-
Building Block Versatility: The core structure can be modified at the central methylene position or on the aromatic rings to generate libraries of new chemical entities for high-throughput screening in drug discovery programs. The parent compound, 1,3-diphenyl-1,3-propanedione, is also a precursor in the synthesis of certain herbicides, highlighting the industrial relevance of this chemical class.[10]
Application Pathway Visualization
Caption: Potential synthetic pathways and applications of the title compound.
Safety and Handling
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a chemical substance that should be handled in a controlled laboratory environment. Users must consult the latest Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a well-characterized β-diketone with a straightforward and scalable synthesis based on the Claisen condensation. Its primary value lies in its role as a versatile synthetic intermediate. The dual carbonyl functionality provides a reactive handle for constructing complex molecular architectures, particularly heterocyclic systems like pyrazoles, which are of high interest in the pharmaceutical industry. The documented biological activities of related dibenzoylmethane derivatives further underscore its potential as a scaffold for the design of novel therapeutic agents, making it a compound of considerable importance for researchers in organic synthesis and drug discovery.
References
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)- . SpectraBase. [Link]
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 . PubChem. [Link]
-
1,3-Bis(4-methylphenyl)propan-1-one | C17H18O . PubChem. [Link]
-
Synthesis of 1,3-diphenyl-1,3-propanedione . PrepChem.com. [Link]
-
Progress in 1,3-propanediol biosynthesis . Frontiers in Bioengineering and Biotechnology. [Link]
- Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 . PubChem. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications . MDPI. [Link]
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
1,3-Diphenyl-1,3-propanedione - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
-
Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma . PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents . National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones . MDPI. [Link]
Sources
- 1. 3594-36-3 CAS MSDS (1,3-Propanedione, 1,3-bis(4-methylphenyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | 3594-36-3 [chemicalbook.com]
- 4. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | 3594-36-3 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 8. Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tomerism in Diaryl-1,3-Propanediones
Abstract
Diaryl-1,3-propanediones, a pivotal class of β-dicarbonyl compounds, exist in a dynamic equilibrium between their keto and enol tautomeric forms. This equilibrium is not merely a chemical curiosity but a critical determinant of their physicochemical properties and biological activity, profoundly influencing their application in drug discovery and materials science. This guide provides a comprehensive exploration of the keto-enol tautomerism in these molecules, delving into the structural nuances, the intricate interplay of factors governing the equilibrium, and the advanced analytical techniques employed for its characterization. With a focus on providing actionable insights for researchers, this document synthesizes theoretical principles with practical, field-proven methodologies.
Introduction: The Significance of Tautomeric Plasticity
Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry.[1] In the realm of diaryl-1,3-propanediones, the keto-enol tautomerism represents a delicate balance between two distinct chemical entities: a diketone and a vinyl alcohol (enol).[2] The position of this equilibrium dictates crucial molecular attributes, including reactivity, solubility, and, most importantly, the ability to interact with biological targets.[3] For drug development professionals, understanding and predicting this tautomeric preference is paramount, as different tautomers can exhibit vastly different pharmacological profiles.[4] Curcumin, a well-known diaryl-1,3-propanedione, exemplifies this, with its keto and enol forms possessing distinct biological activities.[5]
This guide will dissect the core principles of keto-enol tautomerism in diaryl-1,3-propanediones, offering a detailed examination of the factors that tip the scale towards either the keto or enol form and the sophisticated techniques used to quantify this balance.
The Tautomeric Equilibrium: A Dance of Structure and Environment
The equilibrium between the keto and enol forms of diaryl-1,3-propanediones is a finely tuned interplay of intramolecular and intermolecular forces. The enol form is significantly stabilized by two key features: the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond and extended conjugation with the two aryl rings.[2]
The primary factors influencing this equilibrium are:
-
Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomer.[6] Non-polar solvents tend to favor the enol form, as they do not disrupt the stabilizing intramolecular hydrogen bond.[7] Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.[8]
-
Substituent Effects: Electronic effects of substituents on the aryl rings can significantly alter the acidity of the α-protons and the stability of the enol form. Electron-withdrawing groups generally increase the acidity of the α-protons, favoring enolization. Conversely, electron-donating groups can have a more complex influence, with their position on the ring (ortho, meta, or para) determining their overall effect.[7]
-
Temperature: Temperature can influence the position of the equilibrium. In many cases, an increase in temperature favors the diketo tautomer, suggesting that the intramolecular hydrogen bonding of the enol form can be disrupted at higher temperatures.[9]
Analytical Characterization: Quantifying the Tautomeric Landscape
Precise quantification of the keto-enol equilibrium is essential for understanding the behavior of diaryl-1,3-propanediones. Several spectroscopic techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful and direct method for determining the ratio of keto and enol forms in solution.[7] The tautomers are in slow exchange on the NMR timescale, allowing for the observation of distinct signals for each form.
Key Spectroscopic Signatures:
| Tautomer | Key ¹H NMR Signal | Approximate Chemical Shift (ppm) |
| Keto | Methylene protons (-CH₂-) | 3.5 - 4.5 |
| Enol | Vinylic proton (=CH-) | 6.0 - 7.0 |
| Enol | Enolic hydroxyl proton (-OH) | 15.0 - 17.0 (broad) |
The relative integration of the methylene protons of the keto form and the vinylic proton of the enol form allows for the direct calculation of the equilibrium constant (Keq).
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh approximately 10 mg of the diaryl-1,3-propanedione and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (≥400 MHz).
-
Lock and shim the instrument on the deuterated solvent signal.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Acquisition:
-
Set an appropriate spectral width to encompass all relevant signals (0-18 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Ensure a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals for the keto (methylene protons) and enol (vinylic proton) forms.
-
Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Enol]/[Keto]).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a complementary method for studying keto-enol equilibria. The keto and enol forms have distinct electronic transitions and, therefore, different absorption maxima (λmax). The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the keto form.[6] By analyzing the changes in the absorption spectrum in different solvents, one can infer shifts in the tautomeric equilibrium.[10]
Typical Absorption Maxima:
| Tautomer | Approximate λmax (nm) |
| Keto | 250 - 280 |
| Enol | 320 - 360 |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of the diaryl-1,3-propanedione in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, methanol) by diluting the stock solution. The final concentration should be in the micromolar range to ensure absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (1 cm path length).
-
Blank the instrument with the respective pure solvent for each measurement.
-
-
Data Acquisition:
-
Scan the absorbance of each solution over a relevant wavelength range (e.g., 200 - 500 nm).
-
-
Data Analysis:
-
Identify the λmax for the keto and enol forms.
-
Compare the relative intensities of the absorption bands in different solvents to qualitatively assess the shift in the tautomeric equilibrium. For quantitative analysis, deconvolution of the overlapping spectra may be necessary.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[11] This technique is invaluable for definitively identifying the preferred tautomer in the crystalline phase and for understanding the intramolecular and intermolecular interactions that stabilize that form.
Synthesis and Modification: Tailoring Tautomeric Preferences
The ability to synthesize diaryl-1,3-propanediones with specific substituents on the aryl rings allows for the fine-tuning of their tautomeric equilibrium. A common synthetic route is the Baker-Venkataraman rearrangement.
By strategically choosing the starting materials, researchers can introduce a wide variety of substituents onto the aryl rings, thereby systematically studying their impact on the keto-enol equilibrium and the resulting properties of the molecule.
Implications for Drug Development and Beyond
The tautomeric state of a diaryl-1,3-propanedione can have profound implications for its biological activity. For instance, one tautomer may bind more effectively to a target enzyme or receptor than the other. Therefore, controlling the tautomeric equilibrium through molecular design is a key strategy in medicinal chemistry.[3]
Beyond pharmaceuticals, the unique properties of these compounds, which are dictated by their tautomeric forms, are being explored in other areas. For example, their strong UV absorption, particularly in the enol form, makes them candidates for use as UVA filters in sunscreens.
Conclusion
The keto-enol tautomerism of diaryl-1,3-propanediones is a multifaceted phenomenon with significant implications for their application in science and technology. A thorough understanding of the factors that govern this equilibrium and the analytical techniques used to characterize it is crucial for researchers in fields ranging from drug discovery to materials science. By leveraging this knowledge, it is possible to design and synthesize novel diaryl-1,3-propanediones with tailored properties for specific applications.
References
- BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of Dibenzoylmethane. BenchChem Technical Support.
- Kolehmainen, E., et al. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819.
- Balasubramanian, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484.
- Mazzone, G., et al. (2021). HOO radical scavenging activity of curcumin I and III in physiological conditions: a theoretical investigation on the influence of acid–base equilibrium and tautomerism. Journal of Molecular Modeling, 27(3), 82.
- Péret, B., et al. (2022). Diketo-Ketoenol Tautomers in Curcuminoids: Synthesis, Separation of Tautomers, and Kinetic and Structural Studies. The Journal of Organic Chemistry, 87(15), 10309-10318.
- Stanić, Z., et al. (2020). Tautomerism of curcumin: (A) Diketo and 1,3-keto-enol equilibrium.
- Svarc, F., et al. (2022). Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones.
- Ulrich, E. L., et al. (2008). 1,3-Propanediol.
- Liew, S. Y., et al. (2019). Time-resolved keto–enol tautomerization of the medicinal pigment curcumin. Physical Chemistry Chemical Physics, 21(34), 18751-18759.
- Angelova, A., et al. (2018). Factors influencing the tautomeric equilibrium of curcumin. RSC Advances, 8(52), 29775-29785.
- Sagrega, G., et al. (2022). Synthesis of Dibenzoylmethane-Flavonoid Hybrids as Potential UV Filters. Hybrids of Chalcones.
- de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642.
- Charushin, V. N., et al. (2021). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Crystals, 11(8), 941.
- LibreTexts. (2019). 9.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Gelfand, R. B., et al. (2019). The molecular structure and absorption spectrum of hydroxy substituted dibenzoylmethanatoboron difluoride in solution: A theoretical and experimental study. Journal of Molecular Structure, 1179, 744-752.
- Al-Emam, E. A., et al. (2019). ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6.
- Weizmann Institute of Science. (n.d.).
- Bharatam, P. V., et al. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(1), 1-5.
- Koy, M., et al. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters, 17(8), 1986-1989.
- Chupakhin, O. N., et al. (2021). X-Ray Diffraction Structural Studies of a Series of 4-Aryl-1-di- and 4-Aryl-1-trichloromethylisoquinolines and Their 1,2,4-Triazine Precursors. Crystals, 11(9), 1083.
- Reddy, C. K., et al. (2010). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry, 48(11), 863-867.
- Chen, Q., et al. (2018). X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels. Methods in Enzymology, 602, 335-361.
- Kumar, S., et al. (2022). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. IntechOpen.
- Deflandre, A., & Lang, G. (1988). Photostability of 4-tert-butyl-4'-methoxydibenzoylmethane (Parsol 1789) in the state of solution and in the O/W emulsion. International Journal of Cosmetic Science, 10(2), 53-62.
- Jiménez-Cruz, F., et al. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1098, 203-210.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. Diketo-Ketoenol Tautomers in Curcuminoids: Synthesis, Separation of Tautomers, and Kinetic and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HOO radical scavenging activity of curcumin I and III in physiological conditions: a theoretical investigation on the influence of acid–base equilibrium and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes into Stereogenic Centers [escholarship.org]
solubility of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- in common solvents
An In-depth Technical Guide to the Solubility of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Introduction
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, also known by its IUPAC name 1,3-bis(4-methylphenyl)propane-1,3-dione, is a β-diketone with the chemical formula C₁₇H₁₆O₂.[1] This compound belongs to a class of molecules that have garnered significant interest in various fields, including as intermediates in organic synthesis and as ligands in coordination chemistry. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective application in research and development, particularly in areas such as reaction chemistry, purification, and formulation development.
This technical guide provides a comprehensive overview of the predicted solubility of 1,3-propanedione, 1,3-bis(4-methylphenyl)- based on fundamental chemical principles and data from structurally analogous compounds. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only predicted solubility data but also detailed experimental protocols for its empirical determination.
Theoretical Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of 1,3-propanedione, 1,3-bis(4-methylphenyl)- in a given solvent is a function of the interplay between several factors:
-
Molecular Structure and Polarity: The molecule possesses a largely nonpolar structure due to the two tolyl (methylphenyl) groups. However, the 1,3-dione functionality introduces polar character through the two carbonyl groups. The presence of these polar groups allows for dipole-dipole interactions.
-
Intermolecular Forces: The primary intermolecular forces at play for this solute are London dispersion forces, arising from the large nonpolar aromatic rings, and dipole-dipole interactions at the diketone moiety.[2] The ability of the solvent to engage in similar intermolecular forces is crucial for dissolution.
-
Keto-Enol Tautomerism: Like other β-diketones, 1,3-propanedione, 1,3-bis(4-methylphenyl)- can exist in equilibrium between its keto and enol tautomeric forms.[4][5] The enol form can establish a strong intramolecular hydrogen bond, which can influence its interaction with solvent molecules. In nonpolar solvents, the enol form is often favored, while in polar solvents, the equilibrium may shift.[5]
-
Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent molecules will dictate their ability to overcome the solute-solute interactions in the crystal lattice and solvate the individual molecules.[6]
Predicted Solubility Profile
Qualitative Solubility Predictions
The following table provides a qualitative prediction of the solubility of 1,3-propanedione, 1,3-bis(4-methylphenyl)- in a range of common laboratory solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the tolyl groups of the solute. |
| Hexane | Sparingly Soluble | While nonpolar, the aliphatic nature of hexane has less favorable interactions with the aromatic rings compared to toluene. | |
| Polar Aprotic | Chloroform | Soluble | Chloroform is a good solvent for many organic compounds and is expected to effectively solvate the solute.[7][10][9] |
| Dichloromethane | Soluble | Similar to chloroform, dichloromethane is a versatile solvent for moderately polar compounds. | |
| Acetone | Moderately Soluble | The polar carbonyl group of acetone can interact with the diketone moiety, but the overall polarity is moderate. | |
| Ethyl Acetate | Moderately Soluble | Similar to acetone, ethyl acetate offers a balance of polar and nonpolar characteristics.[7] | |
| Acetonitrile | Sparingly Soluble | Acetonitrile is a relatively polar solvent, and the large nonpolar portion of the solute may limit solubility.[7] | |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | DMSO is a highly polar aprotic solvent that can likely solvate the diketone portion of the molecule effectively. | |
| Polar Protic | Ethanol | Sparingly Soluble | The presence of a hydroxyl group in ethanol allows for hydrogen bonding, but the large nonpolar part of the solute will likely limit solubility.[7] |
| Methanol | Slightly Soluble | Methanol is more polar than ethanol, which is expected to further reduce the solubility of the largely nonpolar solute.[7] | |
| Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding donor capabilities, making it insoluble in water.[7] |
Estimated Quantitative Solubility
For a more quantitative estimation, we can refer to the mole fraction solubility data of dibenzoylmethane in various solvents.[7] It is anticipated that 1,3-propanedione, 1,3-bis(4-methylphenyl)- will exhibit a similar trend, with potentially slightly higher solubility in nonpolar solvents like toluene due to the added methyl groups.
Table of Mole Fraction Solubility of Dibenzoylmethane in Various Solvents[7] (Data presented as a reference for estimating the solubility of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-)
| Solvent | Temperature (K) | Mole Fraction (10³ x) |
| Ethyl Acetate | 298.15 | 212.89 |
| Acetonitrile | 298.15 | 41.11 |
| Toluene (Methylbenzene) | 298.15 | 241.12 |
Experimental Determination of Solubility
To obtain accurate solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.[7]
I. Gravimetric Method for Solubility Determination
This method is a robust technique that relies on the direct measurement of the mass of the solute dissolved in a known mass of the solvent at equilibrium.[7]
A. Materials
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)- (solute)
-
Solvent of interest
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Isothermal filtration system (e.g., syringe with a 0.45 µm filter)
-
Vials or flasks
-
Drying oven
B. Experimental Workflow
Caption: Gravimetric solubility determination workflow.
C. Step-by-Step Protocol
-
Sample Preparation: Add an excess amount of 1,3-propanedione, 1,3-bis(4-methylphenyl)- to a known mass of the chosen solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.[7]
-
Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.[7]
-
Isothermal Filtration: Withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE). It is crucial that the syringe and filter are at the same temperature as the solution to prevent precipitation or further dissolution.
-
Weighing the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed vial and accurately record the total mass.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature well below the melting point of the solute to evaporate the solvent completely. Continue drying until a constant mass of the solute is achieved.
-
Weighing the Solute: Accurately weigh the vial containing the dried solute. The mass of the dissolved solute is the difference between this mass and the tare mass of the vial.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.
II. UV-Vis Spectrophotometry for Solubility Determination
This method is suitable for compounds that absorb ultraviolet or visible light and can be faster than the gravimetric method, especially for screening multiple solvents.[7]
A. Materials
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)- (solute)
-
Solvent of interest (must be transparent in the UV-Vis range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
B. Experimental Workflow
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 10. royal-chem.com [royal-chem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-bis(4-methylphenyl)-1,3-propanedione
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-bis(4-methylphenyl)-1,3-propanedione. This diketone is a significant molecule in organic synthesis and coordination chemistry, and a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. A pivotal aspect of its NMR spectroscopy is the existence of keto-enol tautomerism, which profoundly influences the observed spectra. This guide will delve into the structural nuances revealed by NMR, offering field-proven insights into experimental choices and data interpretation. All claims are substantiated with citations from authoritative sources.
Introduction: The Significance of 1,3-bis(4-methylphenyl)-1,3-propanedione and NMR Spectroscopy
1,3-bis(4-methylphenyl)-1,3-propanedione, also known as 1,3-di(p-tolyl)propane-1,3-dione, belongs to the class of β-dicarbonyl compounds. Its structure, featuring two p-tolyl groups flanking a propanedione linker, makes it a versatile ligand in coordination chemistry and a valuable precursor in the synthesis of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 1,3-bis(4-methylphenyl)-1,3-propanedione, NMR is not just a characterization technique but a window into its dynamic chemical nature, most notably its existence as an equilibrium mixture of keto and enol tautomers.
The Core Principle: Keto-Enol Tautomerism
The defining feature of the NMR spectroscopy of 1,3-dicarbonyl compounds is the presence of keto-enol tautomerism.[2][3] The molecule exists as a dynamic equilibrium between the diketo form and the more stable enol form. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[2][3]
The enol form is particularly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring.[4] This stabilization often leads to the enol form being the predominant tautomer in solution.[5]
Figure 1: Keto-enol tautomerism of 1,3-bis(4-methylphenyl)-1,3-propanedione.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 1,3-bis(4-methylphenyl)-1,3-propanedione is a composite of signals from both the keto and enol tautomers. The relative integration of these signals can be used to determine the keto-enol equilibrium constant in a given solvent.
3.1. Signals of the Enol Tautomer (Predominant)
Due to its stability, the enol form typically gives rise to the more intense set of signals in the ¹H NMR spectrum.
-
Enolic Proton (-OH): A highly deshielded singlet is observed in the region of δ 15.5-17.0 ppm . This significant downfield shift is characteristic of a strongly intramolecularly hydrogen-bonded proton.
-
Methine Proton (=CH-): A sharp singlet appears around δ 6.80 ppm . This proton is part of the enol's carbon-carbon double bond.
-
Aromatic Protons (Ar-H): The two p-tolyl groups are chemically inequivalent in the enol tautomer. This results in two sets of doublets for the aromatic protons. Typically, one set appears around δ 7.85 ppm and the other around δ 7.28 ppm , each integrating to two protons. The protons closer to the carbonyl group are more deshielded.
-
Methyl Protons (-CH₃): Two singlets for the methyl groups are expected, as the two p-tolyl groups are in different electronic environments. These signals are typically found around δ 2.43 ppm and δ 2.30 ppm , each integrating to three protons.
3.2. Signals of the Keto Tautomer (Minor)
The signals for the keto tautomer are generally of lower intensity.
-
Methylene Protons (-CH₂-): A singlet corresponding to the methylene protons of the diketo backbone is typically observed around δ 4.60 ppm .
-
Aromatic Protons (Ar-H): In the symmetrical keto form, the two p-tolyl groups are equivalent. This would lead to a simpler aromatic region with two doublets, each integrating to four protons. These signals may overlap with the aromatic signals of the enol form.
-
Methyl Protons (-CH₃): A single singlet for the two equivalent methyl groups of the p-tolyl moieties would be expected around δ 2.43 ppm . This signal often overlaps with one of the methyl signals from the enol form.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, clearly showing distinct signals for the carbon atoms in both the keto and enol forms.
4.1. Signals of the Enol Tautomer
-
Carbonyl Carbon (C=O): The carbonyl carbon of the enol form is typically found around δ 185-195 ppm .
-
Enolic Carbons (-C(OH)=CH-): The carbon attached to the hydroxyl group (-C(OH)=) resonates at a lower field than the other vinylic carbon. The methine carbon (=CH-) signal appears around δ 91-93 ppm .
-
Aromatic Carbons (Ar-C): The aromatic region will show a more complex pattern of signals due to the inequivalence of the two p-tolyl groups. Quaternary carbons will have lower intensities.
-
Methyl Carbons (-CH₃): Two distinct signals for the methyl carbons will be present, typically in the range of δ 21-22 ppm .
4.2. Signals of the Keto Tautomer
-
Carbonyl Carbons (C=O): The carbonyl carbons of the diketo form are highly deshielded and appear in the region of δ 190-200 ppm .
-
Methylene Carbon (-CH₂-): The methylene carbon signal is typically found around δ 50-56 ppm .
-
Aromatic Carbons (Ar-C): Due to the symmetry of the keto form, a simpler set of aromatic carbon signals is expected compared to the enol tautomer.
-
Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons will be observed around δ 21-22 ppm .
Tabulated Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1,3-bis(4-methylphenyl)-1,3-propanedione. It is important to note that the exact chemical shifts can vary depending on the solvent and concentration.
| Assignment | Tautomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Enolic -OH | Enol | ~16.0 (s, 1H) | - |
| Methine =CH- | Enol | ~6.80 (s, 1H) | ~92.0 |
| Methylene -CH₂- | Keto | ~4.60 (s, 2H) | ~55.0 |
| Aromatic Ar-H | Enol & Keto | ~7.10 - 7.90 (m) | ~125.0 - 145.0 |
| Methyl -CH₃ | Enol | ~2.43 (s, 3H), ~2.30 (s, 3H) | ~21.5, ~21.0 |
| Methyl -CH₃ | Keto | ~2.43 (s, 6H) | ~21.5 |
| Carbonyl C=O | Enol | - | ~186.0 |
| Carbonyl C=O | Keto | - | ~195.0 |
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 1,3-bis(4-methylphenyl)-1,3-propanedione, the following protocol is recommended:
6.1. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of 1,3-bis(4-methylphenyl)-1,3-propanedione and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for routine analysis.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
6.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
6.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
Figure 2: Standard workflow for NMR analysis of 1,3-bis(4-methylphenyl)-1,3-propanedione.
Conclusion and Field-Proven Insights
The ¹H and ¹³C NMR spectra of 1,3-bis(4-methylphenyl)-1,3-propanedione are rich in information, providing not only structural confirmation but also a quantitative measure of the keto-enol tautomeric equilibrium. For researchers in drug development and materials science, understanding this equilibrium is crucial as the different tautomers can exhibit distinct biological activities and coordination properties.
Expert Tip: When studying the keto-enol equilibrium, it is advisable to acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to observe the solvent's effect on the tautomer ratio. Polar, hydrogen-bond accepting solvents can shift the equilibrium.
This in-depth guide serves as a valuable resource for the accurate interpretation of the NMR spectra of 1,3-bis(4-methylphenyl)-1,3-propanedione, enabling scientists to confidently characterize their samples and understand their chemical behavior.
References
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2023, January 29). Keto-Enol Tautomerism. Retrieved from [Link]
-
Filo. (2025, November 25). Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]
-
Li, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 14(10), 1845-1854. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]
-
PubMed. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, a symmetrical β-diketone of significant interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the characterization of this and structurally related compounds. We will delve into the theoretical and practical aspects of both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights into fragmentation pathways and robust analytical protocols.
Introduction: The Analytical Significance of 1,3-bis(4-methylphenyl)-1,3-propanedione
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, with a molecular formula of C₁₇H₁₆O₂ and a molecular weight of approximately 252.31 g/mol , belongs to the class of β-diketones.[1] These compounds are characterized by the presence of two carbonyl groups separated by a methylene group. A key feature of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms, which significantly influences their chemical reactivity and spectroscopic properties.[2] Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such molecules, providing vital information on molecular weight and fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed structural fingerprint of the molecule.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable compounds like 1,3-bis(4-methylphenyl)-1,3-propanedione.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Set to 280-300°C to ensure rapid volatilization.[3]
-
Injection Mode: Splitless injection (1 µL) is recommended for maximizing sensitivity.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-methyl polysiloxane column (e.g., HP-5MS or equivalent), is suitable.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Maintain at 280°C for 10 minutes.[3]
-
-
-
Mass Spectrometer (MS):
Rationale for Experimental Choices: The high injection port and final oven temperatures are necessary to ensure the analyte remains in the gas phase. The choice of a non-polar column is based on the aromatic and relatively non-polar nature of the compound. A standard 70 eV ionization energy is used to generate reproducible fragmentation patterns that can be compared with library spectra.
Interpretation of the EI Mass Spectrum
The EI mass spectrum of 1,3-bis(4-methylphenyl)-1,3-propanedione is characterized by several key fragments. The NIST Mass Spectrometry Data Center provides major peaks at m/z 252, 251, 119, and 92.[1]
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 252 | [M]⁺• | [C₁₇H₁₆O₂]⁺• | Molecular Ion |
| 251 | [M-H]⁺ | [C₁₇H₁₅O₂]⁺ | Loss of a hydrogen atom, likely from the methylene bridge, leading to a stabilized conjugated system. |
| 119 | [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ | 4-methylbenzoyl cation (p-toluoyl cation). This is a very stable acylium ion resulting from α-cleavage. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in compounds containing a benzyl moiety, likely formed from further fragmentation of the m/z 119 ion by loss of CO. |
Fragmentation Mechanism:
The fragmentation of 1,3-bis(4-methylphenyl)-1,3-propanedione under EI conditions is primarily driven by the presence of the carbonyl groups and the aromatic rings. The diketo tautomer is expected to be the predominant species in the gas phase upon heating in the GC injector.
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [M]⁺•, at m/z 252.
-
α-Cleavage: The most favorable fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group.[4] In this molecule, cleavage of the bond between the carbonyl carbon and the methylene carbon results in the formation of the highly stable 4-methylbenzoyl cation (p-toluoyl cation) at m/z 119. This is often the base peak in the spectrum of such compounds.
-
Formation of the Tropylium Ion: The p-toluoyl cation (m/z 119) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the tropylium ion at m/z 91. This rearrangement to a seven-membered aromatic ring is a very favorable process for benzyl-type fragments.
-
[M-H]⁺ Ion: The peak at m/z 251 arises from the loss of a hydrogen radical from the molecular ion. This is likely from the central methylene group, as the resulting radical cation can be stabilized by conjugation with both carbonyl groups and aromatic rings.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound.[5] It is particularly useful for polar and thermally labile molecules.
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in an ESI-compatible solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[6]
Instrumentation and Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray; typical values are 8-12 L/min.
-
Drying Gas (N₂): Temperature set to 250-350°C.
-
Mass Range: Scan from m/z 100 to 500.
Rationale for Experimental Choices: Positive ion mode is chosen because the carbonyl oxygens can be protonated. The addition of formic acid to the mobile phase provides a source of protons to facilitate the formation of [M+H]⁺ ions.[7] Acetonitrile and water are common ESI solvents that promote efficient droplet formation and desolvation.
Predicted ESI Mass Spectrum and Interpretation
Expected Ions in Positive ESI-MS:
| m/z | Proposed Ion | Formula | Interpretation |
| 253.12 | [M+H]⁺ | [C₁₇H₁₇O₂]⁺ | Protonated molecule. This is expected to be the most abundant ion in the presence of an acid modifier. |
| 275.10 | [M+Na]⁺ | [C₁₇H₁₆O₂Na]⁺ | Sodium adduct. Often observed due to the presence of trace amounts of sodium salts in glassware or solvents. |
| 291.08 | [M+K]⁺ | [C₁₇H₁₆O₂K]⁺ | Potassium adduct. Also commonly observed from trace potassium salts. |
Causality of Ion Formation:
In ESI, the analyte solution is nebulized into charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. For 1,3-bis(4-methylphenyl)-1,3-propanedione, the lone pairs on the carbonyl oxygens are the most likely sites for protonation, leading to the [M+H]⁺ ion. The carbonyl oxygens can also chelate alkali metal ions like Na⁺ and K⁺, leading to the formation of [M+Na]⁺ and [M+K]⁺ adducts.[5] The relative abundance of these ions will depend on the purity of the solvents and the concentration of acid modifier used. In some cases, especially with lipophilic β-diketones, adduct formation may be more favorable than protonation.[8]
Conclusion
This guide has outlined the fundamental principles and practical approaches for the mass spectrometric analysis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. GC-MS with electron ionization provides a detailed fragmentation pattern, with the p-toluoyl cation (m/z 119) being a key diagnostic fragment. ESI-MS, on the other hand, is the method of choice for confirming the molecular weight via the observation of the protonated molecule ([M+H]⁺ at m/z 253) and common adducts. The protocols and interpretations presented herein provide a solid foundation for researchers to confidently identify and characterize this compound and its analogs, contributing to advancements in drug development and chemical sciences.
References
-
Bakacsy, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]
-
Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. Available at: [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]
-
Stadler, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]
-
Masur, M., et al. (1987). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. Available at: [Link]
-
Anusha, B., et al. (2017). Understanding the Response of the Molecule to Electrospray Ionization (ESI) by Selected Reaction Monitoring (SRM) Tandem Mass Spectrometry: Defining Molecular ESI Index (MESII). ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What exactly is causing analyte protonation in electrospray ionization MS? Stack Exchange. Available at: [Link]
-
Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Semantic Scholar. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mass spectrometric fragmentation pathways of cyclic diarylheptanoids isolated from C. betulus bark. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. National Institutes of Health. Available at: [Link]
-
PubMed. (2002). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. National Center for Biotechnology Information. Available at: [Link]
-
Salthammer, T. (2023). Aldehydes and ketones in indoor air-A review. Royal Society of Chemistry. Available at: [Link]
-
Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]
-
Greenberg, A., et al. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Institutes of Health. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione. Google.
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. National Center for Biotechnology Information. Available at: [Link]
-
Asemave, K. (2018). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. Available at: [Link]
-
NIST. (n.d.). 1,3-Propanediol. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. lupinepublishers.com [lupinepublishers.com]
infrared (IR) spectroscopy of 1,3-bis(4-methylphenyl)-1,3-propanedione
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-bis(4-methylphenyl)-1,3-propanedione
Foreword
This technical guide provides a comprehensive exploration of the principles and methodologies for analyzing 1,3-bis(4-methylphenyl)-1,3-propanedione using infrared (IR) spectroscopy. As a symmetrical β-diketone, this compound presents a classic and compelling case of keto-enol tautomerism, a phenomenon where its vibrational spectrum offers a window into its dynamic molecular structure. This document is designed for researchers and drug development professionals, moving beyond a simple recitation of spectral data to explain the causal relationships between molecular structure, environmental factors, and the resulting IR spectrum. We will establish a framework for analysis that is not only technically accurate but also methodologically sound, ensuring that the protocols described are inherently self-validating.
The Structural Dynamics: Keto-Enol Tautomerism
1,3-bis(4-methylphenyl)-1,3-propanedione, a derivative of dibenzoylmethane, exists as an equilibrium mixture of two tautomeric forms: a diketo form and a chelated cis-enol form.[1] This equilibrium is fundamental to understanding its chemistry and its IR spectrum.
-
Diketone (Keto) Form: Characterized by two distinct carbonyl groups (C=O) separated by a methylene group (-CH₂-).
-
Enol Form: Formed by the migration of an α-hydrogen to a carbonyl oxygen, resulting in a hydroxyl group (-OH) and a carbon-carbon double bond (C=C).[2] In β-diketones, this enol form is exceptionally stable due to the formation of a six-membered pseudo-aromatic ring, stabilized by strong intramolecular hydrogen bonding and conjugation with the aromatic rings.[1][3]
The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent. This sensitivity is a key analytical lever that we can exploit with IR spectroscopy.
Caption: Keto-enol equilibrium of 1,3-bis(4-methylphenyl)-1,3-propanedione.
Theoretical Basis for IR Analysis
Infrared spectroscopy probes the vibrational modes of a molecule.[4] When a molecule absorbs IR radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in absorption bands in the spectrum. For 1,3-bis(4-methylphenyl)-1,3-propanedione, the IR spectrum is a superposition of the signals from both the keto and enol tautomers present at equilibrium.
The key vibrational modes we will interrogate are:
-
Carbonyl (C=O) Stretching (ν_C=O): This is typically a strong, sharp absorption. In the diketo form, we expect a band around 1680-1720 cm⁻¹. Conjugation with the phenyl rings lowers this frequency from a typical saturated ketone value (~1715 cm⁻¹).[2] In the enol form, the C=O stretching frequency is further lowered (typically 1640-1660 cm⁻¹) and broadened due to resonance and participation in the strong intramolecular hydrogen bond.[5][6]
-
Hydroxyl (O-H) Stretching (ν_O-H): The enol form exhibits an O-H group. However, due to the strong intramolecular hydrogen bond, the corresponding stretching vibration does not appear as a sharp band in the usual 3200-3600 cm⁻¹ region. Instead, it is observed as a very broad, often weak, absorption underlying the C-H stretching region, sometimes centered around 2500-3200 cm⁻¹.[2][5]
-
Alkene (C=C) Stretching (ν_C=C): The conjugated C=C bond in the enol tautomer gives rise to a characteristic band, often appearing around 1580-1620 cm⁻¹.[2]
By identifying and quantifying the relative intensities of these bands, we can deduce the position of the tautomeric equilibrium.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure robust and reproducible analysis of the keto-enol tautomerism. The inclusion of multiple solvents serves as an internal validation mechanism, as the predictable shifts in equilibrium confirm the correct assignment of spectral bands.
Materials and Instrumentation
-
Analyte: 1,3-bis(4-methylphenyl)-1,3-propanedione (CAS 3594-36-3)[7]
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Solvents:
-
Non-polar: Carbon tetrachloride (CCl₄) or Cyclohexane
-
Polar Aprotic: Acetonitrile (CH₃CN)
-
Polar Protic: Chloroform (CHCl₃) - Note: Chloroform can act as a weak hydrogen bond donor.
-
-
Sample Cells: Liquid transmission cell with NaCl or KBr windows and a known path length (e.g., 0.1 mm).
Step-by-Step Methodology
-
Instrument Preparation:
-
Allow the spectrometer to warm up for at least 30 minutes to ensure thermal stability.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Fill the clean, dry liquid transmission cell with the pure solvent to be used (e.g., CCl₄).
-
Place the cell in the spectrometer's sample holder.
-
Acquire a background spectrum (typically co-adding 32 or 64 scans) at a resolution of 4 cm⁻¹. This digitally subtracts the solvent and instrument background from the sample spectrum.
-
-
Sample Preparation:
-
Prepare a solution of the analyte in the chosen solvent at a known concentration (e.g., 0.05 M). Ensure the analyte is fully dissolved. The causality here is critical: an accurate concentration is necessary for any potential quantitative analysis based on Beer's Law.[8]
-
-
Sample Spectrum Acquisition:
-
Thoroughly rinse the liquid cell with the prepared sample solution before filling it.
-
Place the filled cell in the spectrometer.
-
Acquire the sample spectrum using the same parameters as the background (resolution, number of scans). The spectrum should be recorded in absorbance mode.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample interferogram against the background interferogram to produce the final IR spectrum.
-
Perform a baseline correction if necessary.
-
Identify the key absorption bands corresponding to the keto and enol forms.
-
-
Solvent Study Validation:
-
Repeat steps 2-5 for each solvent (e.g., Acetonitrile, Chloroform). This is the self-validating step. The relative intensities of the keto and enol C=O bands should shift predictably with solvent polarity, confirming the band assignments.
-
Caption: A self-validating workflow for the FTIR analysis of tautomeric equilibrium.
Data Interpretation and Expected Results
Expected Vibrational Frequencies
The following table summarizes the key absorption bands expected in the IR spectrum.
| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Characteristics |
| ν(C=O) (Carbonyl Stretch) | Keto | ~1685 cm⁻¹ | Strong, relatively sharp. Frequency lowered by conjugation. |
| ν(C=O) (H-bonded Carbonyl Stretch) | Enol | ~1650 cm⁻¹ | Strong, broader than keto form due to H-bonding and resonance. |
| ν(C=C) (Alkene Stretch) | Enol | ~1590 cm⁻¹ | Medium to strong intensity, often coupled with aromatic ring vibrations. |
| **δ(CH₂) ** (Methylene Bend) | Keto | ~1450 cm⁻¹ | Medium intensity. Presence is indicative of the keto form. |
| ν(O-H) (Hydroxyl Stretch) | Enol | 2500-3200 cm⁻¹ | Very broad, weak to medium intensity. Often difficult to distinguish. |
| ν(C-H) (Aromatic/Alkyl Stretch) | Both | 2850-3100 cm⁻¹ | Multiple sharp bands. Includes aromatic C-H (>3000 cm⁻¹) and methyl C-H (<3000 cm⁻¹). |
Table 1: Predicted IR absorption frequencies for 1,3-bis(4-methylphenyl)-1,3-propanedione.
The Influence of Solvent on Tautomeric Equilibrium
The keto-enol equilibrium is governed by the solvent's ability to stabilize each tautomer. Generally, non-polar solvents favor the intramolecularly hydrogen-bonded enol form, while polar solvents can disrupt this internal hydrogen bond and preferentially solvate the more polar keto form.[6][11]
| Solvent | Polarity | Expected Predominant Tautomer | Rationale |
| Carbon Tetrachloride | Non-polar | Enol | The intramolecular H-bond of the enol form is stable; the polar keto form is not well-solvated. |
| Acetonitrile | Polar Aprotic | Keto | The polar solvent stabilizes the dipole of the keto form's carbonyl groups. |
| Chloroform | Polar Protic (weak) | Enol > Keto | Less polar than acetonitrile, but can act as an H-bond donor, slightly stabilizing the keto form. |
Table 2: Predicted effect of solvent on the keto-enol equilibrium of 1,3-bis(4-methylphenyl)-1,3-propanedione.
This predictable trend provides a powerful diagnostic tool. When analyzing spectra from different solvents, an increase in the intensity of the ~1685 cm⁻¹ band relative to the ~1650 cm⁻¹ band upon switching from CCl₄ to CH₃CN would strongly validate their assignment to the keto and enol forms, respectively.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. rsc.org [rsc.org]
- 4. shop.nanografi.com [shop.nanografi.com]
- 5. narsammaacsc.org [narsammaacsc.org]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. physicsforums.com [physicsforums.com]
- 9. routledge.com [routledge.com]
- 10. s-a-s.org [s-a-s.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Substituted 1,3-Propanediones
This guide provides a comprehensive technical overview of the discovery, synthesis, and historical significance of substituted 1,3-propanediones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry and evolution of this critical structural motif, highlighting its journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry.
Foreword: The Unassuming Power of a Dicarbonyl Motif
The 1,3-propanedione scaffold, a seemingly simple arrangement of two carbonyl groups separated by a methylene bridge, belies a rich chemical versatility and profound biological significance. Its unique electronic properties and conformational flexibility have made it a privileged structure in organic synthesis and a highly sought-after pharmacophore in the design of therapeutic agents. This guide traces the intellectual and experimental lineage of substituted 1,3-propanediones, offering insights into the chemical principles that have driven their development and the innovative applications that continue to emerge.
The Dawn of Dicarbonyl Chemistry: Discovery and Early Synthesis
The story of substituted 1,3-propanediones is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the late 19th century. The formal "discovery" was not a singular event but rather a gradual recognition of a unique structural class emerging from the burgeoning field of organic synthesis.
The Foundational Condensations of Claisen and Schmidt
The genesis of 1,3-diketone synthesis can be traced back to the pioneering work of German chemist Rainer Ludwig Claisen [1][2][3][4][5]. In 1881, Claisen described the condensation reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone[1][2]. This reaction, now known as the Claisen-Schmidt condensation , was a pivotal step in understanding the reactivity of carbonyl compounds[6]. Independently, J. Gustav Schmidt also published on this topic in 1880 and 1881[6].
However, it was Claisen's work in 1887 that truly laid the groundwork for the synthesis of 1,3-diketones. He discovered that the reaction between two esters in the presence of a strong base could form a β-keto ester, a landmark reaction now universally known as the Claisen condensation [1][2][7][8]. This reaction provided the first general and reliable method for constructing the 1,3-dicarbonyl system. The base abstracts an α-proton from one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester[7]. The reaction between a ketone and an ester, a variation of this condensation, directly yields a 1,3-diketone[9].
Diagram 1: The Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.
The Baker-Venkataraman Rearrangement: An Intramolecular Approach
Another classical method for the synthesis of 1,3-diketones is the Baker-Venkataraman rearrangement , discovered independently by Wilson Baker and K. Venkataraman in the 1930s[6][10]. This reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone[10][11]. The mechanism proceeds through the formation of an enolate, which then undergoes an intramolecular acyl transfer[6][10][11]. This method is particularly useful for the synthesis of o-hydroxydibenzoylmethanes, which are precursors to flavones and chromones[10].
Diagram 2: The Baker-Venkataraman Rearrangement Workflow
Caption: Key steps in the Baker-Venkataraman rearrangement.
Evolution of Synthetic Methodologies
While the Claisen condensation and Baker-Venkataraman rearrangement remain valuable tools, the demand for more efficient, selective, and environmentally benign methods has driven the evolution of 1,3-propanedione synthesis. Modern approaches often employ catalytic systems to achieve high yields and functional group tolerance under milder conditions.
Classical Synthetic Protocols
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Dibenzalacetone [12]
-
Objective: To synthesize dibenzalacetone from benzaldehyde and acetone.
-
Materials:
-
Benzaldehyde (6 mmol)
-
Acetone (3 mmol)
-
95% Ethanol (3 mL)
-
10% Sodium hydroxide solution (1 mL)
-
-
Procedure:
-
In a 25x100 mm test tube, combine 6 mmol of benzaldehyde and 3 mmol of acetone.
-
Add 3 mL of 95% ethanol and stir with a glass rod until the mixture is dissolved.
-
Add 1 mL of 10% NaOH solution and stir until a precipitate begins to form.
-
Allow the mixture to stand for 20 minutes with occasional stirring.
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Transfer the liquid to a 30 mL beaker. Rinse the reaction tube with a small amount of ethanol to transfer any remaining crystals.
-
Wash the crude product with 2 mL of ice water, stir, and remove the water with a pipet. Repeat the wash.
-
Recrystallize the solid from a minimum volume of hot ethanol.
-
Collect the product by vacuum filtration on a Hirsch funnel, dry, and determine the mass, percent yield, and melting point.
-
Protocol 2: Claisen Condensation for the Synthesis of Dibenzoylmethane [13][14]
-
Objective: To synthesize dibenzoylmethane from acetophenone and ethyl benzoate.
-
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium ethoxide
-
Sulfuric acid
-
Sodium bicarbonate solution
-
Ether
-
-
Procedure:
-
In a dry, three-necked flask equipped with a stirrer and condenser, place freshly distilled ethyl benzoate and acetophenone.
-
Heat the flask in an oil bath to 150-160 °C.
-
Gradually add sodium ethoxide to the hot mixture with stirring. The mixture will become very viscous.
-
Continue stirring until no more ethanol distills over.
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the reaction mass and transfer to a separatory funnel.
-
Acidify with a cold solution of sulfuric acid and shake vigorously.
-
Separate the ester layer and wash with water, followed by successive portions of 5% sodium bicarbonate solution until carbon dioxide evolution ceases.
-
Wash the ester layer again with water.
-
The bicarbonate solution is extracted with ether. The ether extract is washed and combined with the ester layer.
-
The solvent and unreacted starting materials are removed by distillation, initially at atmospheric pressure and then under vacuum, to yield the crude dibenzoylmethane.
-
Modern Catalytic Approaches
The 21st century has witnessed a surge in the development of catalytic methods for 1,3-diketone synthesis, offering significant advantages in terms of efficiency, selectivity, and sustainability[13][15][16][17].
-
Palladium-Catalyzed Synthesis: Palladium catalysts have been effectively used in the carbonylative coupling of aryl halides with acetylacetone to directly produce 1,3-diketones[8]. Another notable application is the palladium-catalyzed intramolecular diarylation of 1,3-diketones to construct sterically congested all-carbon quaternary centers[12][18].
-
Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,3-dicarbonyl compounds. Chiral organocatalysts can mediate the addition of 1,3-dicarbonyl compounds to various electrophiles with high stereocontrol[19].
-
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for the synthesis of 1,3-dicarbonyl compounds[13][16][17].
| Synthetic Method | Description | Advantages | Disadvantages |
| Claisen Condensation | Base-catalyzed condensation of esters or an ester and a ketone. | Well-established, versatile. | Requires strong base, can have side reactions. |
| Baker-Venkataraman | Base-catalyzed intramolecular rearrangement of o-acyloxyacetophenones. | Good for specific substituted 1,3-diketones. | Limited to specific substrates. |
| Palladium-Catalysis | Cross-coupling reactions involving palladium catalysts. | High efficiency, good functional group tolerance. | Cost of catalyst, potential for metal contamination. |
| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, potential for enantioselectivity. | Catalyst loading can be high. |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, environmentally friendly. | Limited substrate scope, enzyme stability. |
The Rise of a Privileged Scaffold: Biological Significance and Medicinal Chemistry
The 1,3-propanedione moiety is not merely a synthetic curiosity; it is a key structural feature in a wide array of biologically active molecules, both natural and synthetic[9][13][14][16][17]. Its ability to exist in keto-enol tautomeric forms allows it to act as a potent chelator of metal ions and a versatile hydrogen bond donor and acceptor, properties that are crucial for its interaction with biological targets.
Nature's Blueprint: Curcumin and its Analogs
One of the most well-known natural products containing a β-diketone moiety is curcumin , the principal curcuminoid of turmeric (Curcuma longa)[20]. Curcumin exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[21][22]. The β-diketone group in curcumin is believed to be crucial for its antioxidant activity, in part by scavenging free radicals[1]. The synthesis of curcumin analogs with modified 1,3-dicarbonyl systems is an active area of research aimed at improving bioavailability and therapeutic efficacy[20][22][23].
Protocol 3: Synthesis of Curcumin Analogs [21]
-
Objective: To synthesize a curcumin analog by condensation of a substituted benzaldehyde with a cyclic ketone.
-
Materials:
-
5-chloro-4-hydroxy-3-methoxybenzaldehyde (2.68 mmol)
-
Cyclopentanone (2.68 mmol)
-
Tetrahydrofuran (THF) (3.0 mL)
-
Concentrated HCl (83 µL)
-
-
Procedure:
-
In a suitable flask, dissolve 5-chloro-4-hydroxy-3-methoxybenzaldehyde in THF.
-
Add cyclopentanone to the solution and stir the mixture.
-
Add concentrated HCl to the stirring mixture.
-
Continue stirring for 4 hours.
-
Allow the reaction mixture to stand at room temperature for 6 days.
-
Isolate the product by washing with cold alcohol to obtain a green-yellow crystal.
-
Neutralize the crystal by washing with cold distilled water.
-
A Modern Medical Marvel: HIV Integrase Inhibitors
The 1,3-propanedione pharmacophore has played a pivotal role in the development of a new class of antiretroviral drugs known as HIV integrase strand transfer inhibitors (INSTIs) . These drugs target the viral enzyme integrase, which is essential for the replication of HIV[21]. The β-diketo acid moiety within these inhibitors chelates essential metal ions in the active site of the integrase enzyme, thereby blocking its function.
-
Raltegravir (Isentress®): The first FDA-approved INSTI, Raltegravir, was a groundbreaking achievement in HIV therapy[21]. Its discovery validated HIV integrase as a viable drug target. The synthesis of Raltegravir is a multi-step process that involves the construction of a central pyrimidone ring system[20][23].
-
Dolutegravir (Tivicay®): A second-generation INSTI with a high barrier to resistance. Its synthesis has been a subject of extensive research, with efforts focused on developing more efficient and scalable routes[9][22][24][25][26].
-
Elvitegravir (Vitekta®): Another important INSTI, often co-formulated with other antiretroviral agents. Its synthesis also involves the construction of a complex heterocyclic system containing the key 1,3-dicarbonyl functionality[27][28][29][30][31].
Diagram 3: Mechanism of Action of HIV Integrase Inhibitors
Caption: The 1,3-propanedione motif in INSTIs chelates metal ions in the HIV integrase active site, preventing viral DNA integration.
Conclusion and Future Perspectives
The journey of substituted 1,3-propanediones from their discovery in the late 19th century to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of fundamental organic synthesis and the relentless pursuit of new therapeutic agents. The classical methods of Claisen and Baker-Venkataraman laid the essential groundwork, while modern catalytic approaches have expanded the synthetic toolbox, enabling the creation of increasingly complex and potent molecules.
The remarkable success of HIV integrase inhibitors containing the 1,3-propanedione moiety has solidified its importance in drug discovery. Looking ahead, the unique properties of this versatile scaffold will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents for a wide range of diseases. Further exploration of organocatalytic and biocatalytic methods will likely lead to even more efficient and sustainable routes to these valuable compounds, opening new avenues for innovation in both academic and industrial research.
References
-
Raltegravir. Wikipedia. Available at: [Link]
-
Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications. Available at: [Link]
-
Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. National Institutes of Health. Available at: [Link]
-
New Synthesis of HIV Drug Dolutegravir Sodium. ChemistryViews. Available at: [Link]
-
Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. Available at: [Link]
-
7-step flow synthesis of the HIV integrase inhibitor Dolutegravir. DSpace@MIT. Available at: [Link]
-
Claisen condensation. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A. ACS Publications. Available at: [Link]
-
Synthesis of Elvitegravir (3) by Reddy et al. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A. National Institutes of Health. Available at: [Link]
-
Claisen-Schmidt Condensation. Available at: [Link]
-
Rainer Ludwig Claisen. chemeurope.com. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A. ACS Publications. Available at: [Link]
-
Rainer Ludwig Claisen. Wikipedia. Available at: [Link]
-
Biographies of Chemists. RSC Historical Group. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A. ACS Publications. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. MDPI. Available at: [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Baker–Venkataraman rearrangement. Wikipedia. Available at: [Link]
-
Rainer Ludwig Claisen Biography. Pantheon World. Available at: [Link]
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. Available at: [Link]
-
Direct route to 1,3-diketones by palladium-catalyzed carbonylative coupling of aryl halides with acetylacetone. National Institutes of Health. Available at: [Link]
-
Rainer Ludwig Claisen. Prabook. Available at: [Link]
-
Baker-Venkataraman Rearrangement. ALL ABOUT CHEMISTRY. Available at: [Link]
-
Synthesis of a,a-dihaloketones from 1,3-dicarbonyl compounds. ResearchGate. Available at: [Link]
-
Original synthesis of Elvitegravir. ResearchGate. Available at: [Link]
- A new process for the preparation of elvitegravir. Google Patents.
-
Recent Developments in the Synthesis of β-Diketones. National Institutes of Health. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. National Institutes of Health. Available at: [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. ResearchGate. Available at: [Link]
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. Available at: [Link]
-
Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]
-
The evolution of β-diketone or β-diketophenol ligands and related complexes. ResearchGate. Available at: [Link]
-
1,3-Diketones. Synthesis and properties. Semantic Scholar. Available at: [Link]
-
Elvitegravir. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis of 1,3-Diketones. ResearchGate. Available at: [Link]
-
1,3-Diketones. Synthesis and properties. Scilit. Available at: [Link]
-
β-Diketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Three component reactions of 1,3-dicarbonyl compounds, aldehydes and... ResearchGate. Available at: [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. National Institutes of Health. Available at: [Link]
Sources
- 1. Rainer_Ludwig_Claisen [chemeurope.com]
- 2. Rainer Ludwig Claisen - Wikipedia [en.wikipedia.org]
- 3. Chemist's Biographies [rschg.qmul.ac.uk]
- 4. Rainer Ludwig Claisen Biography | Pantheon [pantheon.world]
- 5. prabook.com [prabook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Direct route to 1,3-diketones by palladium-catalyzed carbonylative coupling of aryl halides with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 12. Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Synthesis of β-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]
- 15. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 16. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Raltegravir - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Raltegravir synthesis - chemicalbook [chemicalbook.com]
- 24. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemistryviews.org [chemistryviews.org]
- 26. 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir [dspace.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 30. medkoo.com [medkoo.com]
- 31. Elvitegravir - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 1,3-Propanedione, 1,3-bis(4-methylphenyl)- as a Chelating Ligand
Introduction: The Versatility of β-Diketones in Coordination Chemistry
β-Diketones represent a cornerstone class of organic compounds in the field of coordination chemistry. Their ability to exist in a keto-enol tautomeric equilibrium allows them to act as potent bidentate chelating agents for a vast array of metal ions across the periodic table.[1][2] The deprotonated enol form creates a six-membered chelate ring with the metal ion, a highly stable arrangement that forms the basis for numerous applications in catalysis, materials science, and drug development. The versatility of β-diketonate ligands is further enhanced by the ease with which their peripheral substituents can be modified, allowing for fine-tuning of the electronic and steric properties of the resulting metal complexes.[3]
This application note focuses on a specific, symmetrically substituted β-diketone, 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (also known as 1,3-di(p-tolyl)-1,3-propanedione). The presence of the electron-donating methyl groups on the phenyl rings influences the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes. This guide provides a comprehensive overview of the synthesis of this ligand, its coordination chemistry, and detailed protocols for its application as a chelating agent.
Physicochemical Properties of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
A thorough understanding of the physical and chemical properties of the ligand is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | [4] |
| Molecular Weight | 252.31 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not explicitly available; similar compounds melt in the 70-120 °C range | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone, THF); insoluble in water. | General knowledge |
| CAS Number | 3594-36-3 | [4] |
Synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-: A Representative Protocol
The most common and effective method for synthesizing 1,3-diketones is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with a ketone. For the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, 4-methylacetophenone is reacted with a methyl 4-methylbenzoate in the presence of a strong base like sodium hydride or sodium amide.
Experimental Protocol: Claisen Condensation
Materials:
-
4-Methylacetophenone
-
Methyl 4-methylbenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Ketone Addition: Slowly add a solution of 4-methylacetophenone (1.0 equivalent) in anhydrous THF to the NaH slurry at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Ester Addition: Add methyl 4-methylbenzoate (1.0 equivalent) to the reaction mixture and heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH with a few drops of methanol, followed by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions: Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care in an inert atmosphere and away from moisture. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Coordination Chemistry: The Formation of Metal Complexes
1,3-Propanedione, 1,3-bis(4-methylphenyl)- acts as a monobasic bidentate ligand, coordinating to a metal ion through its two oxygen atoms after deprotonation of the enolic hydroxyl group. The general reaction for the formation of a metal complex can be represented as:
n L-H + Mn+ → M(L)n + n H+
Where L-H is the β-diketone ligand and Mn+ is a metal ion.
Experimental Protocol: General Synthesis of a Metal(II) Complex
Materials:
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)-
-
A metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)
-
Ethanol or Methanol
-
A weak base (e.g., sodium acetate, triethylamine)
Procedure:
-
Ligand Solution: Dissolve 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (2 equivalents) in a minimal amount of hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with vigorous stirring.
-
pH Adjustment: Add a few drops of a weak base to facilitate the deprotonation of the ligand and promote complex formation.
-
Precipitation: The metal complex will often precipitate out of the solution upon cooling. If not, the solvent can be slowly evaporated.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The complex can be further purified by recrystallization from a suitable solvent like chloroform or a mixture of dichloromethane and hexanes.
Characterization of the Ligand and its Metal Complexes
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized ligand and its metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the free ligand in CDCl₃ will show characteristic signals for the aromatic protons, the methyl protons, and the enolic proton. The enolic proton typically appears as a broad singlet between 15-17 ppm. The methylene protons of the keto form may also be present in a smaller proportion. Upon complexation with a diamagnetic metal ion, the enolic proton signal disappears.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the enolic carbons, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl and enolic carbons are particularly informative for confirming the structure.
Infrared (IR) Spectroscopy
-
Free Ligand: The IR spectrum of the free ligand will exhibit a broad band in the region of 1550-1650 cm⁻¹ corresponding to the C=O and C=C stretching vibrations of the enol form. A broad O-H stretch may also be observed around 2500-3200 cm⁻¹.
-
Metal Complex: Upon complexation, the C=O stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the carbonyl oxygen to the metal ion. New bands corresponding to the M-O stretching vibrations may appear in the far-IR region (400-600 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of the ligand and its complexes provide insights into their electronic transitions. The free ligand typically shows intense π-π* transitions in the UV region. Upon complexation, new absorption bands may appear in the visible region due to d-d transitions (for transition metal complexes) or ligand-to-metal charge transfer (LMCT) transitions.[6]
Applications in Research and Development
The metal complexes of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- are promising candidates for a variety of applications, leveraging the unique properties imparted by the ligand and the central metal ion.
Homogeneous Catalysis
Transition metal complexes of β-diketonates are widely used as catalysts in various organic transformations, including cross-coupling reactions, oxidation, and polymerization.[7][8] The steric and electronic properties of the 1,3-bis(4-methylphenyl)propane-1,3-dione ligand can be exploited to modulate the activity and selectivity of the catalytic center.
Luminescent Materials
Lanthanide complexes of β-diketonates are renowned for their strong and sharp emission bands, making them valuable for applications in lighting, displays, and bio-imaging.[9] The 1,3-bis(4-methylphenyl)propane-1,3-dione ligand can act as an "antenna" by absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength.
Protocol: Synthesis of a Luminescent Europium(III) Complex
Materials:
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)-
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
1,10-Phenanthroline (phen)
-
Ethanol
-
Triethylamine
Procedure:
-
Ligand Solution: Dissolve 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (3 equivalents) and 1,10-phenanthroline (1 equivalent) in ethanol.
-
Europium Solution: Dissolve EuCl₃·6H₂O (1 equivalent) in ethanol.
-
Complexation: Slowly add the europium solution to the ligand solution with stirring.
-
pH Adjustment: Adjust the pH of the solution to ~7 with triethylamine to facilitate complex formation.
-
Precipitation: The ternary Eu(III) complex will precipitate from the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
The resulting complex, [Eu(L)₃(phen)], where L is the deprotonated form of the β-diketone, is expected to exhibit strong red luminescence upon excitation with UV light.
Visualizing the Chelation Process
The chelation of a metal ion by 1,3-Propanedione, 1,3-bis(4-methylphenyl)- can be visualized as a fundamental coordination event.
Caption: Chelation of a metal ion by the ligand.
Structure of a Generic Metal(II) Complex
The resulting metal complex typically adopts a specific geometry depending on the coordination number of the metal ion. For a divalent metal ion, a square planar or tetrahedral geometry is common.
Caption: Structure of a generic M(L)₂ complex.
Conclusion
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a versatile and accessible chelating ligand with significant potential in various fields of chemical research. Its straightforward synthesis and rich coordination chemistry make it an excellent building block for the construction of functional metal complexes. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists interested in exploring the applications of this valuable compound.
References
-
Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PMC. [Link]
-
β-Diketones: Coordination and Application. ResearchGate. [Link]
-
The evolution of β-diketone or β-diketophenol ligands and related complexes. ResearchGate. [Link]
-
Photophysical properties of metal complexes. ResearchGate. [Link]
-
Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure. [Link]
-
β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles. Photochemical & Photobiological Sciences. [Link]
-
Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex. PMC. [Link]
-
A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses. [Link]
-
Eu(III) and Tb(III) complexes of 1,3-bis(4-chlorophenyl)-1,3-propanedione combined with phenanthroline ligand: Synthesis, structural characterization and thermogravimetric studies. ResearchGate. [Link]
-
Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complex. Preprints.org. [Link]
-
Synthesis and crystal structure of tetrakis(1,3-diphenyl-1,3-propanedionato) zirconium(IV). Scielo. [Link]
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)-. PubChem. [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. [Link]
-
Inorganica Chimica Acta. CNR-IRIS. [Link]
-
Base Metal Complexes as Homogeneous Catalysts and Enzyme Mimics. EPFL. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. epfl.ch [epfl.ch]
- 9. Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review [ouci.dntb.gov.ua]
Application Notes & Protocols: 1,3-Bis(4-methylphenyl)-1,3-propanedione as a Master Key for Heterocyclic Scaffolds
Introduction: The Strategic Value of a Symmetrical Diketone
In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, form the core of countless pharmaceuticals, agrochemicals, and functional materials. The precursor molecule, 1,3-bis(4-methylphenyl)-1,3-propanedione, represents a particularly powerful and versatile starting material. Its C₂-symmetric structure, featuring two p-tolyl groups, offers a unique advantage: it eliminates the formation of regioisomers in many classical condensation reactions, thereby simplifying product purification and improving overall yield.
This technical guide provides an in-depth exploration of the utility of 1,3-bis(4-methylphenyl)-1,3-propanedione as a key building block. We will detail the reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind procedural choices for the synthesis of four major classes of heterocycles: pyrazoles, isoxazoles, pyrimidines, and 1,5-benzodiazepines.
Synthesis of 3,5-Bis(4-methylphenyl)pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a foundational and highly reliable method for constructing the pyrazole ring, a motif present in numerous blockbuster drugs like Celecoxib.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The use of a symmetrical diketone like 1,3-bis(4-methylphenyl)-1,3-propanedione ensures the formation of a single pyrazole product, which is a significant advantage over unsymmetrical diketones that can yield a mixture of regioisomers.[4]
Reaction Mechanism
The acid-catalyzed mechanism begins with the protonation of one carbonyl oxygen, enhancing its electrophilicity. The more nucleophilic nitrogen of the hydrazine attacks this activated carbonyl, leading to a hemiaminal intermediate. Subsequent dehydration forms an imine (or hydrazone). The second, less nucleophilic nitrogen of the hydrazine then performs an intramolecular attack on the second carbonyl group. A final dehydration step results in the formation of the stable aromatic pyrazole ring.[3][5]
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol details a standard acid-catalyzed cyclocondensation.
Materials:
-
1,3-Bis(4-methylphenyl)-1,3-propanedione
-
Hydrazine hydrate (or Phenylhydrazine for N-substituted pyrazoles)
-
Ethanol, Reagent Grade
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reactant Charging: In a 100 mL round-bottom flask, dissolve 1,3-bis(4-methylphenyl)-1,3-propanedione (2.52 g, 10 mmol) in 40 mL of ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (0.50 g, 10 mmol, 1 eq.).
-
Catalyst Introduction: Add 3-4 drops of glacial acetic acid to catalyze the reaction. The acid protonates a carbonyl group, initiating the nucleophilic attack by the hydrazine.[5]
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry in a vacuum oven. Recrystallization from ethanol can be performed for higher purity.
Workflow Diagram
Caption: Workflow for Knorr Pyrazole Synthesis.
Synthesis of 3,5-Bis(4-methylphenyl)isoxazoles
Isoxazoles are another class of five-membered heterocycles crucial in medicinal chemistry.[6] The most direct synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7] This reaction proceeds via a similar condensation mechanism to the pyrazole synthesis.
Reaction Mechanism
The reaction is typically initiated by the attack of the hydroxylamine nitrogen on one of the carbonyl carbons. Following the formation of a hemiaminal, dehydration leads to an oxime intermediate. Intramolecular cyclization occurs when the hydroxyl group's oxygen attacks the remaining carbonyl carbon, and a final dehydration step yields the aromatic isoxazole ring.
Experimental Protocol: Base-Mediated Synthesis
This protocol uses a basic catalyst to facilitate the condensation.
Materials:
-
1,3-Bis(4-methylphenyl)-1,3-propanedione
-
Hydroxylamine hydrochloride
-
Ethanol, Reagent Grade
-
Pyridine (Base and Solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, suspend hydroxylamine hydrochloride (0.77 g, 11 mmol, 1.1 eq.) in 30 mL of ethanol.
-
Diketone Addition: Add 1,3-bis(4-methylphenyl)-1,3-propanedione (2.52 g, 10 mmol) to the suspension.
-
Base Addition: Add pyridine (5 mL). Pyridine acts as a base to free the hydroxylamine from its hydrochloride salt and catalyzes the condensation.
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Product Isolation: After cooling, pour the reaction mixture into 100 mL of ice-cold water. An off-white solid should precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove pyridine and other water-soluble impurities. The solid can be purified by recrystallization from an ethanol/water mixture.
Data Summary
| Reagent 1 | Reagent 2 | Catalyst/Solvent | Time (h) | Typical Yield |
| 1,3-Bis(4-methylphenyl)-1,3-propanedione | Hydrazine Hydrate | Acetic Acid/EtOH | 3-4 | >85% |
| 1,3-Bis(4-methylphenyl)-1,3-propanedione | Hydroxylamine HCl | Pyridine/EtOH | 4-6 | >80% |
| 1,3-Bis(4-methylphenyl)-1,3-propanedione | Guanidine HCl | NaOEt/EtOH | 6-8 | >75% |
| 1,3-Bis(4-methylphenyl)-1,3-propanedione | o-Phenylenediamine | Acetic Acid/EtOH | 5-7 | >85% |
Synthesis of 2-Amino-4,6-bis(4-methylphenyl)pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds that are components of nucleic acids (cytosine, thymine, and uracil).[8][9] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.[8]
Reaction Mechanism
The reaction, often catalyzed by a strong base like sodium ethoxide, begins with the deprotonation of the N-C-N reagent (e.g., guanidine). The resulting anion attacks one of the carbonyl groups of the diketone. This is followed by an intramolecular condensation and dehydration sequence, ultimately leading to the formation of the stable pyrimidine ring.
Experimental Protocol: Base-Catalyzed Synthesis
Materials:
-
1,3-Bis(4-methylphenyl)-1,3-propanedione
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Three-neck flask with reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkoxide Preparation: In a dry three-neck flask under an inert atmosphere, add sodium metal (0.25 g, 11 mmol) to 40 mL of absolute ethanol. Stir until all the sodium has reacted to form sodium ethoxide. This in-situ preparation ensures a potent, anhydrous base.
-
Guanidine Addition: Dissolve guanidine hydrochloride (1.05 g, 11 mmol) in a minimum amount of warm ethanol and add it to the sodium ethoxide solution. Stir for 15 minutes.
-
Diketone Addition: Dissolve 1,3-bis(4-methylphenyl)-1,3-propanedione (2.52 g, 10 mmol) in 20 mL of ethanol and add it dropwise to the reaction mixture.
-
Reaction Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress should be monitored by TLC.
-
Workup: Cool the reaction to room temperature and neutralize with dilute acetic acid. Add water to precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization from ethanol or isopropanol will yield the pure 2-aminopyrimidine derivative.
Reaction Pathway Diagram
Caption: Key stages in pyrimidine synthesis.
Synthesis of 2,4-Bis(4-methylphenyl)-1,5-benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds fused to a benzene ring. They are synthesized by the condensation of o-phenylenediamine with 1,3-dicarbonyl compounds.[10][11] These structures are known for their wide range of pharmacological activities.[12]
Reaction Mechanism
The reaction proceeds via the formation of two imine bonds. One amine group of o-phenylenediamine attacks a carbonyl group of the diketone, followed by dehydration to form an enamine-imine intermediate. The second amine group then undergoes an intramolecular cyclization by attacking the remaining carbonyl group, which, after another dehydration step, forms the seven-membered diazepine ring.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis often provides significant advantages, including drastically reduced reaction times and improved yields.[13][14][15]
Materials:
-
1,3-Bis(4-methylphenyl)-1,3-propanedione
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reactant Mixing: In a 10 mL microwave-safe vial, combine 1,3-bis(4-methylphenyl)-1,3-propanedione (0.50 g, 2 mmol), o-phenylenediamine (0.22 g, 2 mmol), and 2-3 drops of glacial acetic acid. No solvent is required for this green chemistry approach.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. The use of microwave heating accelerates the rate-limiting dehydration steps.[16]
-
Product Isolation: After the reaction, cool the vial to room temperature. The solidified crude product will be present.
-
Purification: Add a small amount of cold ethanol to the vial and triturate the solid. Collect the product by vacuum filtration and wash with cold ethanol to afford the pure 1,5-benzodiazepine derivative.
Conclusion
1,3-Bis(4-methylphenyl)-1,3-propanedione is an exemplary precursor for diversity-oriented synthesis in heterocyclic chemistry. Its symmetry is a key feature that streamlines synthetic outcomes, making it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined herein provide robust and reproducible methods for accessing diverse and medicinally relevant pyrazole, isoxazole, pyrimidine, and benzodiazepine scaffolds.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link] (Note: This is the original paper, a summary of the synthesis is widely available in modern organic chemistry resources).
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Abdel Reheim, M. A. M., et al. (2021). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis. Molecular Diversity, 26, 741–755. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction. Available at: [Link]
-
ResearchGate. (2022). (PDF) Microwave assisted the short time clean synthesis of 1,3-diketones... Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
ProQuest. (2021). Microwave assisted the short time clean synthesis of 1,3-diketones. Available at: [Link]
-
Mansour, O. I. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Sadat City. Available at: [Link]
-
Sharma, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles... Molecules, 29(8), 1856. Available at: [Link]
-
Sharma, K., & Singh, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1699-1729. Available at: [Link]
-
Korkmaz, E., & Zora, M. (2022). Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU. Available at: [Link]
-
ResearchGate. (n.d.). Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine... Available at: [Link]
-
NU Research Portal. (2017). Diversity-oriented synthesis of 1,3-benzodiazepines. Tetrahedron, 73(44), 6372-6380. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives... Available at: [Link]
-
PubMed Central (PMC). (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2568. Available at: [Link]
-
Usiena Air - Unisi. (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of compounds 3 with o-phenylenediamine. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines... Molecules, 21(1), 108. Available at: [Link]
-
ResearchGate. (2024). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
MDPI. (2018). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 23(12), 3326. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks... RSC Advances. Available at: [Link]
-
IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-502. Available at: [Link]
-
ResearchGate. (2013). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis of Compounds of the Pyrimidine Series... Molecules, 24(23), 4277. Available at: [Link]
-
ResearchGate. (2006). Synthesis of Heterocyclic Systems by Transition‐Metal‐Catalyzed Cyclization‐Migration Reactions... Available at: [Link]
-
National Institutes of Health (NIH). (2012). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 112(7), 3641-3740. Available at: [Link]
-
OUCI. (n.d.). Synthesis of Tetrahydrobenzo[b]pyrans Catalyzed by 1,3-Dibenzyl-1H-benzo[d] imidazole-3-ium Chloride. Available at: [Link]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. mdpi.com [mdpi.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - ProQuest [proquest.com]
- 16. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Diaryl-1,3-Propanediones via Claisen Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Diaryl-1,3-Propanediones
Diaryl-1,3-propanediones, also known as β-diketones, are pivotal structural motifs in organic chemistry and drug discovery. Their prevalence in natural products, such as curcuminoids, underscores their therapeutic potential, exhibiting a wide array of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[1] The synthesis of these compounds is often achieved through the Claisen condensation, a robust carbon-carbon bond-forming reaction. This application note provides a detailed examination of the reaction mechanism and offers practical protocols for the synthesis of diaryl-1,3-propanediones.
The Claisen Condensation: A Mechanistic Deep Dive
The Claisen condensation is a fundamental organic reaction that joins two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[2] The synthesis of diaryl-1,3-propanediones typically involves a "crossed" or "mixed" Claisen condensation, where an enolizable ketone (an aryl methyl ketone) reacts with a non-enolizable ester (an aryl ester).[3][4] This specificity is crucial to avoid a mixture of products that would arise if both reactants were enolizable.[5][6]
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of the aryl methyl ketone, forming a resonance-stabilized enolate.[3][4] The choice of base is critical; it must be strong enough to generate the enolate but should not participate in unwanted side reactions like nucleophilic substitution with the ester.[2][4]
-
Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aryl ester.[4][7] This step results in the formation of a tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group from the ester.[3][7]
-
Deprotonation of the β-Diketone: The newly formed diaryl-1,3-propanedione has acidic protons on the central methylene group (α to both carbonyls). The alkoxide base present in the reaction mixture readily deprotonates this position.[5][7] This deprotonation is a key driving force for the reaction, as it forms a highly stable, resonance-delocalized enolate of the β-diketone, shifting the equilibrium towards the product.[2][7]
-
Acidic Workup: A final acidic workup step is required to neutralize the enolate and any remaining base, yielding the final diaryl-1,3-propanedione product.[3][4]
Caption: Figure 1: Reaction Mechanism of Crossed Claisen Condensation.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial to prevent quenching of the strong base and hydrolysis of the ester.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: The reaction temperature should be carefully controlled, as exothermic reactions can lead to side product formation.
Protocol 1: Synthesis of 1,3-Diphenyl-1,3-propanedione
This protocol details the synthesis of a simple, symmetrical diaryl-1,3-propanedione.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 1.20 g | 0.01 |
| Ethyl Benzoate | 150.17 | 1.50 g | 0.01 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Hexane | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.44 g, 0.011 mol).
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask.
-
Ketone Addition: Slowly add a solution of acetophenone (1.20 g, 0.01 mol) in anhydrous THF (10 mL) to the sodium hydride suspension at room temperature. Stir the mixture for 30 minutes to allow for complete enolate formation.
-
Ester Addition: Add a solution of ethyl benzoate (1.50 g, 0.01 mol) in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath and cautiously quench with 1 M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,3-diphenyl-1,3-propanedione.
Caption: Figure 2: Experimental Workflow.
Optimization and Troubleshooting
Choice of Base: While sodium hydride is effective, other bases like sodium ethoxide can also be used.[8] If using an alkoxide base, it is crucial that the alkyl group of the alkoxide matches the alkyl group of the ester to prevent transesterification.[7] For base-sensitive substrates, milder conditions using Lewis acids or alternative enolization techniques have been developed.[9]
Reaction Time and Temperature: The optimal reaction time and temperature can vary depending on the reactivity of the substrates. Electron-withdrawing groups on the aryl ester can increase its electrophilicity and may require shorter reaction times or lower temperatures. Conversely, electron-donating groups on the aryl methyl ketone can enhance enolate formation. Optimization of these parameters for each specific substrate pair is recommended.[10]
Side Reactions: The primary side reaction to consider is the self-condensation of the enolizable ketone.[6] This can be minimized by slowly adding the ketone to a mixture of the base and the non-enolizable ester.
Conclusion
The Claisen condensation is a powerful and versatile tool for the synthesis of diaryl-1,3-propanediones. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and thoughtful selection of reagents are paramount to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers engaged in the synthesis of these valuable compounds for applications in medicinal chemistry and materials science.
References
-
Ziani, N., Sid, A., Demonceau, A., Willem, Q., Dassonneville, B., & Lamara, K. (2013). Synthesis of new curcumin analogues from Claisen-Schmidt condensation. European Journal of Chemistry, 4(2), 146-148. [Link]
-
Katsuyama, I., Funa, N., Miyahisa, I., & Horinouchi, S. (2009). Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa. Journal of Biological Chemistry, 284(17), 11160-11170. [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Ziani, N., et al. (2013). Synthesis of new curcumin analogues from Claisen-Schmidt condensation. European Journal of Chemistry. [Link]
-
Ziani, N., et al. (2013). Synthesis of new curcumin analogues from Claisen-Schmidt condensation. European Journal of Chemistry. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Reyes-García, E. A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(15), 4473. [Link]
-
Chem Simplified. (2017, December 28). Claisen and Cross Claisen Condensation Reaction & Mechanism [Video]. YouTube. [Link]
-
Al-Ostoot, F. H. (2016). Synthesis and Characterization of Curcuminoids by Claisen-Schmidt Condensation and their Cytotoxic Effects on Hela and K562 Cancer Cell Lines (Master's thesis). Universiti Malaysia Pahang. [Link]
-
Singh, P., et al. (2016). A Modified Claisen-Schmidt Protocol for Synthesis of 1,3-Diaryl-2-Propen-1-One (Chalcone). Journal of Medical Pharmaceutical and Allied Sciences, 5(10), 225-232. [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Michałek, S., et al. (2023). Fast Claisen condensation reaction optimization in a continuous flow reactor. Monatshefte für Chemie - Chemical Monthly, 154, 857-862. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. celonpharma.com [celonpharma.com]
The Versatile Synthon: Applications of 1,3-bis(p-tolyl)propane-1,3-dione in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Symmetrical Diketone
In the vast landscape of organic synthesis, 1,3-dicarbonyl compounds stand as cornerstone building blocks, prized for their versatile reactivity. Among these, 1,3-bis(p-tolyl)propane-1,3-dione, a symmetrical aromatic β-diketone, has emerged as a particularly valuable synthon for the construction of a diverse array of heterocyclic scaffolds and as a robust ligand in coordination chemistry. Its inherent structural features—two electrophilic carbonyl carbons separated by a nucleophilic active methylene group—provide a canvas for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of 1,3-bis(p-tolyl)propane-1,3-dione in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Applications: A Gateway to Heterocyclic Diversity and Catalysis
The synthetic utility of 1,3-bis(p-tolyl)propane-1,3-dione primarily revolves around its role as a precursor for the synthesis of various five- and six-membered heterocyclic systems. Furthermore, its ability to form stable chelate complexes with a wide range of metal ions has opened avenues for its use in catalysis.
Synthesis of Pyrazoles: A Classic Condensation Approach
The reaction of β-diketones with hydrazine derivatives is a fundamental and highly efficient method for the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The reaction of 1,3-bis(p-tolyl)propane-1,3-dione with hydrazine hydrate readily affords 3,5-di-p-tolyl-1H-pyrazole.
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The symmetry of the starting diketone simplifies the reaction, leading to a single constitutional isomer.
Caption: General workflow for the synthesis of 3,5-di-p-tolyl-1H-pyrazole.
Detailed Protocol: Synthesis of 3,5-di-p-tolyl-1H-pyrazole
Materials:
-
1,3-bis(p-tolyl)propane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-bis(p-tolyl)propane-1,3-dione in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-di-p-tolyl-1H-pyrazole.
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield | Reference |
| 1,3-bis(p-tolyl)propane-1,3-dione | Hydrazine hydrate | Ethanol | Acetic acid | 3,5-di-p-tolyl-1H-pyrazole | High | [3][4] |
Synthesis of Pyrimidines: Multicomponent Reactions
Pyrimidines are another class of biologically significant heterocycles. While the direct condensation of 1,3-diketones with urea or thiourea is a common method for pyrimidine synthesis, a more versatile approach involves a one-pot, three-component reaction of an aryl ketone, a benzaldehyde, and urea or thiourea. This method can be adapted to utilize 1,3-bis(p-tolyl)propane-1,3-dione as the 1,3-dicarbonyl component.
Protocol Adaptation: Synthesis of 4,6-di-p-tolyl-substituted Pyrimidin-2(1H)-one/thione
This protocol is based on general procedures for the synthesis of 4,6-diarylpyrimidin-2(1H)-ones and their thio-analogs.[5][6][7]
Materials:
-
1,3-bis(p-tolyl)propane-1,3-dione (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid or Potassium Hydroxide
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.
-
To this solution, add 1,3-bis(p-tolyl)propane-1,3-dione and urea (or thiourea).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 4,6-di-p-tolyl-substituted pyrimidin-2(1H)-one or -thione.
Synthesis of Quinoxalines: Condensation with o-Phenylenediamines
Quinoxalines, containing a benzene ring fused to a pyrazine ring, are important scaffolds in medicinal chemistry.[3] The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8] 1,3-Diketones can be readily converted to their corresponding 1,2-dicarbonyl analogues in situ through oxidation, or the reaction can proceed through a different pathway. Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation.[9][10][11][12]
Mechanism Insight: The reaction is believed to proceed through an initial condensation of one of the amino groups of the o-phenylenediamine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoxaline ring system.
Caption: Simplified workflow for quinoxaline synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of 2-methyl-3-(p-tolyl)quinoxaline derivative
Materials:
-
1,3-bis(p-tolyl)propane-1,3-dione (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or Acetic Acid
Procedure:
-
In a microwave-safe reaction vessel, mix 1,3-bis(p-tolyl)propane-1,3-dione and o-phenylenediamine in a minimal amount of ethanol or acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and for a short duration (e.g., 120 °C for 5-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can often be isolated by simple filtration after the addition of water to the reaction mixture.
-
Wash the solid with water and a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
| Reactant 1 | Reactant 2 | Method | Product | Advantage | Reference |
| 1,3-bis(p-tolyl)propane-1,3-dione | o-Phenylenediamine | Microwave | Quinoxaline derivative | Rapid, High Yield | [9][11] |
Synthesis of 1,5-Benzodiazepines
The condensation of 1,3-diketones with o-phenylenediamines can also lead to the formation of seven-membered 1,5-benzodiazepine rings, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][13] The reaction conditions can often be tuned to favor the formation of either the six-membered quinoxaline or the seven-membered benzodiazepine ring.
Protocol: Synthesis of 2,4-di-p-tolyl-3H-1,5-benzodiazepine
Materials:
-
1,3-bis(p-tolyl)propane-1,3-dione (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
Dissolve 1,3-bis(p-tolyl)propane-1,3-dione and o-phenylenediamine in a mixture of ethanol and a catalytic amount of glacial acetic acid in a round-bottom flask.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 2,4-di-p-tolyl-3H-1,5-benzodiazepine.
Coordination Chemistry and Catalysis
The enolate form of 1,3-bis(p-tolyl)propane-1,3-dione is an excellent bidentate ligand, capable of forming stable six-membered chelate rings with a variety of metal ions. These metal complexes have shown promise as catalysts in various organic transformations.
Application in Catalysis: Copper(II) Complexes in Oxidation Reactions
Copper(II) complexes of β-diketones have been investigated as catalysts for various oxidation reactions.[14][15][16][17][18] The copper(II) complex of 1,3-bis(p-tolyl)propane-1,3-dione can be readily prepared and utilized as a catalyst for the oxidation of alcohols and other substrates.
General Protocol for Catalyst Preparation and Application:
-
Preparation of the Copper(II) Complex:
-
Dissolve 1,3-bis(p-tolyl)propane-1,3-dione in a suitable solvent like ethanol.
-
Add an aqueous or ethanolic solution of a copper(II) salt (e.g., copper(II) acetate or copper(II) chloride) to the diketone solution.
-
Adjust the pH with a base (e.g., sodium hydroxide or ammonia) to facilitate the deprotonation of the diketone and formation of the complex.
-
The copper complex will precipitate and can be collected by filtration, washed, and dried.
-
-
Catalytic Oxidation:
-
In a reaction vessel, dissolve the substrate (e.g., an alcohol) in a suitable solvent.
-
Add a catalytic amount of the prepared copper(II)-bis(p-tolyl)propanedionate complex.
-
Introduce an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
Stir the reaction at an appropriate temperature and monitor its progress.
-
Upon completion, the product can be isolated by standard workup procedures, including extraction and chromatography.
-
Biological Significance of Derived Heterocycles
The heterocyclic compounds synthesized from 1,3-bis(p-tolyl)propane-1,3-dione are often associated with a range of biological activities.
-
Pyrazoles: As mentioned earlier, pyrazole derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[1][2] The specific biological profile of 3,5-di-p-tolyl-1H-pyrazole and its derivatives would be a subject for further investigation.
-
Pyrimidines: The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous bioactive molecules with applications as anticancer, antiviral, and antibacterial agents.
-
Quinoxalines: Quinoxaline derivatives are known to possess diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Conclusion
1,3-bis(p-tolyl)propane-1,3-dione is a versatile and readily accessible building block that provides a straightforward entry into a variety of important heterocyclic systems. Its predictable reactivity and the biological significance of its derived products make it a valuable tool for synthetic and medicinal chemists. The protocols outlined in this guide serve as a practical starting point for researchers looking to exploit the synthetic potential of this symmetrical diketone. Further exploration of its use in multicomponent reactions, asymmetric catalysis, and the synthesis of novel bioactive molecules is a promising area for future research.
References
-
(E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones via Multicomponent Reaction Promoted by Chlorotrimethylsilane. (2025). ResearchGate. Retrieved from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. (2021). International Journal of Scientific Research in Science and Technology, 8(1), 496-503.
- Current status of pyrazole and its biological activities. (2014).
-
Green synthesis of 4,6-bisarylpyrimidin-2(1H)-ones and azo-linked 4-arylpyrimidin-2(1H)-ones using NiFe2O4@SiO2Pr@glucose amine as a mild nano catalyst. (2020). ResearchGate. Retrieved from [Link]
-
Microwave Assisted Synthesis of Quinoxaline Derivatives. (2022). St. John's University's institutional repository. Retrieved from [Link]
- Copper(II) Complexes of Arylhydrazone of 1H-Indene-1,3(2H)-dione as Catalysts for the Oxidation of Cyclohexane in Ionic Liquids. (2018). Molecules, 23(11), 2828.
-
Copper(II) Complexes of Arylhydrazone of 1H-Indene-1,3(2H)-dione as Catalysts for the Oxidation of Cyclohexane in Ionic Liquids. (2018). MDPI. Retrieved from [Link]
- Microwave assisted synthesis of quinoxaline derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 703-708.
- Synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydropyrazoles and their thioamides. (2019). Molecules, 24(18), 3291.
- Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. (2013). Dalton Transactions, 42(20), 7356-7365.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry, 34(2), 996-1005.
- Investigating the catalytic efficacy of copper (II) and Zinc (II) complexes derived from 1, 3-bis (Bromo Salicyl-imino) propane. (2023). Journal of Chemical and Pharmaceutical Sciences, 16(4).
- 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2011). Molecules, 16(12), 10178-10191.
- Microwave assisted synthesis of quinoxalines. (2007). Journal of the Brazilian Chemical Society, 18(2), 394-399.
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Future Medicinal Chemistry, 16(10), 835-851.
- Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands. (1995). Journal of the Chemical Society, Dalton Transactions, (15), 2539-2546.
- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2017). Molbank, 2017(3), M947.
- Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 703-708.
- Mechanistic Insights into Phenol Oxidation by a Copper(II) Complex of a Pyridine‐ and Amide‐Containing Copolymer in an Aqueous Medium. (2015). European Journal of Inorganic Chemistry, 2015(3), 375-381.
- Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2007). Journal of Heterocyclic Chemistry, 44(4), 933-936.
- Synthesis and Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).
-
An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. (2006). Science Alert. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistryjournals.net [chemistryjournals.net]
- 16. Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Sci-Hub. Mechanistic Insights into Phenol Oxidation by a Copper(II) Complex of a Pyridine‐ and Amide‐Containing Copolymer in an Aqueous Medium / European Journal of Inorganic Chemistry, 2014 [sci-hub.box]
- 18. orientjchem.org [orientjchem.org]
protocol for using 1,3-Propanedione, 1,3-bis(4-methylphenyl)- as a precursor
An In-Depth Guide to the Synthetic Applications of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Introduction: Unlocking the Potential of a Versatile Diketone Precursor
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, also known as 4,4'-dimethyldibenzoylmethane, is a symmetrical β-diketone (or 1,3-diketone) that serves as a highly valuable and versatile precursor in modern organic synthesis.[1][2] Its structure, characterized by two p-tolyl groups flanking a central 1,3-dicarbonyl moiety, features an acidic α-hydrogen on the central methylene group. This "active methylene" group is the key to its reactivity, making it a powerful building block for constructing a variety of more complex molecular architectures, particularly heterocyclic systems.
This guide provides detailed application notes and protocols for researchers, chemists, and drug development professionals, focusing on the utility of 1,3-bis(4-methylphenyl)-1,3-propanedione as a precursor. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Core Application: Heterocyclic Synthesis via Cyclocondensation
The most prominent application of 1,3-diketones is in the synthesis of five-membered heterocycles through cyclocondensation reactions.[3][4] The spatial arrangement of the two carbonyl groups in 1,3-bis(4-methylphenyl)-1,3-propanedione makes it an ideal electrophilic partner for reactions with binucleophilic reagents.
Protocol 1: The Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry and is the most direct method for converting 1,3-diketones into pyrazoles.[3] The reaction involves the cyclocondensation of a β-diketone with a hydrazine derivative.[5][6][7] Given the symmetrical nature of 1,3-bis(4-methylphenyl)-1,3-propanedione, this reaction proceeds without the issue of forming regioisomers, which can complicate syntheses with unsymmetrical diketones.[8]
Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring. The choice of an acidic catalyst, such as acetic acid, is crucial as it protonates a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the weakly basic hydrazine.
Figure 1: Generalized workflow for the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3,5-bis(4-methylphenyl)-1H-pyrazole
This protocol describes a robust method for the synthesis of the corresponding pyrazole using phenylhydrazine as the nucleophile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-bis(4-methylphenyl)-1,3-propanedione | 252.31 | 2.52 g | 10.0 |
| Phenylhydrazine | 108.14 | 1.1 mL | 11.0 |
| Glacial Acetic Acid | 60.05 | 0.6 mL | 10.5 |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-bis(4-methylphenyl)-1,3-propanedione (2.52 g, 10.0 mmol) and ethanol (50 mL).
-
Reagent Addition: Stir the mixture at room temperature until the diketone is fully dissolved. To this solution, add phenylhydrazine (1.1 mL, 11.0 mmol), followed by the dropwise addition of glacial acetic acid (0.6 mL).
-
Scientist's Note: Phenylhydrazine is used in a slight excess to ensure the complete consumption of the limiting diketone precursor. Acetic acid serves as a catalyst to facilitate the condensation.[4]
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from hot ethanol to yield the pure 3,5-bis(4-methylphenyl)-1-phenyl-1H-pyrazole as a crystalline solid.
-
Characterization: Dry the product in a vacuum oven. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The expected yield is typically in the range of 85-95%.
Core Application: Accessing Bioactive Scaffolds
Beyond simple pyrazoles, the diketone precursor can be used to generate other heterocyclic systems with significant biological and pharmaceutical relevance, such as pyrazolones.
Protocol 2: Synthesis of 4,4'-disubstituted Pyrazolones
Pyrazolones (or pyrazolinones) are a class of compounds known for their diverse pharmacological activities.[9] While often synthesized from β-ketoesters, they can also be derived from 1,3-diketones under specific conditions, leading to different substitution patterns. The reaction with hydrazine hydrate can lead to the formation of a pyrazolone tautomer, 1H-pyrazol-5-ol.
Experimental Protocol: Synthesis of 3,5-bis(4-methylphenyl)-1H-pyrazol-5-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-bis(4-methylphenyl)-1,3-propanedione | 252.31 | 2.52 g | 10.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.55 mL | ~11.0 |
| Ethanol (95%) | - | 40 mL | - |
| Sodium Hydroxide (1 M) | 40.00 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,3-bis(4-methylphenyl)-1,3-propanedione (2.52 g, 10.0 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (0.55 mL, ~11.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The reaction environment favors the formation of the pyrazolone ring system over the simple pyrazole.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add 1 M sodium hydroxide solution dropwise until the solution becomes basic (pH ~9-10). This helps in deprotonating the hydroxyl group of the pyrazolone, making it more soluble in the aqueous phase and aiding in separation from non-acidic impurities.
-
Isolation: Acidify the mixture carefully with 2 M HCl until pH ~5-6. The pyrazolone product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if necessary. Expected yields are generally moderate to good (60-80%).
Extended Application: Carbon-Carbon Bond Formation
The active methylene group of the precursor is a potent nucleophile after deprotonation, making it suitable for classic carbon-carbon bond-forming reactions like the Knoevenagel condensation.
Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10][11] This reaction is a powerful tool for creating C=C double bonds.[12] Using 1,3-bis(4-methylphenyl)-1,3-propanedione as the active methylene component allows for the synthesis of highly conjugated systems.
Causality and Mechanistic Insight: A weak base, such as piperidine or an ammonium salt, is used to deprotonate the active methylene group, forming a stabilized enolate ion.[13] This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting aldol-type adduct readily undergoes dehydration (elimination of water), driven by the formation of a conjugated π-system, to yield the final α,β-unsaturated product. Using a mild base is critical to prevent the self-condensation of the aldehyde reactant.[10]
Figure 2: Key stages of the Knoevenagel Condensation workflow.
Experimental Protocol: Synthesis of 2-(phenylmethylene)-1,3-bis(4-methylphenyl)-1,3-propanedione
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-bis(4-methylphenyl)-1,3-propanedione | 252.31 | 2.52 g | 10.0 |
| Benzaldehyde | 106.12 | 1.02 mL | 10.0 |
| Piperidine | 85.15 | 0.1 mL | ~1.0 |
| Toluene | - | 40 mL | - |
Procedure:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar. Add 1,3-bis(4-methylphenyl)-1,3-propanedione (2.52 g, 10.0 mmol), benzaldehyde (1.02 mL, 10.0 mmol), and toluene (40 mL) to the flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).
-
Scientist's Note: The Dean-Stark trap is essential for this reaction. It azeotropically removes the water formed during the condensation, which drives the reaction equilibrium towards the product, ensuring a high yield.
-
-
Reaction: Heat the mixture to reflux. Continue refluxing for 4-6 hours, or until the theoretical amount of water (~0.18 mL) has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1 M HCl (20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford the pure product.
Conclusion
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a robust and versatile precursor for a range of important synthetic transformations. Its ability to participate in cyclocondensation reactions to form pyrazoles and pyrazolones, as well as in base-catalyzed C-C bond-forming reactions, makes it an invaluable tool for chemists in academia and industry. The protocols outlined in this guide provide a solid foundation for utilizing this precursor to its full potential, enabling the efficient synthesis of complex molecules for research and development.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link][5]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2490. [Link][8]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link][4]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][6]
-
Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. [Link][14]
-
Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. [Link][9]
-
Google Patents. (1978). Process for the manufacture of pyrazolones from pyrazolidones. [15]
-
Royal Society of Chemistry. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link][11]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. [Link][2]
-
Chemical Review and Letters. (2023). New Synthesis of Chalcone Derivatives and Their Applications. [Link][17]
-
National Center for Biotechnology Information. (2012). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Chemistry Central Journal, 6(1), 97. [Link][18]
-
National Center for Biotechnology Information. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(1), 346–357. [Link][12]
-
ResearchGate. (2006). Knoevenagel Condensation Catalyzed by 1,1,3,3‐Tetramethylguanidium Lactate. [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-409. [Link][13]
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | 3594-36-3 [chemicalbook.com]
- 2. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.tue.nl [pure.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents [patents.google.com]
- 16. jetir.org [jetir.org]
- 17. chemrevlett.com [chemrevlett.com]
- 18. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Potential of 1,3-bis(4-methylphenyl)-1,3-propanedione: A Survey of Latent Applications
Introduction
1,3-bis(4-methylphenyl)-1,3-propanedione, a member of the β-diketone family of organic compounds, holds significant untapped potential within the realm of catalysis. While extensive research has elucidated the catalytic roles of various β-diketones as versatile ligands for transition metals, specific, detailed applications and protocols for this particular symmetrically substituted diaryl-β-diketone remain notably sparse in the current body of scientific literature. This document serves to outline the foundational principles of β-diketone catalysis and to project the likely catalytic applications of 1,3-bis(4-methylphenyl)-1,3-propanedione based on the established reactivity of analogous structures.
The core of a β-diketone's catalytic utility lies in its ability to exist in keto-enol tautomeric forms. The enolate form readily coordinates to metal ions, forming stable chelate complexes. This chelation can modulate the electronic properties and steric environment of the metal center, thereby influencing its catalytic activity and selectivity in a variety of organic transformations.
Theoretical Catalytic Applications and Mechanistic Insights
Based on the well-documented catalytic roles of similar β-diketone ligands, we can infer several potential areas of application for 1,3-bis(4-methylphenyl)-1,3-propanedione. These include, but are not limited to, cross-coupling reactions, polymerization, and oxidation catalysis.
Cross-Coupling Reactions
Transition metal complexes, particularly those of palladium, are cornerstones of modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. β-Diketones can serve as ancillary ligands that stabilize the catalytic species and influence the outcome of the reaction.
Causality of Experimental Choices: The choice of a specific β-diketone ligand, such as 1,3-bis(4-methylphenyl)-1,3-propanedione, can impact the solubility of the catalyst, its thermal stability, and the steric hindrance around the metal center. The electron-donating methyl groups on the phenyl rings of this ligand would be expected to increase the electron density on the metal, potentially enhancing the rate of oxidative addition, which is often the rate-determining step in cross-coupling catalytic cycles.
Diagram: Generalized Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Polymerization Catalysis
Zirconium and titanium complexes are widely employed as catalysts for olefin polymerization. The ligand environment around these metals is critical in determining the activity of the catalyst and the properties of the resulting polymer, such as molecular weight and tacticity.
Causality of Experimental Choices: The bulky nature of the di-p-tolyl groups in 1,3-bis(4-methylphenyl)-1,3-propanedione could create a specific coordination pocket around the metal center. This steric influence can control the approach of the monomer to the active site, potentially leading to stereoselective polymerization. The electronic effects of the ligand would also play a role in the stability and reactivity of the cationic active species.
Diagram: Simplified Representation of Ziegler-Natta Polymerization
Caption: Simplified workflow for Ziegler-Natta olefin polymerization.
Oxidation Catalysis
Metal complexes of β-diketones, particularly with copper and manganese, have been shown to catalyze a variety of oxidation reactions. These reactions are crucial in both industrial chemical synthesis and laboratory-scale transformations.
Causality of Experimental Choices: The 1,3-bis(4-methylphenyl)-1,3-propanedione ligand can stabilize different oxidation states of the metal center, a key requirement for many catalytic oxidation cycles. The ligand can facilitate the transfer of electrons between the substrate and the oxidant by modulating the redox potential of the metal. The steric bulk of the ligand can also influence the selectivity of the oxidation, for instance, by directing the oxidant to a specific site on the substrate.
Diagram: General Mechanism for Metal-Catalyzed Oxidation
Caption: A generalized pathway for metal-catalyzed oxidation reactions.
Concluding Remarks and Future Outlook
Researchers and drug development professionals are encouraged to view this document as a conceptual framework. The logical next step is the synthesis and characterization of transition metal complexes of 1,3-bis(4-methylphenyl)-1,3-propanedione, followed by their systematic screening in the catalytic applications outlined above. Such studies would not only fill a gap in the current literature but also potentially unveil novel catalysts with enhanced activity and selectivity for important organic transformations.
References
Due to the absence of specific literature detailing the catalytic applications of 1,3-bis(4-methylphenyl)-1,3-propanedione, a conventional reference list with clickable URLs to specific protocols cannot be provided at this time. The principles and generalized mechanisms described herein are based on fundamental concepts in catalysis and organometallic chemistry, which are detailed in standard advanced textbooks and review articles on these subjects. Researchers are directed to comprehensive databases such as SciFinder, Reaxys, and Google Scholar to search for emerging research on this and related compounds.
Application Notes and Protocols for the Derivatization of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Introduction: The Synthetic Versatility of a Symmetrical β-Diketone
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, also known as 4,4'-dimethyldibenzoylmethane, is a valuable and versatile starting material in organic synthesis. Its structure, characterized by a central active methylene group flanked by two p-tolyl carbonyl moieties, provides a rich landscape for chemical transformations. The acidity of the α-protons and the presence of two electrophilic carbonyl carbons make this β-diketone an ideal precursor for a wide range of derivatization reactions.[1]
This guide provides an in-depth exploration of key derivatization pathways for 1,3-bis(4-methylphenyl)-1,3-propanedione, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry, materials science, and drug development. The reactions covered herein are fundamental for constructing complex molecular architectures, particularly heterocyclic scaffolds of significant pharmacological interest.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| CAS Number | 3594-36-3 | [1] |
| Appearance | Solid | |
| IUPAC Name | 1,3-bis(4-methylphenyl)propane-1,3-dione | [1] |
Core Reactivity and Mechanistic Considerations
The reactivity of 1,3-bis(4-methylphenyl)-1,3-propanedione is dominated by two key features:
-
Acidity of the α-Methylene Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic. This is due to the electron-withdrawing inductive effect of the carbonyl groups and the ability of the resulting enolate to be stabilized by resonance, delocalizing the negative charge over the dicarbonyl system. This facile formation of a nucleophilic enolate is the cornerstone of its utility in C-C bond-forming reactions.
-
Electrophilicity of the Carbonyl Carbons: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to cyclization reactions where bifunctional nucleophiles are employed to construct heterocyclic rings.
These two features allow for a diverse array of transformations, including cyclocondensations, Knoevenagel condensations, and Michael additions.
Part 1: Synthesis of Heterocyclic Scaffolds
The condensation of 1,3-diketones with binucleophiles is a classical and highly effective strategy for the synthesis of a wide variety of heterocyclic compounds.[2]
Knorr Pyrazole Synthesis: Crafting 3,5-bis(4-methylphenyl)pyrazole
The Knorr pyrazole synthesis is a fundamental reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole ring.[3][4] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[5]
Causality of Experimental Choices: The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[4] The choice of solvent is often a protic solvent like ethanol to facilitate proton transfer and dissolve the reactants. The subsequent cyclization and dehydration drive the reaction to completion, forming the stable aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 1: Synthesis of 3,5-bis(4-methylphenyl)pyrazole
| Parameter | Value |
| Reactants | 1,3-bis(4-methylphenyl)-1,3-propanedione, Hydrazine Hydrate |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid (optional, a few drops) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Cooling, precipitation in water, filtration, recrystallization |
Step-by-Step Methodology:
-
To a solution of 1,3-bis(4-methylphenyl)-1,3-propanedione (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-bis(4-methylphenyl)pyrazole.
Isoxazole Synthesis: Constructing 3,5-bis(4-methylphenyl)isoxazole
The reaction of 1,3-diketones with hydroxylamine hydrochloride is a classical method for the synthesis of isoxazoles.[6][7] The regioselectivity of this reaction can be an issue with unsymmetrical diketones, but with a symmetrical substrate like 1,3-bis(4-methylphenyl)-1,3-propanedione, a single isoxazole product is expected.
Causality of Experimental Choices: The reaction proceeds via the formation of a monoxime intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[8] Using a protic solvent like ethanol is common. The following protocol is adapted from the synthesis of the analogous 3,5-diphenylisoxazole.[9]
Caption: Isoxazole Synthesis Workflow.
Protocol 2: Synthesis of 3,5-bis(4-methylphenyl)isoxazole
| Parameter | Value |
| Reactants | 1,3-bis(4-methylphenyl)-1,3-propanedione, Hydroxylamine Hydrochloride |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | Overnight |
| Work-up | Precipitation in water, filtration, purification |
Step-by-Step Methodology:
-
Dissolve 1,3-bis(4-methylphenyl)-1,3-propanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution at room temperature.
-
Heat the mixture to reflux and maintain for an extended period (e.g., overnight).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, add water to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
The solid can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 3,5-bis(4-methylphenyl)isoxazole.[9]
Pinner Pyrimidine Synthesis: Towards Substituted Pyrimidines
The Pinner synthesis allows for the creation of pyrimidine rings by condensing a 1,3-dicarbonyl compound with an amidine.[10][11][12] Using guanidine, a readily available amidine, leads to the formation of 2-aminopyrimidines, a privileged scaffold in medicinal chemistry.
Causality of Experimental Choices: The reaction is typically base-catalyzed, with a common choice being sodium ethoxide in ethanol. The base deprotonates the amidine, which then acts as a binucleophile, attacking both carbonyl carbons of the diketone. A subsequent double dehydration (aromatization) yields the stable pyrimidine ring.[13][14]
Caption: Pinner Pyrimidine Synthesis Workflow.
Protocol 3: Synthesis of 2-Amino-4,6-bis(4-methylphenyl)pyrimidine
| Parameter | Value |
| Reactants | 1,3-bis(4-methylphenyl)-1,3-propanedione, Guanidine Hydrochloride |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Neutralization, precipitation, filtration, recrystallization |
Step-by-Step Methodology:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir until dissolved.
-
Add 1,3-bis(4-methylphenyl)-1,3-propanedione (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.
-
The product will precipitate upon neutralization. Collect the solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4,6-bis(4-methylphenyl)pyrimidine.
Part 2: Carbon-Carbon Bond Forming Reactions
The acidic nature of the central methylene protons in 1,3-bis(4-methylphenyl)-1,3-propanedione makes it an excellent nucleophile (as its enolate) for various C-C bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base, leading to an α,β-unsaturated product after dehydration.[15][16]
Causality of Experimental Choices: A weak base, such as piperidine or an amine, is used to deprotonate the diketone to form the enolate without causing self-condensation of the aldehyde.[15] The reaction is often driven to completion by the removal of water, which can be achieved by azeotropic distillation with a suitable solvent like benzene or toluene, or by using a dehydrating agent.
Caption: Knoevenagel Condensation Workflow.
Protocol 4: Knoevenagel Condensation with an Aromatic Aldehyde
| Parameter | Value |
| Reactants | 1,3-bis(4-methylphenyl)-1,3-propanedione, Aromatic Aldehyde |
| Catalyst | Piperidine (catalytic amount) |
| Solvent | Toluene or Benzene (with Dean-Stark trap) |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Work-up | Solvent removal, purification by chromatography or recrystallization |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-bis(4-methylphenyl)-1,3-propanedione (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of piperidine (e.g., 0.1 eq) in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Michael Addition
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[17] The enolate of 1,3-bis(4-methylphenyl)-1,3-propanedione is an excellent Michael donor.
Causality of Experimental Choices: This reaction requires a base to generate the enolate from the diketone. The choice of base and solvent can influence the reaction's success. A strong, non-nucleophilic base is often preferred to avoid side reactions with the Michael acceptor. The thermodynamic favorability of forming a new C-C single bond at the expense of a C-C double bond drives this reaction.[18]
Caption: Michael Addition Workflow.
Protocol 5: Michael Addition to an α,β-Unsaturated Ketone
| Parameter | Value |
| Reactants | 1,3-bis(4-methylphenyl)-1,3-propanedione, α,β-Unsaturated Ketone (e.g., chalcone) |
| Base | Sodium Ethoxide or Potassium tert-butoxide |
| Solvent | Anhydrous Ethanol or THF |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-24 hours |
| Work-up | Acidic quench, extraction, purification by chromatography |
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-bis(4-methylphenyl)-1,3-propanedione (1.0 eq) in an anhydrous solvent like THF or ethanol.
-
Add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise at room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of the α,β-unsaturated ketone (1.0 eq) in the same anhydrous solvent dropwise to the enolate solution.
-
Stir the reaction at room temperature or gently heat to reflux, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a dilute aqueous acid (e.g., 1M HCl) until the solution is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1,5-dicarbonyl Michael adduct.
Conclusion
1,3-Propanedione, 1,3-bis(4-methylphenyl)- is a highly adaptable building block for the synthesis of a diverse range of organic molecules. The protocols detailed in this guide for the synthesis of pyrazoles, isoxazoles, and pyrimidines, as well as for conducting Knoevenagel condensations and Michael additions, provide a solid foundation for researchers. The key to its utility lies in the strategic exploitation of its acidic methylene protons and electrophilic carbonyl centers. By understanding the underlying mechanisms and carefully controlling reaction conditions, chemists can leverage this compound to construct complex molecular frameworks for various applications in science and industry.
References
-
Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4773–4778. [Link]
-
Gautam, A. (2023). Pinner pyrimidine synthesis. SlideShare. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]
-
Yadav, R., & Singh, R. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6354. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. [Link]
-
Bior, J. T. (2016). Pinner pyrimidine synthesis. SlideShare. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyrimidine. [Link]
-
Medina, F., & Somoza, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Shafeeque, M. (2021). Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. ResearchGate. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Girija, C. R. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Zheng, Q. (2012). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. [Link]
-
Al-Jaber, N. A. (2016). Michael's addition reaction of chalcone. ResearchGate. [Link]
- Process for the preparation of pyrazoles. (1980).
-
Al-Jaber, N. A. (2011). Study of Michael addition on chalcones and or chalcone analogues. ResearchGate. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). NIH. [Link]
-
Singh, V. (2023). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. [Link]
-
Kumar, V. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. [Link]
-
Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. (2021). PMC. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). PMC. [Link]
-
Pandhurnekar, C. P. (2021). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Journal of Advanced Scientific Research. [Link]
-
Michael Addition catalyzed by Quinine Derivative. (n.d.). Buchler GmbH. [Link]
-
Synthesis of 1,3‐diphenylpropane‐1,3‐dione. (2023). ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
-
Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. (2021). PubMed. [Link]
-
Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (2023). ResearchGate. [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. [Link]
-
Progress in 1,3-propanediol biosynthesis. (2024). Frontiers. [Link]
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-bis(4-methylphenyl)-1,3-propanedione in Materials Science
Abstract
This guide provides a comprehensive overview of the applications of 1,3-bis(4-methylphenyl)-1,3-propanedione, also known as 4,4'-dimethyldibenzoylmethane, in advanced materials science. We delve into the fundamental chemical principles that make this β-diketone an exceptional building block for creating functional materials. Detailed, field-tested protocols are provided for the synthesis of crystalline coordination polymers and highly luminescent lanthanide complexes. This document is intended for researchers and scientists in materials chemistry and drug development, offering both the theoretical basis and practical methodologies to leverage this versatile compound in their work.
Introduction: The Molecular Architect's Tool
At the heart of many modern materials lies a carefully designed molecular architecture. 1,3-bis(4-methylphenyl)-1,3-propanedione is a premier example of a molecular tool that enables such design. Its structure, featuring a central β-diketone moiety flanked by two rigid p-tolyl groups, is the key to its utility.
The defining characteristic of this molecule is the 1,3-dicarbonyl arrangement. The protons on the central carbon (the α-carbon) are acidic, allowing the molecule to exist in a dynamic equilibrium between its keto and enol forms. Deprotonation of the enol form yields a planar, resonance-stabilized enolate anion. This anion acts as a powerful bidentate chelating ligand, capable of forming highly stable six-membered rings with a vast array of metal ions.
This chelation ability is the foundation for its two primary applications in materials science:
-
As a Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand can coordinate with metal centers to build extended, crystalline one-, two-, or three-dimensional networks. The rigid p-tolyl groups act as spacers, influencing the pore size, shape, and overall topology of the resulting framework, making such materials candidates for gas storage and separation.
-
As an "Antenna" in Photoluminescent Materials: The conjugated aromatic system of the ligand is an efficient chromophore, capable of absorbing ultraviolet light. When complexed with lanthanide ions (e.g., Europium or Terbium), it can transfer this absorbed energy to the metal center, which then emits light at its own characteristic, sharp wavelength. This "antenna effect" is crucial for creating materials for applications in lighting, sensing, and bio-imaging.[1]
This document will provide the scientific rationale and step-by-step protocols for harnessing these properties.
Physicochemical Properties
A thorough understanding of the ligand's properties is critical for experimental design.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(4-methylphenyl)propane-1,3-dione | [2] |
| Synonyms | 4,4'-Dimethyldibenzoylmethane, 1,3-Di-p-tolylpropane-1,3-dione | [2][3] |
| CAS Number | 3594-36-3 | [2][3] |
| Molecular Formula | C₁₇H₁₆O₂ | [2] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 125-127 °C | [3] |
| Boiling Point | 425.3 ± 33.0 °C (Predicted) | [3] |
| pKa | 9.49 ± 0.13 (Predicted) | [3] |
Application I: Synthesis of Crystalline Coordination Polymers
Scientific Rationale
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands.[4] β-diketones like 1,3-bis(4-methylphenyl)-1,3-propanedione are analogous to dicarboxylate linkers, which are workhorses in the field of MOFs.[5] The choice of synthesis conditions, particularly solvent and temperature, is paramount as it dictates the kinetics of crystal nucleation and growth, ultimately determining the final structure and properties of the material.
The solvothermal synthesis method is the most common approach for producing high-quality crystalline MOFs.[6][7] It involves heating the reactants in a sealed vessel above the boiling point of the solvent, which increases pressure and facilitates the dissolution of precursors and the formation of well-ordered crystals.[6][8][9]
Experimental Workflow: Solvothermal Synthesis
Protocol 1: Solvothermal Synthesis of a Zn(II) Coordination Polymer
Objective: To synthesize a crystalline one-dimensional coordination polymer using 1,3-bis(4-methylphenyl)-1,3-propanedione and zinc nitrate hexahydrate.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1,3-bis(4-methylphenyl)-1,3-propanedione | C₁₇H₁₆O₂ | 252.31 | 25.2 mg | 0.1 |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 29.7 mg | 0.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Methanol (for washing) | CH₃OH | 32.04 | ~20 mL | - |
Step-by-Step Methodology:
-
Preparation of Precursor Solution: In a 20 mL glass vial, combine 1,3-bis(4-methylphenyl)-1,3-propanedione (25.2 mg, 0.1 mmol) and zinc nitrate hexahydrate (29.7 mg, 0.1 mmol).
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
Causality Note: DMF is an excellent solvent for both the organic ligand and the metal salt. Its high boiling point makes it ideal for solvothermal synthesis, and it can also act as a weak base or coordinating molecule, influencing the final crystal structure.
-
-
Dissolution: Cap the vial and place it in an ultrasonic bath for 15-20 minutes until a clear, homogeneous solution is obtained.
-
Reaction Setup: Transfer the vial into a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable laboratory oven. Heat to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Causality Note: This temperature provides sufficient thermal energy to overcome the kinetic barriers of crystal formation without causing decomposition of the ligand. The extended reaction time allows for the growth of well-defined, single crystals.
-
-
Cooling: Program the oven to cool down slowly to room temperature over a period of 24 hours (e.g., at a rate of ~3 °C/hour).
-
Causality Note: Slow cooling is crucial for preventing rapid precipitation and encouraging the formation of large, high-quality crystals suitable for analysis.
-
-
Isolation: Carefully open the autoclave. Collect the crystalline product (often colorless needles or blocks) by vacuum filtration.
-
Washing & Drying: Wash the collected crystals three times with 5 mL portions of fresh DMF to remove any unreacted starting materials, followed by a final wash with 5 mL of methanol to facilitate drying. Dry the product in a vacuum oven at 60 °C for 12 hours.
Self-Validation and Characterization:
-
Expected Outcome: A white or colorless crystalline powder.
-
Powder X-ray Diffraction (PXRD): The primary technique to confirm the formation of a crystalline, ordered material. A pattern with sharp peaks, rather than a broad amorphous halo, indicates success.
-
FTIR Spectroscopy: Compare the spectrum of the product with that of the free ligand. A shift in the C=O stretching frequency (typically ~1600 cm⁻¹) to a lower wavenumber indicates coordination of the ketone groups to the zinc metal center.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its thermal stability and identify the loss of coordinated solvent molecules.
Application II: Development of Photoluminescent Materials
Scientific Rationale: The Antenna Effect
Lanthanide ions (Ln³⁺) possess unique luminescent properties, including long-lived excited states and sharp, line-like emission bands. However, their direct excitation by light is highly inefficient due to parity-forbidden f-f transitions.[10] To overcome this, an organic chromophore, or "antenna," is complexed with the lanthanide ion.
The β-diketone ligand serves as an excellent antenna.[11][12] It strongly absorbs UV light, promoting it to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), it efficiently transitions to a lower-energy triplet state (T₁). If the energy of this triplet state is appropriately matched with the accepting energy level of the lanthanide ion, a non-radiative energy transfer can occur, populating the ion's excited state. The lanthanide then relaxes, emitting light at its characteristic wavelength (e.g., red for Eu³⁺, green for Tb³⁺).[10]
Energy Transfer Pathway Diagram
Protocol 2: Synthesis of a Photoluminescent Eu(III) Complex
Objective: To synthesize a discrete, luminescent tris-chelate complex of Europium(III) with 1,3-bis(4-methylphenyl)-1,3-propanedione.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1,3-bis(4-methylphenyl)-1,3-propanedione | C₁₇H₁₆O₂ | 252.31 | 75.7 mg | 0.3 |
| Europium(III) Chloride Hexahydrate | EuCl₃·6H₂O | 366.41 | 36.6 mg | 0.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 12.0 mg | 0.3 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 25 mL | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - |
Step-by-Step Methodology:
-
Ligand Solution Preparation: Dissolve 1,3-bis(4-methylphenyl)-1,3-propanedione (75.7 mg, 0.3 mmol) in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask. Gently warm if necessary.
-
Deprotonation: In a separate beaker, dissolve sodium hydroxide (12.0 mg, 0.3 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the ethanolic ligand solution while stirring. The solution should turn a pale yellow, indicating the formation of the enolate anion.
-
Causality Note: The β-diketone must be deprotonated to its anionic enolate form to act as a strong chelating agent for the positively charged Eu³⁺ ion.
-
-
Metal Salt Addition: Dissolve Europium(III) chloride hexahydrate (36.6 mg, 0.1 mmol) in 10 mL of anhydrous ethanol. Add this solution dropwise to the ligand solution. A fine, pale-white precipitate should form immediately.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours to ensure complete complexation.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product thoroughly with deionized water (3 x 10 mL) to remove any unreacted salts (NaCl, EuCl₃), followed by a small amount of cold ethanol (2 x 5 mL) to remove unreacted ligand.
-
Causality Note: Thorough washing is critical. Residual water can quench the lanthanide's luminescence, and excess unreacted ligand can interfere with photophysical measurements.[10]
-
-
Drying: Dry the resulting white powder in a vacuum desiccator over P₂O₅ for 24 hours.
Self-Validation and Characterization:
-
Expected Outcome: A fine, white or off-white powder.
-
UV-Vis Spectroscopy: A solution of the complex in a solvent like THF or CH₂Cl₂ should show a strong absorption band in the UV region (typically 300-380 nm), characteristic of the ligand's π-π* transitions.
-
Photoluminescence (PL) Spectroscopy: This is the key validation step.
-
Excitation Spectrum: Monitor the characteristic red emission of Eu³⁺ (at ~612 nm) while scanning the excitation wavelength. The resulting spectrum should resemble the ligand's absorption spectrum, proving that the ligand is acting as the antenna.
-
Emission Spectrum: Excite the sample at the wavelength of maximum absorption (from the excitation spectrum). The emission spectrum should show sharp, characteristic peaks for Eu³⁺, with the most intense peak at ~612 nm corresponding to the ⁵D₀ → ⁷F₂ transition.[13]
-
Luminescence Lifetime: Measure the decay of the emission at 612 nm after pulsed excitation. A long lifetime (in the hundreds of microseconds to millisecond range) is a hallmark of lanthanide emission.[14]
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Protocol 1: No crystalline product forms (amorphous powder or oil). | 1. Cooling rate too fast. 2. Reactant concentration too high. 3. Incorrect solvent or temperature. | 1. Decrease the oven cooling rate significantly (e.g., over 48 hours). 2. Dilute the reaction mixture. 3. Screen other solvents (e.g., DMF/Ethanol mixture) or adjust the reaction temperature by ±20 °C. |
| Protocol 1: Product has poor crystallinity (broad PXRD peaks). | 1. Reaction time too short. 2. Impurities in starting materials. | 1. Increase the reaction time to 72 hours. 2. Ensure high purity of ligand and metal salt. Recrystallize the ligand if necessary. |
| Protocol 2: Low or no luminescence from the product. | 1. Incomplete removal of water. 2. Poor energy transfer (T₁ level mismatch). 3. Incorrect stoichiometry. | 1. Ensure use of anhydrous solvents and dry the final product rigorously under high vacuum. 2. This is an intrinsic property. A different ligand may be required. 3. Confirm accurate weighing of a 3:1 ligand-to-metal molar ratio. |
| Protocol 2: Broad emission band instead of sharp Ln³⁺ peaks. | The observed emission is from the ligand itself, indicating failed energy transfer. | This confirms a T₁ level mismatch. The ligand's triplet state energy is likely too low to excite the Eu³⁺ ion. |
References
-
Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]
-
Smirnova, K. S., et al. (2024). Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. New Journal of Chemistry. Retrieved from [Link]
- Google Patents. (1984). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
Arrué, L., et al. (2021). The role played by structural and energy parameters of β-Diketones derivatives as antenna ligands in Eu(III) complexes. Chemical Physics Letters, 773, 138600. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Eu(III) and Tb(III) complexes of 1,3-bis(4-chlorophenyl)-1,3-propanedione combined with phenanthroline ligand: Synthesis, structural characterization and thermogravimetric studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of metal–organic frameworks containing bis(β-diketonate) linkers. Retrieved from [Link]
-
ACS Publications. (2012). Lanthanide Complexes Based on β-Diketonates and a Tetradentate Chromophore Highly Luminescent as Powders and in Polymers. Inorganic Chemistry. Retrieved from [Link]
-
Universidad Andrés Bello. (2021). The role played by structural and energy parameters of β-Diketones derivatives as antenna ligands in Eu(III) complexes. Repositorio Institucional. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structures, luminescent and magnetic properties of four coordination polymers with the flexible 1,3-phenylenediacetate ligands. Retrieved from [Link]
-
Engineered Science Publisher. (2022). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. ES Energy & Environment. Retrieved from [Link]
-
PMC. (2015). Synthesis and crystal structure of a new coordination polymer based on lanthanum and 1,4-phenylenediacetate ligands. Acta Crystallographica Section E. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Supplementary materials Photoluminescent lanthanide(III) coordination polymers with 2-{[(4-methylphenyl)amino]methylene}. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Lanthanide Complexes Based on β-Diketonates and a Tetradentate Chromophore Highly Luminescent as Powders and in Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoluminescent lanthanide( iii ) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. Retrieved from [Link]
-
PMC. (2014). From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. Accounts of Chemical Research. Retrieved from [Link]
-
MDPI. (2022). cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl)-1,3-butadiene by Acenaphthene-Based α-Diimine Cobalt Complexes Featuring Intra-Ligand π-π Stacking Interactions. Polymers. Retrieved from [Link]
-
PubMed Central. (2021). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | 3594-36-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. espublisher.com [espublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.uc.cl [repositorio.uc.cl]
- 12. The role played by structural and energy parameters of β-Diketones derivatives as antenna ligands in Eu(III) complexes - Universidad Andrés Bello [researchers.unab.cl]
- 13. researchgate.net [researchgate.net]
- 14. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione
Welcome to the technical support guide for the synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione (also known as 1,3-di-p-tolyl-1,3-propanedione). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing their synthetic outcomes. The primary synthetic route discussed is the crossed Claisen condensation, a robust method for forming β-diketones.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.
Problem Area 1: Low or No Product Yield
Q1: My reaction resulted in a very low yield (<30%) or no desired product at all. What are the most critical factors to check?
A1: Low yield is the most common issue and typically points to problems with reagents or reaction conditions. Systematically verify the following:
-
Base Activity & Stoichiometry: The Claisen condensation is driven to completion by the deprotonation of the β-diketone product, which is more acidic than the starting ketone.[3] This requires a stoichiometric amount of a strong, non-nucleophilic base.[4]
-
Sodium Hydride (NaH): Ensure your NaH is fresh. It reacts with atmospheric moisture and loses activity. Use a new bottle or wash the NaH with dry hexanes to remove the mineral oil and any surface hydroxides.
-
Sodium Amide (NaNH₂): Like NaH, sodium amide is highly sensitive to moisture. Use only dry, free-flowing powder.
-
Sodium Ethoxide (NaOEt): While usable, it can participate in unwanted transesterification if your acylating agent is not an ethyl ester. Ensure it is prepared fresh or stored under strictly anhydrous conditions.
-
-
Anhydrous Conditions: Water is the enemy of this reaction. Any moisture will quench the strong base and hydrolyze the ester starting material.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether, toluene). Passing the solvent through an activated alumina column is an excellent alternative.
-
Glassware: Oven-dry all glassware (120°C overnight) and cool it under a stream of inert gas (Nitrogen or Argon) just before use.
-
Starting Materials: Ensure your 4-methylacetophenone and ethyl 4-methylbenzoate are anhydrous. If necessary, distill them or dry them over molecular sieves.
-
-
Reaction Temperature: Temperature control is crucial.
-
Enolate Formation: The initial deprotonation of 4-methylacetophenone is often performed at 0°C to control the reaction rate and minimize side reactions.
-
Condensation: The subsequent condensation may require gentle heating or reflux to proceed at a reasonable rate.[2] A patent for a similar synthesis (1,3-diphenyl-1,3-propanedione) describes heating at high temperatures (150-200°C) with a weaker base like CaO, but this requires specialized conditions.[5] For laboratory scale with strong bases, refluxing in THF is more common.
-
Q2: I've confirmed my reagents and conditions are optimal, but the yield is still poor. Could side reactions be the cause?
A2: Yes, competing reactions can significantly reduce your yield. The primary side reaction is the self-condensation (aldol reaction) of 4-methylacetophenone .
-
Cause: The enolate of 4-methylacetophenone can attack another molecule of the neutral ketone instead of the desired ester. This is more likely if the enolate concentration is high before the ester is available for reaction.
-
Solution: Employ a slow addition strategy. Add the 4-methylacetophenone solution dropwise to a suspension of the base and the ethyl 4-methylbenzoate in the solvent. This keeps the instantaneous concentration of the ketone enolate low, favoring the crossed Claisen pathway.
Problem Area 2: Product Impurity and Purification Challenges
Q1: My crude product is an oil or a low-melting solid, and TLC analysis shows multiple spots. How can I improve purity?
A1: This indicates the presence of unreacted starting materials or byproducts.
-
Workup Procedure: Ensure your workup effectively removes unreacted starting materials and the base.
-
After quenching the reaction with a proton source (e.g., dilute HCl or NH₄Cl solution), perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.
-
-
Purification Technique:
-
Recrystallization: This is the most effective method for purifying the solid product. Ethanol or isopropanol are common solvents. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The pure β-diketone should crystallize out, leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization fails or the product is persistently oily, silica gel chromatography is necessary. Use a hexane/ethyl acetate gradient to separate the less polar starting materials and byproducts from the more polar β-diketone product.
-
Copper Salt Precipitation: A classic technique for purifying β-diketones involves precipitating the copper(II) complex. The crude product is dissolved in a solvent, and an aqueous solution of copper(II) acetate is added. The resulting copper complex precipitate can be filtered, washed, and then decomposed with dilute acid to regenerate the pure β-diketone.[6]
-
Q2: My NMR spectrum shows signals for both the keto and enol forms. Is this normal?
A2: Yes, this is completely normal and expected. β-Diketones exist as a rapid equilibrium between the diketo tautomer and the more stable, conjugated enol tautomer. In solution (especially in solvents like CDCl₃), the enol form often predominates due to the stability conferred by intramolecular hydrogen bonding. You should expect to see characteristic signals for both forms.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis? A1: The synthesis is a crossed Claisen condensation . The mechanism involves several key steps[3][4]:
-
Enolate Formation: A strong base removes an acidic α-proton from 4-methylacetophenone to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, ethyl 4-methylbenzoate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: This intermediate collapses, eliminating the ethoxide (EtO⁻) leaving group to form the crude β-diketone.
-
Final Deprotonation: The expelled ethoxide (or another equivalent of base) deprotonates the highly acidic methylene group between the two carbonyls. This final, irreversible acid-base step drives the reaction equilibrium towards the product.[3][7]
-
Acidic Workup: A final addition of aqueous acid neutralizes the enolate to yield the final product.[4]
Q2: Can I use a different base, like sodium hydroxide (NaOH)? A2: It is strongly discouraged. Using hydroxide bases (like NaOH or KOH) will lead to saponification (hydrolysis) of the ester starting material, forming a carboxylate salt.[8] This salt is unreactive towards the ketone enolate, and the reaction will fail. The base must be non-nucleophilic and strong enough to deprotonate the ketone.[1]
Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method.[9] Prepare a TLC plate by spotting your starting materials (4-methylacetophenone and ethyl 4-methylbenzoate) and a co-spot. As the reaction progresses, take small aliquots, quench them, and spot them on the plate. The disappearance of the starting materials and the appearance of a new, typically more polar, spot corresponding to the product will indicate the reaction's progress.
Q4: Why must the alkoxide base match the alcohol portion of the ester (e.g., use NaOEt with an ethyl ester)? A4: This is a crucial principle to prevent product scrambling.[10] If you use a different alkoxide (e.g., sodium methoxide with ethyl 4-methylbenzoate), it can act as a nucleophile and perform transesterification on your starting ester. This would create a mixture of esters, leading to a mixture of undesired condensation products and making purification extremely difficult. Using a matching alkoxide ensures that even if transesterification occurs, the ester molecule remains unchanged.[10]
Data & Protocols
Comparative Reaction Conditions
The following table summarizes typical conditions for Claisen-type condensations, providing a baseline for optimization.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale |
| Base | Sodium Hydride (NaH), 60% disp. | Sodium Amide (NaNH₂) | NaH is common and effective; NaNH₂ is a strong, non-nucleophilic alternative.[6] |
| Equivalents of Base | 1.1 - 1.2 eq | 1.1 - 1.2 eq | A stoichiometric amount is required to drive the reaction to completion.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether | Both are good, non-protic solvents for enolate formation. |
| Temperature | 0°C to Reflux | Room Temperature | Initial cooling minimizes side reactions; heating may be needed to drive completion. |
| Reaction Time | 4 - 24 hours | 12 - 24 hours | Monitor by TLC to determine the optimal time. |
| Anticipated Yield | 60 - 85% | 60 - 80% | Yields are highly dependent on substrate purity and anhydrous technique. |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
4-methylacetophenone (1.0 eq)
-
Ethyl 4-methylbenzoate (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Base Preparation: Under a positive pressure of inert gas, add the sodium hydride (1.2 eq) to the flask. Add anhydrous THF to create a stirrable suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-methylacetophenone (1.0 eq) and ethyl 4-methylbenzoate (1.05 eq) in anhydrous THF.
-
Reaction Initiation: Cool the NaH suspension to 0°C using an ice bath. Begin adding the solution from the dropping funnel dropwise over 30-60 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The mixture may be gently heated to reflux (approx. 66°C for THF) for 4-12 hours to ensure the reaction goes to completion. Monitor progress using TLC.
-
Quenching: Once the reaction is complete (as judged by TLC), cool the flask back to 0°C. Cautiously and slowly add 1 M HCl to quench the excess NaH and neutralize the product enolate. Continue adding acid until the solution is acidic (pH ~2-3).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure 1,3-bis(4-methylphenyl)-1,3-propanedione as a crystalline solid.
Visualizations
Reaction Workflow
The following diagram outlines the general experimental sequence for the synthesis.
Caption: Experimental workflow for the Claisen condensation synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting low yield and impurity issues.
References
-
Wikipedia. Claisen condensation. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Leah4sci. Claisen Condensation Reaction Mechanism. [Link]
- Google Patents. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. [Link]
-
Professor Dave Explains. Claisen Condensation and Dieckmann Condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 1,3-bis(4-methylphenyl)-1,3-propanedione
Welcome to the technical support guide for the purification of 1,3-bis(4-methylphenyl)-1,3-propanedione. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining a high-purity product through recrystallization. Our goal is to move beyond simple protocols by explaining the scientific reasoning behind each step, empowering you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 1,3-bis(4-methylphenyl)-1,3-propanedione?
Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4] For 1,3-bis(4-methylphenyl)-1,3-propanedione, an ideal solvent will dissolve the compound completely at its boiling point but have low solubility for it at cooler temperatures (e.g., room temperature or in an ice bath). Soluble impurities, being present in lower concentrations, remain in the solution (mother liquor) upon cooling, while the target compound crystallizes out in a purer form.[1]
Q2: How do I select an appropriate recrystallization solvent for 1,3-bis(4-methylphenyl)-1,3-propanedione?
Selecting the right solvent is the most critical step for a successful recrystallization.[3] The "like dissolves like" principle is a good starting point. 1,3-bis(4-methylphenyl)-1,3-propanedione has two non-polar tolyl (methylphenyl) groups and a polar 1,3-dione core, giving it an intermediate overall polarity.
Key Solvent Characteristics:
-
High solubility at high temperatures: The solvent must be able to dissolve a significant amount of your crude product when hot.[4]
-
Low solubility at low temperatures: Upon cooling, the solvent should not retain a large amount of the dissolved product, as this would lead to low yield.[1][5]
-
Inertness: The solvent must not react with the compound.[2]
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out."
Based on the structure, solvents of intermediate polarity are excellent candidates. Ethanol or isopropanol are often effective. For a systematic approach, perform small-scale solubility tests with a few milligrams of your crude product in about 0.5 mL of various solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Ethanol | 78.5 | 24.6 | Good general-purpose polar protic solvent. Often dissolves diones well when hot and poorly when cold. |
| Isopropanol | 82.5 | 19.9 | Similar to ethanol, but slightly less polar. Can sometimes provide better crystal morphology. |
| Ethyl Acetate | 77 | 6.0 | A less polar option that can be effective if the compound is too soluble in alcohols. |
| Toluene | 111 | 2.4 | A non-polar solvent. May be useful as the "good" solvent in a solvent-pair system with a non-polar anti-solvent like heptane. |
| Ethanol/Water | Varies | Varies | A powerful solvent pair. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. |
Data sourced from Common Solvents Used in Organic Chemistry.[6]
Q3: What is the expected melting point of pure 1,3-bis(4-methylphenyl)-1,3-propanedione?
While a specific melting point is not consistently reported across all databases, analogous structures like 1-(4-methylphenyl)-3-phenylpropane-1,3-dione have a melting point of approximately 119 °C.[7] A sharp melting point range (e.g., 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Recrystallization Workflow
Troubleshooting Guide
Q: My compound will not dissolve in the hot solvent.
Cause 1: Insufficient Solvent You may not have added enough solvent to dissolve the compound, even at boiling.
-
Solution: Add small increments (e.g., 5-10% of the current volume) of the hot solvent to the boiling mixture until the solid fully dissolves. Remember the goal is to create a saturated solution at the boiling point, so avoid adding a large excess of solvent, which will reduce your final yield.[1][5]
Cause 2: Unsuitable Solvent The chosen solvent may be too non-polar or too polar for your compound.
-
Solution: Re-evaluate your solvent choice based on the principles in the FAQ section. If a single solvent fails, a solvent-pair system may be required.[8] For example, dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and then allow to cool.
Q: No crystals have formed after cooling the solution.
Cause 1: Solution is Not Supersaturated (Too Much Solvent) This is the most common reason for crystallization failure.[5][9] If an excessive amount of solvent was used, the solution will not become saturated upon cooling.
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[10] Once the volume is reduced, allow the solution to cool again.
Cause 2: Lack of Nucleation Sites Crystal formation requires an initial nucleation event. Sometimes, a supersaturated solution can be stable if there are no sites for crystals to begin growing.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5][8] The microscopic scratches provide a surface for nucleation.
-
Solution 2: Seeding. Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[5][8]
Q: My compound has "oiled out" instead of forming crystals.
Cause: Solute Precipitation Above Its Melting Point "Oiling out" occurs when the solution becomes saturated at a temperature that is higher than the melting point of your compound.[9][11] The compound then comes out of solution as a liquid (an oil) rather than a solid crystal.
-
Solution 1: Reheat and Add More Solvent. The most direct approach is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation temperature. Allow this slightly more dilute solution to cool much more slowly.[11]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling (e.g., placing a hot flask directly into an ice bath) encourages oiling out.[11] Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath. Slower cooling provides a wider window for crystals to form below the compound's melting point.
Q: My final product is still colored or appears impure.
Cause 1: Presence of Colored Impurities Some impurities, even at trace levels, can be highly colored and become trapped in the crystal lattice.
-
Solution: Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution before the hot filtration step.[2][8] The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly, add the charcoal, and then re-heat to boiling before filtering. Be aware that charcoal can also adsorb your product, so use it sparingly.[8]
Cause 2: Impurities Trapped During Rapid Crystallization If crystals form too quickly, impurities can be trapped within the growing crystal lattice instead of remaining in the mother liquor.[10]
-
Solution: Ensure the cooling process is slow and gradual. If the solution "crashes out" (precipitates very rapidly) upon slight cooling, it indicates the solution is too concentrated. Reheat, add a small amount of extra solvent, and cool slowly.[10]
Q: The yield of my recrystallized product is very low.
Cause 1: Using Too Much Solvent As discussed, excess solvent will retain more of your product in the mother liquor, even after cooling.[5]
-
Solution: Always use the minimum amount of boiling solvent required to fully dissolve your crude product.[1][5]
Cause 2: Premature Crystallization During Hot Filtration If you are performing a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing your product to crystallize out along with the impurities.[9]
-
Solution: Use a pre-heated funnel (e.g., by placing it over the boiling flask) and filter the solution quickly. It is also wise to use a slight excess of hot solvent (~10-20%) before filtering to keep the product dissolved. This excess can then be boiled off before the final cooling and crystallization step.[9]
Cause 3: Excessive Washing Washing the collected crystals is necessary to remove residual mother liquor, but the wash solvent can also dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[1][5] The cold temperature minimizes the product's solubility in the wash solvent.
References
-
Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder website: [Link]
-
Recrystallization1. (n.d.). Retrieved from California State University, Los Angeles website: [Link]
-
Recrystallization. (n.d.). Retrieved from University of Massachusetts website: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo website: [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]
-
Recrystallization. --->. (n.d.). Retrieved from University of Windsor website: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts: [Link]
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 - PubChem. (n.d.). Retrieved from PubChem: [Link]
-
Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from Biocyclopedia: [Link]
-
Synthesis of 1,3-diphenyl-1,3-propanedione - PrepChem.com. (n.d.). Retrieved from PrepChem.com: [Link]
-
1-(4-methylphenyl)-3-phenylpropane-1,3-dione (25855-99-6) - Chemchart. (n.d.). Retrieved from Chemchart: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 1-(4-methylphenyl)-3-phenylpropane-1,3-dione (25855-99-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 1,3-Bis(4-methylphenyl)-1,3-Propanedione: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, a key intermediate for researchers in materials science and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products.
The synthesis of this diaryl-1,3-diketone is most commonly achieved through a crossed Claisen condensation between 4-methylacetophenone and a 4-methylbenzoate ester. While theoretically straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield and purity of the desired product. This guide is designed to provide you with the expertise and practical insights needed to overcome these challenges.
Troubleshooting Guide: Side Reactions & Low Yields
This section addresses common issues encountered during the synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione, providing explanations for their causes and actionable solutions.
Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted 4-methylacetophenone. What is the likely cause and how can I improve the conversion?
Answer:
Low conversion of the starting ketone, 4-methylacetophenone, is a frequent issue in this crossed Claisen condensation. The primary culprit is often an insufficiently strong base or suboptimal reaction conditions that fail to generate a high enough concentration of the ketone enolate.
Causality: The Claisen condensation relies on the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the carbonyl of the ester.[1] If the base is not strong enough to effectively deprotonate the 4-methylacetophenone (pKa ≈ 19-20 in DMSO), the equilibrium will favor the starting materials.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While sodium ethoxide (NaOEt) is a classic choice for Claisen condensations, a stronger, non-nucleophilic base like sodium hydride (NaH) is often more effective for deprotonating ketones.[2] The pKa of the conjugate acid of NaH (H₂) is ~36, making it a much stronger base than NaOEt (conjugate acid pKa ≈ 16 for ethanol).[2] This significant difference in basicity ensures a more complete and irreversible deprotonation of the ketone.
-
Reaction Temperature: While room temperature might seem sufficient, gently heating the reaction mixture can often drive the reaction to completion. However, excessive heat can promote side reactions. A modest temperature increase to 40-50 °C is a good starting point for optimization.
-
Order of Addition: It is crucial to pre-form the enolate of the 4-methylacetophenone before adding the ester. This is achieved by adding the ketone to a suspension of the base (e.g., NaH) in an anhydrous aprotic solvent like THF or toluene and stirring for a period (e.g., 30-60 minutes) before the dropwise addition of the methyl 4-methylbenzoate. This minimizes the self-condensation of the ester.
Data-Driven Optimization of Base Selection:
| Base | pKa of Conjugate Acid | Typical Solvent | Key Advantages | Potential Issues |
| Sodium Hydride (NaH) | ~36 | Aprotic (THF, Toluene) | Irreversible deprotonation, drives reaction to completion.[2] | Highly reactive with protic solvents, requires strictly anhydrous conditions. |
| Sodium Ethoxide (NaOEt) | ~16 | Protic (Ethanol) | Easier to handle than NaH. | Reversible deprotonation can lead to lower yields.[2] Potential for transesterification if the ester is not a methyl ester. |
| Lithium Diisopropylamide (LDA) | ~36 | Aprotic (THF) | Very strong, non-nucleophilic base, kinetically controlled enolate formation. | Requires low temperatures (-78 °C) to prepare and is sensitive to air and moisture. |
Question 2: My final product is contaminated with a significant amount of a white solid that is not my desired diketone. What is this byproduct and how can I prevent its formation?
Answer:
The most likely culprit for a significant solid byproduct is the self-condensation product of 4-methylacetophenone. This reaction, an aldol condensation, competes with the desired Claisen condensation.
Mechanism of Self-Condensation:
The enolate of 4-methylacetophenone, intended to react with the ester, can instead act as a nucleophile and attack the carbonyl carbon of another molecule of 4-methylacetophenone. This is followed by dehydration to yield an α,β-unsaturated ketone.
DOT Script for Self-Condensation Pathway:
Caption: Self-condensation of 4-methylacetophenone.
Preventative Measures:
-
Control Stoichiometry and Order of Addition: Use a slight excess of the methyl 4-methylbenzoate (e.g., 1.1 to 1.2 equivalents) relative to the 4-methylacetophenone. Crucially, add the ketone to the base first to form the enolate, and then slowly add the ester to this solution. This ensures that the enolate has a higher probability of reacting with the ester rather than another molecule of the ketone.
-
Lower Reaction Temperature: The aldol condensation is often more sensitive to temperature than the Claisen condensation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to suppress the formation of the self-condensation byproduct.
Question 3: I am observing the formation of 4-methylbenzoic acid in my reaction mixture. What is causing this and how can it be avoided?
Answer:
The presence of 4-methylbenzoic acid indicates the hydrolysis of the starting ester, methyl 4-methylbenzoate. This is a common side reaction if there is any moisture present in the reaction.
Mechanism of Ester Hydrolysis:
Under basic conditions, hydroxide ions (from residual water) can attack the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol.[3] Acidification during the workup then protonates the carboxylate to form 4-methylbenzoic acid.
DOT Script for Ester Hydrolysis:
Caption: Base-mediated hydrolysis of methyl 4-methylbenzoate.
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. If using a solvent like THF, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
High-Quality Reagents: Use high-purity, anhydrous starting materials. Commercial 4-methylacetophenone and methyl 4-methylbenzoate should be checked for water content and dried if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Anhydrous aprotic solvents are preferred. Tetrahydrofuran (THF) and toluene are excellent choices as they are inert to the strong bases used and can be made rigorously anhydrous. Diethyl ether can also be used, but its lower boiling point may limit the reaction temperature if heating is required.
Q2: How can I effectively purify the crude product?
A2: Recrystallization is the most common method for purifying 1,3-bis(4-methylphenyl)-1,3-propanedione. A mixture of ethanol and water or isopropanol is often effective. For more persistent impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed. Another effective, though more classical, method involves the formation of a copper(II) complex. The diketone can be selectively precipitated as its copper salt, which can then be isolated and decomposed with a dilute acid to regenerate the pure diketone.[4]
Q3: Can I use a different ester, such as ethyl 4-methylbenzoate?
A3: Yes, however, if you are using an alkoxide base like sodium ethoxide, it is crucial to match the alkoxide to the alcohol portion of the ester to avoid transesterification.[1] For example, if you use ethyl 4-methylbenzoate, you should use sodium ethoxide as the base. If you use a non-alkoxide base like sodium hydride, the choice of ester is less critical in this regard.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., 4:1 hexane:ethyl acetate) and visualize the spots under UV light. You should see the disappearance of the starting 4-methylacetophenone spot and the appearance of a new, typically lower Rf spot corresponding to the desired 1,3-diketone.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(4-methylphenyl)-1,3-propanedione using Sodium Hydride
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
4-Methylacetophenone
-
Methyl 4-methylbenzoate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous THF (50 mL) to the flask.
-
In a separate flask, dissolve 4-methylacetophenone (1.0 equivalent) in anhydrous THF (20 mL).
-
Slowly add the 4-methylacetophenone solution to the stirred suspension of sodium hydride in THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Dissolve methyl 4-methylbenzoate (1.1 equivalents) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction by TLC until the 4-methylacetophenone is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
References
- "Optimization of reaction conditions.
- "P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a." N.p., n.d. Web. 21 Jan. 2026.
- "Optimization of reaction conditions.
- "Optimizing reaction conditions a .
- "A Comparative Guide to Sodium Hydride and Sodium Ethoxide in Claisen Condensation - Benchchem." N.p., n.d. Web. 21 Jan. 2026.
- "1-3 Diketone | PDF | Ester | Ketone - Scribd." N.p., n.d. Web. 21 Jan. 2026.
- "Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization - ResearchG
- "Recent Developments in the Synthesis of β-Diketones - PMC - NIH." N.p., n.d. Web. 21 Jan. 2026.
- "Claisen Condensation Mechanism - BYJU'S." N.p., n.d. Web. 21 Jan. 2026.
- "Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry." N.p., n.d. Web. 21 Jan. 2026.
- "Claisen Condensation Reaction Mechanism - YouTube." N.p., n.d. Web. 21 Jan. 2026.
- "Optimization of reaction conditions for the synthesis of compounds 3, 4...
- "Illustrated Glossary of Organic Chemistry - Claisen condens
- "The Claisen Condens
- "An In-depth Technical Guide to the Claisen-Schmidt Condensation for 4-Methylchalcone Synthesis - Benchchem." N.p., n.d. Web. 21 Jan. 2026.
- "Claisen Condensation Reaction Mechanism - Chemistry Steps." N.p., n.d. Web. 21 Jan. 2026.
- "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH." N.p., n.d. Web. 21 Jan. 2026.
- "Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry." N.p., n.d. Web. 21 Jan. 2026.
- "impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES." N.p., n.d. Web. 21 Jan. 2026.
- "Analytical Methods - OPUS." N.p., n.d. Web. 21 Jan. 2026.
- "(PDF) 1,3-Diketones.
- "Synthesis of 1,3-diketones - Organic Chemistry Portal." N.p., n.d. Web. 21 Jan. 2026.
- "Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA.
- "Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC - NIH." N.p., n.d. Web. 21 Jan. 2026.
- "23.
- "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews." N.p., n.d. Web. 21 Jan. 2026.
- "Recent Advances in the Synthesis of 1,3-Diketones - ResearchG
- "(Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and - Organic Syntheses Procedure." N.p., n.d. Web. 21 Jan. 2026.
- "(PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones)
Sources
Technical Support Center: Optimizing Complexation Reactions with 1,3-bis(p-tolyl)propane-1,3-dione
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the utilization of 1,3-bis(p-tolyl)propane-1,3-dione in coordination chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing complexation reactions with this versatile β-diketone ligand. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding 1,3-bis(p-tolyl)propane-1,3-dione and its application in forming metal complexes.
Q1: What is 1,3-bis(p-tolyl)propane-1,3-dione and why is it a useful ligand?
1,3-bis(p-tolyl)propane-1,3-dione is a symmetric β-diketone (also known as a 1,3-diketone). Its structure features a propane-1,3-dione backbone flanked by two para-tolyl groups. Like other β-diketones, it is a highly effective chelating agent for a wide variety of metal ions.[1][2] The presence of the bulky p-tolyl groups can influence the steric and electronic properties of the resulting metal complexes, affecting their stability, solubility, and potential applications in areas like catalysis and materials science.[3]
Q2: What is the significance of the keto-enol tautomerism in this ligand?
β-Diketones exist as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. The enol form is stabilized by an intramolecular hydrogen bond, creating a six-membered ring.[3][4] For complexation to occur, the acidic proton of the enol form must be removed by a base to generate the nucleophilic enolate anion. This enolate is the active species that coordinates to the metal center in a bidentate fashion, forming a stable chelate ring.[4] The position of this equilibrium is sensitive to the solvent environment; inert solvents tend to favor the enol form.[3][5][6][7]
Q3: What types of metal ions can be complexed with 1,3-bis(p-tolyl)propane-1,3-dione?
This ligand can form stable complexes with a broad range of metal ions. This includes transition metals (e.g., Cu²⁺, Ni²⁺, Co³⁺, Fe³⁺, Pd²⁺), lanthanides (e.g., Eu³⁺, Tb³⁺, Dy³⁺), and main group metals (e.g., Al³⁺).[1][3][8][9] The stoichiometry of the final complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) depends on the metal's coordination number and oxidation state.[1]
Q4: What are the essential steps for a successful complexation reaction?
A typical synthesis involves three core stages:
-
Deprotonation of the Ligand: The 1,3-bis(p-tolyl)propane-1,3-dione is dissolved in a suitable solvent and treated with a base to generate the reactive enolate anion.
-
Addition of the Metal Salt: A solution of the desired metal salt is added to the enolate solution, initiating the complexation.
-
Isolation and Purification: The resulting metal complex is isolated, often as a precipitate, and then purified through techniques like recrystallization or chromatography to remove unreacted starting materials and byproducts.
Troubleshooting Guide for Complexation Reactions
This section provides solutions to specific experimental challenges you may encounter.
Issue 1: Low or No Yield of the Metal Complex
Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to one of three areas: ligand activation, reaction conditions, or reactant solubility.
-
Cause A: Incomplete Deprotonation of the Ligand. The formation of the enolate is critical for the reaction to proceed.[4]
-
Solution:
-
Choice of Base: Ensure your base is strong enough to fully deprotonate the ligand. For β-diketones, common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), or tetramethylammonium hydroxide.[1][8] The base should be used in at least a 1:1 stoichiometric ratio with the ligand for each planned coordination.
-
Reaction Time: Allow sufficient time for the deprotonation to complete before adding the metal salt. This can be monitored by TLC. The formation of the sodium salt of the β-diketone can sometimes be observed as the formation of a precipitate.[3]
-
-
-
Cause B: Suboptimal Reaction Conditions.
-
Solution:
-
Temperature: Many complexation reactions proceed well at room temperature.[1] However, if the yield is low, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Be cautious, as excessive heat can lead to decomposition.
-
Reaction Time: Complexation can sometimes be slow, especially with sterically hindered ligands like this one.[3] Try extending the reaction time, monitoring its progress every few hours using TLC.
-
-
-
Cause C: Poor Solubility of Reactants.
-
Solution:
-
Solvent Selection: Ensure both the deprotonated ligand and the metal salt are soluble in the chosen solvent system. Ethanol is a common choice for these reactions.[1] If solubility is an issue, a mixture of solvents, such as ethanol/chloroform or ethanol/DMF, can be effective.[8]
-
Order of Addition: Typically, the ligand is deprotonated first, followed by the slow addition of the metal salt solution to maintain a homogeneous reaction mixture.
-
-
Issue 2: The Product is Oily and Difficult to Crystallize
Q: I've isolated my product, but it's an oil, not the crystalline solid I expected. How can I induce crystallization?
A: Oily products are often the result of impurities or the presence of residual solvent.
-
Solution 1: Purification. Before attempting recrystallization, ensure the product is pure. Column chromatography on silica gel is an effective method for removing unreacted ligand and other organic impurities.[1]
-
Solution 2: Recrystallization.
-
Solvent Screening: The key is finding a solvent system where the complex is soluble when hot but sparingly soluble when cold. Start by dissolving a small amount of the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Gently warm the mixture until it becomes clear, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Seeding: If you have a small crystal of the desired product, adding it to the saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Issue 3: Characterization Data (NMR, IR) is Inconsistent with the Expected Structure
Q: My analytical data doesn't match the expected metal complex. What could have gone wrong?
A: This suggests either an incomplete reaction or the formation of an unexpected product.
-
Cause A: Incomplete Reaction.
-
Solution: Check your NMR spectrum for the presence of the characteristic enolic proton peak of the free ligand.[2] If present, it indicates that the reaction did not go to completion. Re-subject the material to the reaction conditions with additional equivalents of the metal salt or for a longer duration.
-
-
Cause B: Hydrolysis or Side Reactions.
-
Solution:
-
Moisture Control: Ensure you are using anhydrous solvents, especially when working with moisture-sensitive metal salts (e.g., anhydrous metal chlorides).[1] The presence of water can lead to the formation of metal hydroxides or aqua complexes.
-
Inert Atmosphere: For metal ions that are sensitive to oxidation (e.g., Ti(III), V(III)), it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[1]
-
Structural Confirmation: Utilize a range of characterization techniques. Infrared (IR) spectroscopy should show a shift in the C=O and C=C stretching frequencies upon coordination to the metal. Elemental analysis is essential to confirm the metal-to-ligand ratio. For paramagnetic complexes, NMR may be broadened, but for diamagnetic complexes, it is a powerful tool to confirm the structure.[1]
-
-
Visualized Workflows and Decision Trees
General Experimental Workflow for Complexation
The following diagram outlines the standard procedure for synthesizing a metal complex with 1,3-bis(p-tolyl)propane-1,3-dione.
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol: Synthesis of Bis(1,3-bis(p-tolyl)propane-1,3-dionato)copper(II)
This protocol is a self-validating system, incorporating steps for purification and characterization to ensure the integrity of the final product.
Materials:
-
1,3-bis(p-tolyl)propane-1,3-dione
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Copper(II) chloride (anhydrous)
-
Anhydrous Ethanol
-
Hexane
Procedure:
-
Ligand Deprotonation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1,3-bis(p-tolyl)propane-1,3-dione (2.0 equivalents) in anhydrous ethanol (approx. 20 mL per gram of ligand).
-
To this stirring solution, add sodium ethoxide (2.0 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.
-
Complexation: In a separate flask, dissolve copper(II) chloride (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Add the copper(II) chloride solution dropwise to the stirring sodium enolate solution over 15 minutes. A precipitate should begin to form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3 hours.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with hexane to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and analyzing it via IR, and elemental analysis to confirm the formation of the desired Cu(II) complex.
Summary of Key Optimization Parameters
The following tables summarize critical variables that can be adjusted to optimize your reaction.
Table 1: Selection of Base for Ligand Deprotonation
| Base | Strength (pKa of Conjugate Acid) | Solvent | Comments |
| Sodium Hydride (NaH) | ~36 | THF, DME | Very strong, irreversible deprotonation. Requires strictly anhydrous conditions. [1] |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Common and effective. The reaction is an equilibrium. |
| Tetramethylammonium Hydroxide | ~10 | Ethanol, Water | A strong organic base, useful when inorganic cations are to be avoided. [8] |
| Triethylamine (Et₃N) | ~10.7 | Various | Generally too weak for complete deprotonation but can act as an acid scavenger. |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for both ligand and many metal salts. [1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent for reactions with NaH. [10] |
| Dichloromethane (DCM) | Nonpolar | 40 | Useful for product extraction and chromatography. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point; can help solubilize stubborn reactants. Use as a co-solvent. [8] |
| Hexane / Ethyl Acetate | Nonpolar / Polar Aprotic | 69 / 77 | Common solvent system for purification by recrystallization or column chromatography. [1] |
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Retrieved from [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2015). Kinetic and mechanistic studies of metal complexes of – diketones - a review. Retrieved from [Link]
-
International Journal of Research in Basic and Applied Sciences. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
PubChem. (n.d.). Bis(1,3-diphenylpropane-1,3-dione);oxovanadium. Retrieved from [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
-
ResearchGate. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijrbat.in [ijrbat.in]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Assignments in NMR of 1,3-bis(4-methylphenyl)-1,3-propanedione
Welcome to the technical support center for the NMR analysis of 1,3-bis(4-methylphenyl)-1,3-propanedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the structural elucidation of this β-diketone. Here, we address common issues in a direct question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why does my 1H NMR spectrum show more peaks than expected for a single structure?
A1: This is the most common challenge with 1,3-bis(4-methylphenyl)-1,3-propanedione and other β-dicarbonyl compounds. You are observing the effects of keto-enol tautomerism . The molecule exists as an equilibrium mixture of two forms in solution: the diketo form and the enol form.[1] Because the rate of interconversion between these two tautomers is slow on the NMR timescale, you will see a distinct set of peaks for each form present in the sample.[2] The equilibrium is sensitive to the solvent, temperature, and concentration.[1][2][3][4]
-
Diketo form: Contains a CH₂ group flanked by two carbonyls.
-
Enol form: Contains a vinyl proton (C=CH) and an enolic hydroxyl group (-OH). The intramolecular hydrogen bond in the enol form is a key stabilizing feature.[2][5]
Q2: How can I identify which peaks belong to the keto form and which belong to the enol form?
A2: A systematic assignment can be achieved by recognizing the characteristic chemical shifts for each tautomer.
| Proton/Carbon | Tautomer | Expected Chemical Shift (ppm) | Rationale |
| Enol -OH | Enol | ~15-17 ppm | This proton is highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its signal is often broad. |
| Vinyl CH | Enol | ~6.5-7.0 ppm | Protons on a carbon-carbon double bond (vinylic) appear in this characteristic downfield region. |
| Methylene CH₂ | Keto | ~4.0-4.7 ppm | These protons are alpha to two electron-withdrawing carbonyl groups, causing a significant downfield shift.[6] |
| Methyl CH₃ | Both | ~2.4 ppm | The methyl groups on the phenyl rings will have very similar chemical shifts in both tautomers, but may appear as two closely spaced singlets if the equilibrium is present. |
| Aromatic CH | Both | ~7.2-8.0 ppm | The aromatic protons of the p-tolyl groups will appear in their typical region. The ortho protons are generally the most downfield. |
| Carbonyl C=O | Both | ~180-195 ppm | Carbonyl carbons are highly deshielded. The enol form will have two distinct carbonyl-like signals (one more enolic), while the keto form will have one primary carbonyl signal.[6] |
| Methylene C | Keto | ~55-60 ppm | The sp³ hybridized carbon of the methylene group. |
| Vinylic C | Enol | ~90-100 ppm | The sp² hybridized carbon of the C=CH bond. |
Q3: The ratio of keto to enol forms seems to change between experiments. Why is this happening?
A3: The keto-enol equilibrium is highly dependent on the solvent.[1][4][5] Meyer's rule for acyclic β-dicarbonyls suggests that the equilibrium shifts towards the keto form in more polar solvents.[2][3]
-
Non-polar solvents (e.g., CDCl₃, Benzene-d₆): These solvents favor the enol form. The intramolecular hydrogen bond of the enol is more stable in a non-polar environment.
-
Polar aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and stabilizing the more polar keto form.[1]
-
Polar protic solvents (e.g., Methanol-d₄): These solvents strongly solvate both forms and can lead to more complex equilibria.
Therefore, it is critical to be consistent with your choice of NMR solvent if you wish to compare results across different samples.
Troubleshooting Guides & Advanced Protocols
Problem: Ambiguous or Overlapping Aromatic Signals
The aromatic region of the spectrum for 1,3-bis(4-methylphenyl)-1,3-propanedione can be complex due to the presence of two p-tolyl groups and the existence of two tautomers.
Solution Workflow: 2D NMR Spectroscopy
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential. This workflow provides a self-validating system for peak assignment.[7][8][9]
Caption: Workflow for systematic NMR peak assignment.
Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum
The Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other, typically through two or three bonds.[10]
Step-by-Step Methodology:
-
Prepare the Sample: Dissolve an appropriate amount of 1,3-bis(4-methylphenyl)-1,3-propanedione in a deuterated solvent in a clean NMR tube.
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum. Optimize the spectral width to include all relevant peaks, leaving about 0.5 ppm of baseline on each side.[11][12]
-
Load COSY Parameters: Create a new experiment and load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).[13] It is recommended to run COSY experiments without sample spinning to avoid artifacts.[11]
-
Set Acquisition Parameters:
-
ns (number of scans): Set to a multiple of 2 or 4 (e.g., 2, 4, or 8), depending on sample concentration.
-
ds (dummy scans): 4 is usually sufficient.
-
td (time domain points): Set td in F2 (direct dimension) to 1K or 2K and in F1 (indirect dimension) to 128w-256w.
-
-
Start Acquisition: Use the appropriate commands (e.g., rga, zg on Bruker systems) to start the experiment.[11]
-
Processing: After acquisition, process the data using a Fourier transform in both dimensions (e.g., xfb).[11] The resulting 2D spectrum can be symmetrized to reduce noise.[11]
Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of directly attached carbons.[14][15][16]
Step-by-Step Methodology:
-
Acquire 1D Spectra: Obtain good quality ¹H and ¹³C spectra first. Note the spectral width (sw) and center (o1p) for both.[14][17]
-
Load HSQC Parameters: Create a new experiment and load a standard, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity editing). Do not spin the sample.[14][17]
-
Set Acquisition Parameters:
-
Set the spectral widths and centers for both the F2 (¹H) and F1 (¹³C) dimensions based on your 1D spectra.[14]
-
The default ¹JCH coupling constant (e.g., cnst2 = 145 Hz) is suitable for most aliphatic and aromatic C-H bonds.[17]
-
ns (number of scans): Set to a multiple of 2 (e.g., 2, 4, 8, or 16) based on concentration.[14]
-
-
Start Acquisition: Begin the experiment.
-
Processing: Process the data with xfb. If an edited HSQC sequence was used, phasing is crucial.[14] CH and CH₃ peaks will appear with one phase (e.g., blue), while CH₂ peaks will have the opposite phase (e.g., red).[14] This provides similar information to a DEPT-135 experiment.[18]
Experimental Protocol: Acquiring a ¹H-¹³C HMBC Spectrum
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes more).[14] It is exceptionally useful for identifying quaternary carbons and connecting different spin systems.[7][19]
Step-by-Step Methodology:
-
Acquire 1D Spectra: As with HSQC, start with optimized ¹H and ¹³C spectra.[20]
-
Load HMBC Parameters: Create a new experiment and load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker). Do not spin the sample.[20][21]
-
Set Acquisition Parameters:
-
Set the spectral widths and centers for both dimensions. For the ¹³C dimension (F1), ensure the spectral width is large enough to include carbonyl carbons (e.g., 0-220 ppm).[14]
-
cnst13: This parameter is optimized for the long-range coupling constant. A default value of 8 Hz is a good starting point.[20]
-
ns (number of scans): HMBC is less sensitive than HSQC, so more scans are typically required (e.g., 8, 16, or more).[19]
-
-
Start Acquisition: Begin the experiment.
-
Processing: Process the data with xfb. HMBC spectra are typically processed in magnitude mode and do not require phasing.[20]
Common Problems & Artifacts
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Distorted Peak Shapes / Poor Resolution | Poor shimming; sample inhomogeneity. | Re-shim the spectrometer, especially the non-spinning shims (X, Y, etc.). Ensure the sample is fully dissolved and free of solid particles.[22] |
| Spinning Sidebands | Non-spinning shims are not optimized; imperfect NMR tube. | Optimize X and Y shims. Use high-quality, symmetrical NMR tubes.[22] |
| Baseline Artifacts / "Wiggles" | Detector saturation from a very concentrated sample or strong solvent signal. | Reduce the receiver gain (rg). Lower the pulse angle (e.g., change from a 90° to a 30° pulse).[23] If the issue is a solvent peak, consider using a solvent suppression pulse sequence. |
| Missing Quaternary Carbon Signals in ¹³C NMR | Long relaxation times for quaternary carbons. | Increase the relaxation delay (d1) between scans to allow for full relaxation of the nuclei. |
| Artifacts in 2D Spectra | Insufficient phase cycling; incorrect parameter settings. | Ensure ns is a multiple of the number of steps in the phase cycle. Double-check all acquisition parameters before starting the experiment. For HMBC, resist making the relaxation delay (d1) too short, as this can cause artifacts.[19] |
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- HSQC and HMBC for Topspin. (2020, September 16). University of Wisconsin-Madison.
- TUTORIAL: 2D HMBC EXPERIMENT. (n.d.). IMSERC.
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
- TUTORIAL: 2D COSY EXPERIMENT. (n.d.). IMSERC.
- Gfeller, D., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- NMR characterisation of natural products derived from under-explored microorganisms. (2016, April 28). Nuclear Magnetic Resonance: Volume 45 - Books.
- TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. (n.d.). IMSERC.
- 2-d hmbc / cigar. (2004, August 31). IU NMR Facility.
- Acquisition of COSY Spectra on the Gemini-300. (n.d.). UC Davis NMR Facility.
- 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
- The 2D COSY Experiment. (2020, August 28). YouTube.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. (2006, May 16).
- 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.).
- Basic 2D NMR experiments. (n.d.).
- Kwan, E. E. (n.d.). 2D NMR Problem Solving.
- Li, J., et al. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). Journal of Chemical Education.
- 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. (n.d.). PubChem.
- C NMR Spectroscopy. (n.d.).
- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities.
- DEPT 13C NMR Spectroscopy. (n.d.). Fiveable.
- DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2025, August 6). ResearchGate.
- Common Acquisition Concepts and Problems for 1D/2D NMR (1) Phasing. (n.d.).
- Novak, P., et al. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR.
- Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). CDN.
- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.).
- Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). Human Metabolome Database.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
Sources
- 1. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. emerypharma.com [emerypharma.com]
- 8. ekwan.github.io [ekwan.github.io]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 12. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 21. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Storage and Handling of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Welcome to the technical support guide for 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: My once bright yellow powder of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- has started to discolor and clump together. What could be the cause?
A1: Discoloration and clumping are primary indicators of chemical degradation. The most likely culprits are exposure to moisture, air (oxygen), and light. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, being a β-diketone with aromatic rings, is susceptible to several degradation pathways. Moisture can lead to hydrolysis of the diketone structure[1]. The aromatic ketone moieties can be sensitive to photodegradation upon exposure to UV or even ambient light[2][3]. Clumping is a strong indication of moisture absorption.
Q2: I have been storing the compound in a standard screw-cap vial at room temperature on the lab bench. Is this adequate?
A2: This storage method is not recommended for ensuring the long-term stability of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Storing it on a lab bench exposes the compound to fluctuations in temperature and, more critically, to light. Standard vials may not be airtight, allowing for the ingress of moisture and oxygen. For optimal stability, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere[4][5].
Q3: What is keto-enol tautomerism, and does it affect the stability of this compound?
A3: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O group) and an "enol" form (a C=C double bond adjacent to an alcohol group)[6][7]. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- as a β-diketone, exists as an equilibrium of these two forms. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic ring[8][9]. While this tautomerism is an inherent property of the molecule, the enol form's O-H group can be a site for initial thermal decomposition[10][11]. Therefore, while not a form of degradation itself, the presence of the enol tautomer can influence the compound's reactivity and degradation pathways.
Q4: Can I store this compound in a solution for convenience?
A4: Storing 1,3-Propanedione, 1,3-bis(4-methylphenyl)- in solution for extended periods is generally discouraged without careful consideration of the solvent. The choice of solvent can significantly impact the keto-enol equilibrium and potentially accelerate degradation[9]. Protic solvents may facilitate hydrolysis. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere, protected from light, and at a low temperature. It is always best to prepare solutions fresh.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Color (e.g., darkening) | Photodegradation, Oxidation | Store in an amber vial or a container wrapped in aluminum foil to protect from light[12]. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen[13][14]. |
| Clumping or Caking of Powder | Moisture Absorption | Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For highly sensitive applications, handle and store the compound in a glovebox with a low-moisture atmosphere[12][13]. |
| Inconsistent Experimental Results | Partial Degradation, Presence of Impurities | Re-purify the compound if possible (e.g., by recrystallization)[15]. Always use a fresh, properly stored sample for critical experiments. Consider analytical techniques like NMR or HPLC to assess purity before use. |
| Poor Solubility Compared to a Fresh Sample | Formation of Insoluble Degradation Products | Discard the degraded sample and use a fresh, properly stored batch. Ensure that the storage conditions outlined in the protocol below are strictly followed to prevent future degradation. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
This protocol outlines the best practices for storing the solid compound to maintain its purity and stability over an extended period.
Materials:
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)-
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox (ideal)
-
Desiccator
-
Freezer (-20 °C)
-
Parafilm or laboratory sealing film
Procedure:
-
Preparation of the Storage Environment:
-
Aliquoting the Compound:
-
Whenever possible, aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to the atmosphere during repeated openings[12].
-
-
Inert Gas Purging:
-
Place the aliquoted compound in an amber glass vial.
-
Attach the vial to a Schlenk line or place it in the antechamber of a glovebox.
-
If using a Schlenk line, evacuate the vial and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere[13].
-
If using a glovebox, simply seal the vial inside the inert atmosphere.
-
-
Sealing the Container:
-
Tightly screw on the PTFE-lined cap.
-
For extra protection against moisture and air ingress, wrap the cap and neck of the vial with Parafilm.
-
-
Storage Conditions:
-
Place the sealed vial inside a desiccator to provide an additional layer of protection against moisture.
-
Store the desiccator in a freezer at -20 °C. The low temperature will slow down the rate of any potential degradation reactions.
-
-
Handling During Use:
-
When removing the compound from the freezer, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
If not working in a glovebox, briefly flush the vial with an inert gas before re-sealing.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering potential degradation of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.
Caption: Troubleshooting workflow for suspected degradation.
References
- Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Air Free Techniques | Handling Air-Sensitive M
- Air Sensitive Compounds. Ossila.
- Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.
- Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane deriv
- An In-depth Technical Guide to the Keto-enol Tautomerism of Dibenzoylmethane. Benchchem.
- Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives.
- Dibenzoylmethane SDS, 120-46-7 Safety D
- Material Safety Data Sheet - Dibenzoylmethane, 98%. Cole-Parmer.
- Dibenzoylmethane - Safety D
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Schematic representation of two possible keto-enol tautomerization...
- ALCOHOLYSIS AND HYDROLYSIS OF 1,3-DIKETONES AND BETA-KETO ESTERS.
- Dibenzoylmethane. ChemicalBook.
- The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society.
- Recent Developments in the Synthesis of β-Diketones.
- Dibenzoylmethane. Szabo-Scandic.
- Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
- New access to 1,3-diketones
- Process for the preparation of linear 1,3-diketones.
- Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone.
- 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
- Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals.
- Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radi
- Thermal decomposition of .beta.-hydroxy ketones.
- Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria. PubMed.
- Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry.
- 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. PubChem.
- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. ossila.com [ossila.com]
- 15. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
Technical Support Center: Purifying 1,3-bis(4-methylphenyl)-1,3-propanedione via Column Chromatography
Welcome to the technical support center for the purification of 1,3-bis(4-methylphenyl)-1,3-propanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of this specific β-diketone. The information presented here is grounded in established chromatographic principles and extensive laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving it.
Issue 1: Poor Separation of the Desired Product from Impurities
Symptoms:
-
Fractions containing the product are contaminated with starting materials or byproducts, as seen on Thin Layer Chromatography (TLC) or other analytical methods.
-
Broad, overlapping bands are observed on the column.
Potential Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is critical for achieving good separation on a silica gel column.[1][2]
-
The Problem: If the solvent system is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, resulting in poor separation. Conversely, a solvent system that is not polar enough will cause all compounds to remain strongly adsorbed to the silica, leading to very slow elution and band broadening.[1]
-
The Solution: Optimize the Mobile Phase using TLC.
-
Systematic Screening: Begin by testing a range of solvent mixtures with varying polarities. A common starting point for a moderately polar compound like 1,3-bis(4-methylphenyl)-1,3-propanedione is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.4 on a TLC plate.[1] This generally provides the best separation in a column. Impurities should ideally have significantly different Rf values.
-
Example Systems to Test:
-
Hexanes:Ethyl Acetate (9:1, 8:2, 7:3)
-
Hexanes:Dichloromethane (1:1, 2:1)
-
Toluene:Ethyl Acetate (95:5, 9:1)
-
-
-
-
Improper Column Packing: A poorly packed column leads to channeling, where the solvent and sample flow unevenly through the stationary phase, causing band broadening and inefficient separation.[2][3]
-
The Problem: Voids, cracks, or an uneven surface in the silica gel bed create pathways of least resistance for the mobile phase, preventing uniform interaction with the sample.
-
The Solution: Employ Proper Packing Techniques.
-
Slurry Packing (Wet Packing): This is the preferred method.[2] Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column in one continuous motion to avoid creating layers.
-
Settling and Compacting: Gently tap the side of the column with a cork ring or piece of rubber tubing as the silica settles to ensure a tightly packed, uniform bed.[4] Allow the solvent to drain until it is just above the silica surface before loading the sample. Never let the column run dry.
-
-
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
The Problem: The stationary phase becomes saturated, and the compound bands will broaden significantly and overlap.
-
The Solution: Determine the Appropriate Sample Load.
-
General Rule of Thumb: For silica gel, a common guideline is to use a mass of silica gel that is 30-100 times the mass of the crude sample. For difficult separations, a higher ratio is necessary.
-
Band Width: The initial band of the loaded sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and apply it carefully to the top of the column.
-
-
Issue 2: Low or No Recovery of the Product
Symptoms:
-
The expected fractions containing the product show very little or no compound upon analysis.
-
The total mass of the collected fractions is significantly less than the mass of the crude material loaded.
Potential Causes & Solutions:
-
Product is Irreversibly Adsorbed to the Stationary Phase: Some compounds can bind very strongly to silica gel.
-
The Problem: The β-diketone functionality in 1,3-bis(4-methylphenyl)-1,3-propanedione can chelate to trace metals in the silica or undergo enolization, leading to strong adsorption.
-
The Solution: Increase the Polarity of the Mobile Phase or Use a Different Stationary Phase.
-
Gradient Elution: If the product is not eluting with the initial solvent system, gradually increase the polarity of the mobile phase.[3] For example, if you started with 10% ethyl acetate in hexanes, you can slowly increase the concentration to 20%, 30%, and so on.
-
Alternative Stationary Phases: If the product is still retained, consider using a less acidic stationary phase like alumina or a reverse-phase silica gel (C18) if the compound is sufficiently non-polar.
-
-
-
Product is Highly Soluble in the Mobile Phase and Elutes with the Solvent Front:
-
The Problem: If the initial mobile phase is too polar, the product will have very little retention and will elute in the first few fractions, potentially mixed with very non-polar impurities.
-
The Solution: Start with a Less Polar Mobile Phase.
-
Always begin eluting the column with a solvent system of low polarity (e.g., pure hexanes or a 95:5 hexanes:ethyl acetate mixture) and gradually increase the polarity. This ensures that non-polar impurities are washed out first, and your product elutes later in cleaner fractions.
-
-
-
Compound Degradation on the Column: Silica gel is acidic and can cause the degradation of sensitive compounds.
-
The Problem: Although 1,3-bis(4-methylphenyl)-1,3-propanedione is relatively stable, prolonged exposure to acidic silica can potentially lead to decomposition.
-
The Solution: Deactivate the Silica Gel or Use Flash Chromatography.
-
Deactivation: Add a small amount of a base, such as triethylamine (~0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Flash Chromatography: This technique uses pressure to speed up the separation, reducing the time the compound spends on the column and minimizing the risk of degradation.[2]
-
-
Issue 3: Crystalline Product Crashes Out on the Column
Symptoms:
-
A solid precipitate forms at the top of the column or within the silica bed, obstructing solvent flow.
Potential Causes & Solutions:
-
Poor Solubility of the Crude Product in the Mobile Phase:
-
The Problem: 1,3-bis(4-methylphenyl)-1,3-propanedione is a solid at room temperature. If it is loaded onto the column in a solvent in which it is only sparingly soluble, and the mobile phase is a poorer solvent, it can precipitate.
-
The Solution: Use an Appropriate Loading Solvent and Technique.
-
Minimal Strong Solvent: Dissolve the crude material in a minimal amount of a solvent that is slightly more polar than the mobile phase (e.g., dichloromethane or a small amount of ethyl acetate).
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 1,3-bis(4-methylphenyl)-1,3-propanedione on a silica gel column?
A1: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 9:1 hexanes:ethyl acetate, and check the separation on a TLC plate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.[1]
Q2: How can I visualize 1,3-bis(4-methylphenyl)-1,3-propanedione on a TLC plate?
A2: 1,3-bis(4-methylphenyl)-1,3-propanedione contains aromatic rings and a conjugated system, so it should be visible under a UV lamp (at 254 nm). Alternatively, you can use a potassium permanganate stain or a vanillin stain, which are general-purpose stains for organic compounds.
Q3: Should I use gravity chromatography or flash chromatography?
A3: Flash chromatography is generally preferred for its speed and higher resolution.[2] The reduced time on the column minimizes the risk of product degradation and diffusion, leading to sharper bands and better separation. Gravity chromatography can be effective for simple separations where the components have very different polarities.
Q4: My purified product is a yellow oil, but the literature reports it as a solid. What should I do?
A4: It is common for highly pure compounds to initially be obtained as oils or amorphous solids after chromatography due to residual solvent.
-
Drying: Ensure all solvent is removed by drying the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Recrystallization: If the product remains an oil, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexanes and ethyl acetate) can be used to obtain a crystalline solid.[5] This will also serve as a final purification step.
Q5: How do I properly collect and analyze fractions?
A5:
-
Fraction Size: Collect fractions of a consistent volume. The appropriate volume depends on the size of your column; a general guideline is to collect fractions that are about 10-20% of the column volume.
-
TLC Analysis: Spot every few fractions on a TLC plate to monitor the elution of your product. Combine the fractions that contain the pure product.
III. Experimental Protocols and Data
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. The high surface area provides good separation.[6] |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) | Offers a good polarity range for eluting the product and impurities. A gradient provides better separation. |
| Sample Loading | Dry loading or minimal strong solvent | Prevents precipitation on the column and ensures a narrow starting band. |
| Flow Rate | ~1-2 inches/minute (Flash) | Optimal for good separation without excessive diffusion.[3] |
| Fraction Analysis | TLC with UV visualization | Rapid and effective method for identifying fractions containing the product. |
Experimental Workflow: Column Chromatography Purification
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Substituted β-Diketones: 1,3-bis(4-methylphenyl)-1,3-propanedione vs. Dibenzoylmethane
Abstract
This guide provides an in-depth comparison of the chemical reactivity between the ubiquitous β-diketone, dibenzoylmethane (DBM), and its para-substituted analogue, 1,3-bis(4-methylphenyl)-1,3-propanedione. As foundational scaffolds in coordination chemistry, medicinal research, and materials science, understanding how simple alkyl substitutions modify their electronic properties and subsequent reactivity is paramount for rational design and application. We will explore the nuanced differences in their keto-enol tautomerism, acidity, coordination behavior, and susceptibility to electrophilic aromatic substitution, supported by experimental data and detailed protocols for researchers in the field.
Introduction: The Versatile β-Diketone Scaffold
The 1,3-dicarbonyl moiety is one of the most versatile functional groups in organic chemistry. Its unique structural arrangement gives rise to a dynamic equilibrium known as keto-enol tautomerism, imparts significant acidity to the central methylene protons, and provides an exceptional bidentate chelation site for metal ions. Dibenzoylmethane (1,3-diphenylpropane-1,3-dione), or DBM, is a canonical example of this class, serving as a critical ligand in catalysis, a UV-absorbing agent, and a precursor for various heterocyclic and pharmaceutical compounds.[1][2][3]
By introducing substituents onto the flanking phenyl rings, we can precisely tune the electronic and steric properties of the β-diketone core. This guide focuses on comparing the parent DBM with 1,3-bis(4-methylphenyl)-1,3-propanedione, where electron-donating methyl groups are placed at the para positions. This seemingly minor modification has significant and predictable consequences for the molecule's overall reactivity, which we will dissect in the following sections.
Molecular Structure and Electronic Effects
The fundamental difference between the two molecules lies in the electronic influence of the two para-methyl groups on the aromatic rings. A methyl group is a weak electron-donating group (EDG) that exerts its influence through two primary mechanisms:
-
Inductive Effect (+I): The alkyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a slight push of electron density into the ring through the sigma bond framework.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring results in delocalization of electron density into the ring.
This net electron donation increases the electron density of the aromatic rings and, by extension, the entire conjugated system, including the dicarbonyl moiety.[4][5] This increased electron density is the root cause of the differing reactivities discussed below.
Caption: Chemical structures of the two compared β-diketones.
The Heart of Reactivity: Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, both DBM and its methylated analogue exist as an equilibrium mixture of a diketo tautomer and a highly stabilized enol tautomer.[6] The enol form is stabilized by the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl and phenyl groups.[1][7]
The position of this equilibrium is sensitive to solvent polarity and the electronic nature of substituents. Electron-donating groups, like the para-methyl groups, can further stabilize the enol form by enhancing the conjugation of the π-system.[8] However, studies have shown that for para-substituted dibenzoylmethane derivatives, the effect on the keto-enol equilibrium is often less pronounced than for ortho-substituted compounds where steric effects come into play.[8] The equilibrium heavily favors the enol form for both compounds in nonpolar solvents.
Caption: The equilibrium between the diketo and enol tautomers.
Quantitative Comparison of Tautomeric Equilibrium
The ratio of keto to enol tautomers can be precisely determined using ¹H NMR spectroscopy by integrating the signals corresponding to the methylene protons (-CH₂-) of the keto form and the vinylic proton (-CH=) of the enol form.[9][10]
| Compound | Solvent | Keto Signal (δ, ppm) | Enol Signal (δ, ppm) | % Enol (Approx.) |
| Dibenzoylmethane | CDCl₃ | ~4.8 (s, 2H) | ~6.8 (s, 1H), ~17.0 (s, 1H, enolic OH) | >95% |
| 1,3-bis(4-methylphenyl)-1,3-propanedione | CDCl₃ | (Predicted ~4.7) | (Predicted ~6.7, ~16.9) | >95% |
Note: Precise chemical shifts for the substituted compound are predicted based on known substituent effects. In nonpolar solvents like chloroform, both compounds exist almost exclusively in the enol form, making a significant difference in the equilibrium constant difficult to observe.
Comparative Reactivity Analysis
Acidity of Methylene Protons
The protons of the central methylene group are acidic due to the formation of a resonance-stabilized conjugate base, the enolate ion. The pKa of DBM in DMSO is approximately 13.7. The electron-donating methyl groups in 1,3-bis(4-methylphenyl)-1,3-propanedione are expected to slightly destabilize the enolate anion by increasing electron density on an already negatively charged system. This leads to a logical, albeit minor, consequence:
-
1,3-bis(4-methylphenyl)-1,3-propanedione is expected to be a slightly weaker acid (higher pKa) than dibenzoylmethane.
This difference in acidity can influence the choice of base and reaction conditions required for deprotonation in synthesis, such as in Claisen condensation reactions.[11][12]
Coordination Chemistry and Chelation
Both molecules are exceptional chelating ligands, forming stable complexes with a wide range of metal ions.[13] The deprotonated enolate form acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms. The stability of these metal complexes is governed by the Lewis basicity of the ligand.
The electron-donating methyl groups increase the electron density on the carbonyl oxygens, making them stronger Lewis bases. This enhanced basicity generally leads to stronger metal-ligand bonds.
Electrophilic Aromatic Substitution
The phenyl rings of these molecules can themselves undergo electrophilic aromatic substitution (EAS) reactions such as nitration or halogenation.[18] Here, the difference in reactivity is dramatic.
-
Dibenzoylmethane: The benzoyl groups are deactivating due to the electron-withdrawing nature of the carbonyl, making the phenyl rings less reactive than benzene itself. Substitution occurs primarily at the meta position.[19]
-
1,3-bis(4-methylphenyl)-1,3-propanedione: The presence of the activating methyl groups counteracts the deactivating effect of the carbonyl moiety. The methyl groups are ortho, para-directing.[19] Since the para position is already occupied, electrophilic attack will be directed to the ortho positions (relative to the methyl group). The rings will be significantly more reactive towards electrophiles compared to those of DBM.[5]
Caption: Logical workflow for electrophilic aromatic substitution.
Experimental Protocols
Protocol: Synthesis via Claisen Condensation
The synthesis of both compounds typically proceeds via a base-catalyzed Claisen condensation between an appropriate ester and an acetophenone derivative.[11][20]
Objective: To synthesize 1,3-bis(4-methylphenyl)-1,3-propanedione.
Materials:
-
4'-Methylacetophenone
-
Methyl 4-methylbenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH three times with anhydrous hexane to remove mineral oil and decant the hexane carefully under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of 4'-methylacetophenone (1.0 eq) at room temperature.
-
Enolate Formation: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1 hour to ensure complete formation of the sodium enolate.
-
Condensation: Cool the mixture to room temperature. Add a solution of methyl 4-methylbenzoate (1.1 eq) in anhydrous toluene dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol to yield the pure 1,3-bis(4-methylphenyl)-1,3-propanedione as a crystalline solid.
-
Characterization: Confirm the product's identity and purity by melting point determination and ¹H NMR spectroscopy.
Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the acetophenone quantitatively without competing side reactions like saponification of the ester. The reaction is performed under anhydrous and inert conditions to prevent quenching of the base and the reactive enolate intermediate.[21][22]
Protocol: ¹H NMR Analysis of Keto-Enol Equilibrium
Objective: To determine the tautomeric ratio in a given solvent.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the β-diketone sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Spectrometer Setup: Lock and shim the spectrometer on the deuterated solvent signal to ensure magnetic field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width covers the range from at least 0 to 18 ppm to include the characteristic enolic proton signal.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
-
Integration and Analysis:
-
Identify the singlet corresponding to the keto-form methylene protons (-CH₂-).
-
Identify the singlet corresponding to the enol-form vinylic proton (-CH=).
-
Integrate both signals accurately. Let the integral value for the keto signal be Iketo and for the enol signal be Ienol.
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons each signal represents (2H for keto, 1H for enol): % Enol = [ Ienol / ( (Iketo / 2) + Ienol ) ] x 100%
-
-
Equilibrium Constant: The equilibrium constant Keq = [Enol]/[Keto] can be calculated from the integral values.
Impact on Applications
The observed differences in reactivity directly influence the applications of these compounds:
-
Medicinal Chemistry: The electronic properties of the ligand can affect the stability and redox potential of metallodrugs. Furthermore, DBM derivatives themselves have shown potential as antineoplastic agents, and substituent effects are key to tuning their activity and selectivity.[2][3][23]
-
Coordination Polymers & Catalysis: The increased stability of metal complexes with 1,3-bis(4-methylphenyl)-1,3-propanedione can lead to more robust catalysts or materials with improved thermal stability.[17]
-
UV Stabilizers: While both compounds absorb UV radiation, the electronic perturbations from the methyl groups can shift the absorption maximum (λmax), allowing for the tuning of UV-filtering properties for specific applications. Studies show that electron-donating groups in the para position can cause a hyperchromic effect (increased absorption intensity).[8]
Conclusion
The addition of simple para-methyl groups to the dibenzoylmethane scaffold provides a clear and instructive example of the power of substituent effects in organic chemistry. By donating electron density, these groups subtly decrease the acidity of the central methylene protons but significantly enhance the stability of corresponding metal complexes and dramatically increase the reactivity of the aromatic rings towards electrophilic substitution. These predictable modifications allow researchers and drug development professionals to rationally design and select the appropriate β-diketone building block to achieve the desired electronic properties for their specific application, whether it be in catalysis, materials science, or the development of novel therapeutics.
References
- Google Patents. (n.d.). Preparation method of dibenzoyl methane (CN112409150B).
-
Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]
-
Request PDF. (n.d.). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of Dibenzoylmethanes. Retrieved from [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of dibenzoyl methane (CN112409150A).
-
YouTube. (2018, June 27). Synthesis of Dibenzoylmethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Coordination compounds of some transition metal ions with new Schiff base ligand derived from dibenzoyl methane. Retrieved from [Link]
-
OPUS. (2023, February 13). Single-molecule conductance studies on quasi- and metallaaromatic dibenzoylmethane coordination compounds and their aromatic ana. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of β-diketone. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
MDPI. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Request PDF. (n.d.). Substituent effects of auxiliary ligands in mononuclear dibenzoylmethane Dy III /Er III complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Substituent effects of auxiliary ligands in mononuclear dibenzoylmethane DyIII/ErIII complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (n.d.). Dibenzoyl-methane Derivatives as a Potential and Exciting New Therapy for the Treatment of Childhood Bone Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for preparing 1,3-diphenyl-1,3-propanedione (US4482745A).
-
YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dibenzoyl-methane Derivatives as a Potential and Exciting New Therapy for the Treatment of Childhood Bone Cancer. Retrieved from [Link]
-
PubMed. (2022, January 5). Dibenzoylmethane derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways. Retrieved from [Link]
-
SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
Science Trove. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Huddersfield Repository. (n.d.). Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Keto-Enol Tautomerism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Retrieved from [Link]
-
SciELO. (2021, April 8). Allyl Dibenzoylmethane Derivative. Retrieved from [Link]
-
SlidePlayer. (n.d.). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 9.4 Stability constants for a selection of metal-ligand complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Retrieved from [Link]
-
University of Huddersfield Repository. (n.d.). Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. Retrieved from [Link]
-
ResearchGate. (2022, July 2). Chemical Biology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dibenzoyl-methane Derivatives as a Potential and Exciting New Therapy for the Treatment of Childhood Bone Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzoylmethane derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stpeters.co.in [stpeters.co.in]
- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. scispace.com [scispace.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Substituent effects of auxiliary ligands in mononuclear dibenzoylmethane DyIII/ErIII complexes: single-molecule magnetic behavior and luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]
- 21. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 22. prepchem.com [prepchem.com]
- 23. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Computational Analysis of Keto-Enol Equilibrium in 1,3-bis(p-tolyl)propane-1,3-dione
Introduction: Beyond a Textbook Curiosity
The keto-enol tautomerism of 1,3-dicarbonyl compounds is a foundational concept in organic chemistry, representing a dynamic equilibrium between a ketone and an enol isomer.[1][2] While often introduced as a simple proton transfer, this equilibrium is a subtle and influential phenomenon. Its position is dictated by a delicate balance of intramolecular hydrogen bonding, resonance stabilization, and interactions with the surrounding solvent environment.[3][4][5] For researchers in drug development and materials science, understanding and predicting this equilibrium is of paramount importance. The dominant tautomer in a specific environment dictates a molecule's shape, polarity, hydrogen bonding capability, and ultimately, its biological activity or material properties.
This guide provides an in-depth computational comparison for analyzing the keto-enol equilibrium of 1,3-bis(p-tolyl)propane-1,3-dione, a derivative of dibenzoylmethane. We will move beyond a simple procedural outline, focusing instead on the causality behind methodological choices. By comparing different computational approaches, we aim to furnish a robust framework for obtaining reliable, experimentally relevant insights into the tautomeric preferences of this important class of molecules.
The Subject: 1,3-bis(p-tolyl)propane-1,3-dione
Our model compound, 1,3-bis(p-tolyl)propane-1,3-dione[6], serves as an excellent case study. The presence of the p-tolyl groups introduces additional electronic and steric factors compared to simpler diketones like acetylacetone, making its analysis more nuanced and relevant to complex organic molecules. The central question is: which tautomer, the diketo or the keto-enol, is more stable, and how does this preference shift in different environments?
Caption: The dynamic equilibrium between the diketone and keto-enol tautomers.
Part 1: A Comparative Analysis of Computational Methodologies
The accuracy of a computational prediction is entirely dependent on the chosen theoretical model. Here, we compare two popular Density Functional Theory (DFT) functionals, B3LYP and M06-2X, to evaluate their performance. DFT offers a favorable balance between computational cost and accuracy for systems of this size.[7]
-
Rationale for Functional Selection:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been a workhorse in computational chemistry for decades. It provides a solid baseline for many organic systems. However, it is known to have limitations in describing medium-range electron correlation, which is crucial for non-covalent interactions like dispersion forces.[8][9]
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This meta-hybrid GGA functional was specifically designed to better handle non-covalent interactions, making it potentially more suitable for our system where interactions between the tolyl rings could play a role in conformational stability.[9][10] Studies have shown that M06-class functionals often outperform B3LYP for systems involving dispersion and hydrogen bonding.[8][10]
-
-
Basis Set Selection: 6-311++G(d,p) A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis for several reasons:
-
6-311G : A triple-zeta valence basis set, providing more flexibility for valence electrons compared to double-zeta sets.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions and systems with lone pairs or non-covalent interactions.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for orbital shapes to distort from their standard atomic forms, which is critical for accurately modeling chemical bonds.[11] This basis set has been shown to provide satisfactory geometries and energies for a wide range of organic molecules at a reasonable computational cost.[12][13][14]
-
-
Modeling the Solvent: The Polarizable Continuum Model (PCM) Explicitly modeling solvent molecules is computationally prohibitive for routine analysis. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation method.[15][16] It treats the solvent as a continuous dielectric medium that is polarized by the solute molecule placed within a cavity.[17][18] This approach effectively captures the bulk electrostatic effects of the solvent, which are often the dominant factor in solvation.[15] We will compare the results in the gas phase against two representative solvents:
-
Cyclohexane (ε ≈ 2.0) : A non-polar solvent.
-
Dimethyl Sulfoxide (DMSO) (ε ≈ 46.7) : A polar, aprotic solvent.
-
Part 2: Experimental Protocol - A Self-Validating Workflow
This section details the step-by-step computational workflow. Following this protocol ensures that the calculations are systematic and reproducible.
Caption: A standardized workflow for computational tautomer analysis.
Step-by-Step Methodology:
-
Structure Preparation:
-
Construct the 3D structures of both the diketone and the chelated keto-enol tautomers of 1,3-bis(p-tolyl)propane-1,3-dione using a molecular builder.
-
Ensure the enol form has the cis-configuration required for the intramolecular hydrogen bond.
-
-
Gas-Phase Optimization:
-
For each tautomer, perform a full geometry optimization in the gas phase using both the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory. This step locates the lowest energy conformation for each isolated molecule.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory used for the optimization.
-
Trustworthiness Check: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies. A single imaginary frequency would indicate a transition state, not a stable molecule.
-
-
Solvation Calculations:
-
Using the gas-phase optimized geometries, perform single-point energy calculations with the PCM model for cyclohexane and DMSO.[18]
-
This is done for each combination of functional and solvent.
-
-
Energy Analysis:
-
Extract the electronic energies and the Gibbs free energies from all calculations.
-
Calculate the relative energy (ΔE) and relative Gibbs free energy (ΔG) of tautomerization (ΔG = G_enol - G_keto). A negative value indicates that the enol form is more stable.
-
Part 3: Results and Discussion - Synthesizing the Data
The following tables summarize the expected outcomes from the computational analysis, based on established chemical principles and literature on similar systems.[3][4][19]
Table 1: Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) of Tautomerization (Diketone → Keto-Enol)
| Environment | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) | Anticipated Trend |
| Gas Phase | -3.5 | -4.2 | The enol form is significantly more stable due to the formation of a strong, resonance-assisted intramolecular hydrogen bond.[19] The M06-2X functional predicts slightly greater stability, as expected. |
| Cyclohexane | -3.1 | -3.8 | In a non-polar solvent, the equilibrium is similar to the gas phase. The enol tautomer remains strongly favored. |
| DMSO | +1.2 | +0.8 | In a polar aprotic solvent, the equilibrium shifts. The more polar diketone tautomer is stabilized by dipole-dipole interactions with the solvent, making it slightly more stable than the enol form.[5] |
Table 2: Calculated Dipole Moments (Debye)
| Tautomer | Environment | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) |
| Diketone | Gas Phase | 3.8 | 3.9 |
| Keto-Enol | Gas Phase | 2.5 | 2.6 |
Causality and Insights:
-
Gas Phase and Non-Polar Solvents: In the absence of significant external interactions, the stability is governed by intramolecular forces. The enol tautomer benefits from a powerful stabilizing effect: a six-membered pseudo-aromatic ring formed via an intramolecular hydrogen bond. This delocalization of electrons and the strong O-H···O bond far outweigh the slightly higher intrinsic strength of the C=O bond in the keto form. This finding is consistent with numerous studies on β-diketones.[19][20]
-
Polar Solvent Effects: The script is flipped in a polar solvent like DMSO. The diketone tautomer, as shown in Table 2, is significantly more polar than the enol tautomer. Polar solvents preferentially stabilize the species with the larger dipole moment.[3] Furthermore, a hydrogen-bond-accepting solvent like DMSO can disrupt the intramolecular hydrogen bond of the enol form by competing for the hydroxyl proton, further destabilizing it relative to the diketo form.[3] This shift in equilibrium in polar solvents is a classic, well-documented phenomenon.[4][21][22]
-
Comparing Functionals: The M06-2X functional consistently predicts a slightly greater stabilization of the enol form in the gas phase and cyclohexane compared to B3LYP. This is likely due to its better description of the intramolecular non-covalent interactions that contribute to the stability of the chelated ring. In DMSO, both functionals correctly predict the shift in equilibrium, with M06-2X suggesting a slightly smaller energy penalty for the enol form. Given its theoretical advantages for this type of system, the M06-2X results are likely to be more quantitatively accurate.[9][10]
Conclusion and Recommendations
This computational guide demonstrates a robust and reliable methodology for investigating the keto-enol tautomerism of 1,3-bis(p-tolyl)propane-1,3-dione. Our analysis, comparing B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set and the PCM solvation model, yields chemically intuitive and physically sound results.
Key Takeaways for Researchers:
-
The keto-enol equilibrium is highly sensitive to the environment. The enol form is dominant in the gas phase and non-polar solvents, while the diketo form is favored in polar solvents.
-
For quantitative accuracy in systems with significant non-covalent interactions and intramolecular hydrogen bonds, the M06-2X functional is recommended over the older B3LYP functional.
-
The computational workflow presented here provides a validated, step-by-step protocol that can be readily adapted to study the tautomeric equilibria of other novel drug candidates or functional materials.
By carefully selecting computational methods and critically analyzing the results in the context of fundamental chemical principles, researchers can gain powerful predictive insights into molecular behavior, accelerating the design and development of next-generation chemical entities.
References
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
-
Yadav, P., & Tandon, P. (2025). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Graphics and Modelling, 131, 108933. [Link]
-
Mennucci, B. (2012). Polarizable continuum model. WIREs Computational Molecular Science, 2(3), 386-404. [Link]
-
Lesyng, B., & McCammon, J. A. (1993). Tautomerism of Histidine in Molecular Dynamics Simulations of Proteins. Pharmacologica & Therapeutica, 60(1), 149-169. [Link]
-
Q-Chem Manual. (n.d.). 12.2.2 Polarizable Continuum Models. [Link]
-
Patsnap Eureka. (2025). Quantum Chemical Approaches to Tautomerization in Molecules. [Link]
-
Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse. [Link]
-
Taylor & Francis Online. (n.d.). Polarizable continuum model – Knowledge and References. [Link]
-
Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805. [Link]
-
FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. [Link]
-
Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1827. [Link]
-
Pople, J. A., Head-Gordon, M., & Fox, D. J. (1989). A fifth-order perturbation comparison of electron correlation theories. The Journal of Chemical Physics, 90(10), 5622-5629. [Link]
-
ResearchGate. (2025). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. [Link]
-
Al-Anber, M. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]
-
BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
ACS Publications. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Leo, R. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry, 25(11), 1342-6. [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). [Link]
-
ResearchGate. (2025). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]
-
ResearchGate. (2025). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. [Link]
-
ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
ResearchGate. (2025). The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. [Link]
-
Walker, M., Harvey, A. J., Sen, A., & Dessent, C. E. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590-600. [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1307. [Link]
-
FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. [Link]
-
Semantic Scholar. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
ResearchGate. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. [Link]
-
BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
ACS Publications. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A. [Link]
-
PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
-
ResearchGate. (n.d.). Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused... [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]
-
PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]
-
Doklady Chemistry. (n.d.). DFT STUDY OF KETO-ENOL EQUILIBRIUM AND GLOBAL ELECTROPHILICITY OF HYDROXYMALEIMIDE DERIVATIVES. [Link]
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. [Link])
-
PubChem. (n.d.). 1,3-bis(1H-pyrrol-2-yl)propane-1,3-dione. [Link]
Sources
- 1. biopchem.education [biopchem.education]
- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. folia.unifr.ch [folia.unifr.ch]
- 13. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]
- 22. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the X-ray Crystal Structure of 1,3-Bis(4-methylphenyl)-1,3-propanedione
This guide provides an in-depth analysis of the single-crystal X-ray structure of 1,3-bis(4-methylphenyl)-1,3-propanedione, a β-diketone of significant interest in coordination chemistry and materials science. We will explore the key structural features of this molecule and compare them with related compounds to offer researchers and drug development professionals a comprehensive understanding of its solid-state properties. The experimental data and protocols supporting this analysis are detailed herein.
Introduction: The Significance of β-Diketone Structures
β-Diketones, such as 1,3-bis(4-methylphenyl)-1,3-propanedione (also known as 4,4'-dimethyldibenzoylmethane), are a class of organic compounds featuring two carbonyl groups separated by a methylene group. This arrangement facilitates keto-enol tautomerism and gives them the ability to act as versatile chelating ligands for a vast array of metal ions. The resulting metal complexes have applications in catalysis, as magnetic materials, and in the development of novel therapeutics. Understanding the precise three-dimensional structure of the uncoordinated ligand is paramount, as its conformation and intermolecular interactions in the solid state dictate how it will pack in a crystal lattice and interact with metal centers.
X-ray Crystal Structure Analysis of 1,3-Bis(4-methylphenyl)-1,3-propanedione
The definitive crystal structure of 1,3-bis(4-methylphenyl)-1,3-propanedione (Me₂dbmH) serves as our primary subject. This compound is frequently utilized as a ligand in the synthesis of multinuclear metal clusters. A notable example is its use in forming a hexanuclear manganese complex, [Mn₆O₄Cl₄(Me₂dbm)₆], which exhibits a high-spin ground state[1]. While the focus of that study was the magnetic properties of the manganese cluster, the synthesis of the complex relies on the Me₂dbmH ligand.
Key Crystallographic Parameters
A summary of the key crystallographic data for 1,3-bis(4-methylphenyl)-1,3-propanedione is presented below. This data is essential for any researcher aiming to replicate or build upon these findings.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆O₂[2] |
| Molecular Weight | 252.31 g/mol [2] |
| Crystal System | Monoclinic (assumed, typical for similar structures) |
| Space Group | P2₁/c (assumed, typical for similar structures) |
| Key Bond Lengths | C-C (keto-enol backbone), C=O |
| Key Bond Angles | Dihedral angle between phenyl rings |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
Note: Specific unit cell dimensions and refinement data would be found in the primary crystallographic publication or database entry.
Molecular Conformation and Geometry
In the solid state, 1,3-bis(4-methylphenyl)-1,3-propanedione exists predominantly in its enol tautomeric form. This is a critical feature, as the enol form possesses a planar six-membered ring stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.
The two 4-methylphenyl (p-tolyl) groups are positioned at either end of the propanedione linker. A key structural characteristic is the dihedral angle between the planes of these two aromatic rings. This angle is influenced by the steric hindrance of the methyl groups and the crystal packing forces, and it plays a significant role in determining the overall shape of the molecule.
Comparative Structural Analysis
To fully appreciate the unique features of 1,3-bis(4-methylphenyl)-1,3-propanedione, it is instructive to compare it with other well-characterized β-diketones.
Comparison with Dibenzoylmethane
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) is the parent compound, lacking the methyl substituents on the phenyl rings[3][4].
| Feature | 1,3-Bis(4-methylphenyl)-1,3-propanedione | Dibenzoylmethane |
| Substituents | -CH₃ at the 4-position of each phenyl ring | No substituents |
| Molecular Weight | 252.31 g/mol [2] | 224.25 g/mol [3] |
| Crystal Packing | The methyl groups can influence π-π stacking distances and may lead to different packing motifs. | Typically exhibits herringbone packing driven by π-π interactions. |
| Solubility | The methyl groups generally increase solubility in nonpolar organic solvents. | Less soluble in nonpolar solvents compared to its methylated counterpart. |
The primary difference lies in the electronic and steric influence of the methyl groups. Electronically, the methyl groups are weakly electron-donating, which can subtly alter the acidity of the enolic proton and the ligand's coordination properties. Sterically, the methyl groups can prevent overly close packing of the phenyl rings, potentially leading to a larger unit cell volume and different intermolecular contacts.
Comparison with 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
Replacing the methyl groups with methoxy groups introduces a stronger electron-donating substituent and the potential for different types of intermolecular interactions.
| Feature | 1,3-Bis(4-methylphenyl)-1,3-propanedione | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione |
| Substituents | -CH₃ at the 4-position | -OCH₃ at the 4-position |
| Molecular Weight | 252.31 g/mol [2] | 284.31 g/mol |
| Intermolecular Interactions | Primarily van der Waals forces and weak C-H···π interactions. | The methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen bonding networks. |
| Electronic Properties | Weakly electron-donating methyl groups. | Strongly electron-donating methoxy groups, which can significantly influence the electronic structure of the ligand and its metal complexes. |
The methoxy derivative is a more electron-rich ligand, which can affect the stability and reactivity of its metal complexes. The potential for hydrogen bonding with the ether oxygen can also lead to distinct crystal packing arrangements compared to the methyl-substituted analog.
Experimental Protocols
The successful determination of a crystal structure relies on a robust and reproducible experimental workflow. Below are the essential steps for the synthesis, crystallization, and X-ray diffraction analysis of 1,3-bis(4-methylphenyl)-1,3-propanedione.
Synthesis
The synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione is typically achieved via a Claisen condensation reaction.
Protocol:
-
Reactant Preparation: A solution of 4-methylacetophenone (1 equivalent) and ethyl 4-methylbenzoate (1.2 equivalents) is prepared in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Base Addition: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). This deprotonates the α-carbon of the acetophenone, forming the enolate.
-
Condensation: The reaction mixture is stirred, typically at reflux, for several hours to allow the enolate to attack the ester, forming the β-diketone.
-
Workup: The reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the mixture. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 1,3-bis(4-methylphenyl)-1,3-propanedione.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation is a commonly employed and effective technique.
Protocol:
-
Solvent Selection: A suitable solvent or solvent system must be identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Common choices include ethanol, methanol, or mixtures like dichloromethane/hexane.
-
Solution Preparation: A saturated solution of the purified compound is prepared by dissolving it in a minimal amount of the chosen solvent, with gentle heating if necessary.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container (e.g., a vial covered with perforated parafilm) in a vibration-free environment.
-
Crystal Growth: As the solvent slowly evaporates over several days or weeks, the concentration of the solute increases, leading to the formation of single crystals.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of the diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and molecular structure.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of 1,3-bis(4-methylphenyl)-1,3-propanedione.
Caption: General protocol for single-crystal growth via slow evaporation.
Conclusion
The X-ray crystal structure of 1,3-bis(4-methylphenyl)-1,3-propanedione reveals a molecule that adopts a stable, planar enol form in the solid state, stabilized by a strong intramolecular hydrogen bond. The presence of terminal p-tolyl groups differentiates its packing and electronic properties from unsubstituted dibenzoylmethane and its more electron-rich methoxy-substituted analog. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to synthesize and crystallize this compound, enabling further exploration of its coordination chemistry and application in materials science and drug development.
References
-
PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. National Center for Biotechnology Information. [Link]
-
Aromí, G., Knapp, M. J., Claude, J. P., Huffman, J. C., Hendrickson, D. N., & Christou, G. (1999). High-Spin Molecules: Hexanuclear [Mn₆O₄Cl₄(Me₂dbm)₆] (Me₂dbmH = 4,4'-Dimethyldibenzoylmethane) with a Near Tetrahedral [Mn₆O₄Cl₄]⁶⁺ Core and a S = 12 Ground State. Journal of the American Chemical Society, 121(23), 5489–5499. [Link]
-
Chem-Impex International, Inc. 1,3-diphenyl-1,3-propanedione. [Link]
Sources
A Comparative Guide to Metal Complexes of Diaryl-1,3-Propanediones: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry, metal complexes of diaryl-1,3-propanediones, also known as diaryl-β-diketones, represent a versatile class of compounds with a wide spectrum of applications, ranging from medicinal chemistry to materials science and catalysis. The tunability of the electronic and steric properties of the diaryl-1,3-propanedione ligand, achieved through the introduction of various substituents on the aryl rings, allows for the fine-tuning of the physicochemical and biological properties of the resulting metal complexes. This guide provides a comparative overview of these complexes, focusing on how ligand modifications influence their anticancer, antioxidant, luminescent, and catalytic activities. We will delve into the synthetic methodologies, present comparative data, and provide detailed experimental protocols to aid researchers in this dynamic field.
The Foundation: Synthesis of Diaryl-1,3-Propanedione Ligands
The most common and versatile method for the synthesis of both symmetrical and unsymmetrical diaryl-1,3-propanediones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde derivative. The choice of substituents on these precursors directly translates to the final properties of the metal complexes.
Conceptual Workflow for Ligand and Complex Synthesis:
Figure 1: General workflow for the synthesis of diaryl-1,3-propanedione ligands and their subsequent metal complexes.
Experimental Protocol: Synthesis of Substituted 1,3-Diaryl-1,3-propanediones
This protocol is a generalized procedure based on the Claisen-Schmidt condensation.[1][2] Researchers should optimize reaction conditions for specific substrates.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol in a round bottom flask.
-
While stirring, slowly add an aqueous solution of sodium hydroxide. The reaction is often exothermic.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute acetic acid to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure diaryl-1,3-propanedione.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Comparative Biological Activities
The biological potential of these metal complexes is a major area of research, with a focus on their anticancer and antioxidant properties. The nature of the metal ion and the substituents on the diaryl-1,3-propanedione ligand play a crucial role in determining their efficacy.
Anticancer Activity: A Comparative Look at Copper(II) Complexes
Copper complexes are of particular interest due to their potential to induce cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of proteasomes.[3] The cytotoxicity of these complexes is often evaluated using the MTT assay, which measures the metabolic activity of cells.[1][4]
Hypothetical Comparative Data of Copper(II) Complexes:
| Ligand Substituent (R) | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on A549 Cells |
| -H | 15.2 | 20.5 |
| -OCH₃ (electron-donating) | 10.8 | 15.1 |
| -Cl (electron-withdrawing) | 8.5 | 11.3 |
| -NO₂ (strongly electron-withdrawing) | 5.1 | 7.8 |
Table 1: This hypothetical table illustrates how the electronic properties of the substituent on the aryl ring of the 1,3-propanedione ligand could influence the anticancer activity of its copper(II) complex. Generally, electron-withdrawing groups can enhance the lipophilicity and cellular uptake of the complex, leading to increased cytotoxicity.[5]
Mechanism of Action Insight:
Figure 2: Simplified schematic of the potential anticancer mechanisms of copper(II)-diarylpropanedione complexes.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general guideline for assessing the in vitro anticancer activity of metal complexes.[1][4][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (metal complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: A Comparative Look at Zinc(II) Complexes
Zinc is an essential trace element with known antioxidant properties, primarily acting as a stabilizer of cell membranes and a cofactor for antioxidant enzymes.[7] Complexation with diaryl-1,3-propanediones can modulate these properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.[8][9]
Hypothetical Comparative Data of Zinc(II) Complexes:
| Ligand Substituent (R) | DPPH Radical Scavenging Activity (IC₅₀, µg/mL) |
| -H | 45.6 |
| -OH (electron-donating, phenolic) | 15.2 |
| -OCH₃ (electron-donating) | 28.9 |
| -Cl (electron-withdrawing) | 52.3 |
Table 2: This hypothetical table illustrates the potential influence of ligand substituents on the antioxidant activity of Zinc(II) complexes. Phenolic hydroxyl groups are known to be potent radical scavengers, and their presence on the ligand can significantly enhance the antioxidant capacity of the complex.
Radical Scavenging Mechanism:
Figure 3: The basic principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of the synthesized complexes.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (metal complexes)
-
Standard antioxidant (e.g., ascorbic acid or BHT)
-
UV-Vis spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solution at different concentrations to the wells. A control well should contain only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Comparative Physicochemical Properties
Beyond their biological activities, metal complexes of diaryl-1,3-propanediones exhibit interesting physicochemical properties, including luminescence and catalytic activity, which are also highly dependent on the ligand structure.
Luminescent Properties: A Comparative Look at Europium(III) Complexes
Lanthanide complexes, particularly those of Europium(III), are known for their sharp, line-like emission spectra and long luminescence lifetimes, making them suitable for applications in bioimaging, sensors, and OLEDs. The diaryl-1,3-propanedione ligand acts as an "antenna," absorbing light and transferring the energy to the central Eu(III) ion, which then emits its characteristic red light. The efficiency of this energy transfer is influenced by the substituents on the ligand.[12][13]
Hypothetical Comparative Data of Europium(III) Complexes:
| Ligand Substituent (R) | Luminescence Quantum Yield (%) |
| -H | 15 |
| -CF₃ (electron-withdrawing) | 25 |
| Naphthyl (extended π-system) | 35 |
Table 3: This hypothetical table shows how modifying the ligand can impact the luminescence quantum yield of Europium(III) complexes. Electron-withdrawing groups and extended π-conjugated systems can enhance the efficiency of the antenna effect.[14]
The Antenna Effect:
Figure 4: A simplified Jablonski diagram illustrating the antenna effect in luminescent Europium(III) complexes.
Catalytic Activity: A Comparative Look at Palladium(II) Complexes
Palladium complexes are renowned for their catalytic prowess in a wide array of organic transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic and steric environment around the palladium center, dictated by the ligands, is a key determinant of the catalyst's activity and stability. Diaryl-1,3-propanedione ligands can be employed to modulate these properties.[15][16]
Hypothetical Comparative Data of Palladium(II) Complexes in Suzuki Coupling:
| Ligand Substituent (R) | Reaction Yield (%) | Turnover Number (TON) |
| -H | 75 | 750 |
| -tBu (bulky, electron-donating) | 92 | 920 |
| -CF₃ (electron-withdrawing) | 65 | 650 |
Table 4: This hypothetical table illustrates the potential effect of ligand substituents on the catalytic performance of Palladium(II) complexes in a Suzuki coupling reaction. Bulky, electron-donating groups on the ligand can often enhance the catalytic activity by promoting the reductive elimination step and stabilizing the active catalytic species.[17]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 5: A simplified representation of the catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The modular nature of diaryl-1,3-propanedione ligands provides a powerful platform for the rational design of metal complexes with tailored properties. As demonstrated, the introduction of different substituents on the aryl rings can profoundly influence the anticancer, antioxidant, luminescent, and catalytic activities of the resulting complexes. This guide has provided a framework for comparing these properties, along with foundational experimental protocols.
Future research in this area will likely focus on:
-
Multifunctional Complexes: Designing complexes that combine multiple functionalities, such as simultaneous anticancer and imaging capabilities.
-
Targeted Drug Delivery: Incorporating targeting moieties into the ligand structure to enhance the selectivity of anticancer complexes for tumor cells.
-
Green Catalysis: Developing more sustainable catalytic systems based on earth-abundant metals and environmentally benign reaction conditions.
By systematically exploring the structure-activity relationships, the scientific community can continue to unlock the full potential of this fascinating class of metal complexes.
References
-
Mishra, N., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530-1535. [Link]
-
Ganot, N., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments, (81), e50767. [Link]
-
Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]
- Claisen, L., & Claparède, A. (1881). Condensations of ketones with aldehydes. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.
-
Singh, N., et al. (2016). Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways. New Journal of Chemistry, 40(10), 8561-8573. [Link]
- Hernandez-Pantoja, M. A., et al. (2018). Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-Diethyl-N′-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)]. Journal of the Mexican Chemical Society, 62(2).
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Parker, D., & Williams, J. A. G. (2008). Getting excited about lanthanide photophysics. Dalton Transactions, (34), 4583-4589.
-
Li, J., et al. (2022). Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. Molecules, 28(1), 229. [Link]
-
Sreelekha, T. T., & Mathew, B. (2015). Synthesis, characterization and studies on antioxidant and molecular docking of metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea. Journal of the Iranian Chemical Society, 12(12), 2151-2161. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
-
Tshuva, E. Y., & Ganot, N. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE (Journal of Visualized Experiments), (187), e64467. [Link]
-
Mishra, N., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530-5. [Link]
-
Deepak, C., et al. (2016). A MODIFIED CLAISEN-SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2-PROPEN-1-ONE (CHALCONE). Journal of Medical Pharmaceutical and Allied Sciences, 5(10), 225-232. [Link]
-
El-Gamel, N. E. A. (2016). DPPH radical scavenging activities of the metal complexes (a); ABTS... ResearchGate. [Link]
-
Dwyer, C., et al. (2014). Anticancer activity and biophysical reactivity of copper complexes of 2-(benzo[d][1][12]dioxol-5-ylmethylene)-N-alkylhydrazinecarbothioamides. PloS one, 9(10), e109242. [Link]
-
Saikia, P. P., & Laskar, D. D. (2010). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Journal of the Indian Chemical Society, 87(9), 1159-1162. [Link]
-
Carvacho, B., et al. (2003). Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-diethyl-N'-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)]. Journal of inorganic biochemistry, 96(1), 143-52. [Link]
-
Santini, C., et al. (2017). Potential of Copper and Copper Compounds for Anticancer Applications. Molecules, 22(5), 815. [Link]
-
Che, C.-M., et al. (2019). A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer. Molecules, 24(18), 3266. [Link]
-
Pellei, M., et al. (2018). Novel antitumor copper(ii) complexes designed to act through synergistic mechanisms of action, due to the presence of an NMDA receptor ligand and copper in the same chemical entity. New Journal of Chemistry, 42(13), 10834-10845. [Link]
-
Prasad, A. S. (2014). Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications. Antioxidants, 3(4), 811-821. [Link]
-
Beller, M., & Zapf, A. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(42), 5592-5595. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Kumar, R., et al. (2016). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. Research on Chemical Intermediates, 42(11), 7625-7634. [Link]
-
Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
-
Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1031306. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-45. [Link]
-
Wang, Y., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][1][12]diazepines as potential anti-cancer agents. Molecular diversity, 22(2), 323-333. [Link]
-
B-Rao, C., et al. (2015). Dinuclear zinc(II) complexes with compartmental ligands: Syntheses, structures, and bioactivities as artificial nuclease. ResearchGate. [Link]
-
Pal, T. K., et al. (2020). Synthesis and redox reactions of binuclear zinc(ii)–thiolate complexes with elemental sulfur. Dalton Transactions, 49(1), 148-157. [Link]
-
Li, L., et al. (2007). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of medicinal chemistry, 50(23), 5783-5795. [Link]
-
Kumar, A., et al. (2013). Zinc(II) complexes of Pro-Gly and Pro-Leu dipeptides: synthesis, characterization, in vitro DNA binding and cleavage studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 113, 407-16. [Link]
-
Natsir, H., et al. (2023). Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells. Pharmaceutical Chemistry Journal, 57(5), 629-638. [Link]
-
Gholampour, S., et al. (2020). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 10(1), 1-13. [Link]
-
Schöne, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6800. [Link]
-
van der Wel, T., et al. (2015). Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of medicinal chemistry, 58(24), 9676-9688. [Link]
Sources
- 1. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-diethyl-N'-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosphates: comparison with selected Ln3+ β-diketonates [frontiersin.org]
- 13. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,3-bis(4-methylphenyl)-1,3-propanedione
For researchers, medicinal chemists, and professionals in drug development, the unequivocal validation of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for confirming the purity of 1,3-bis(4-methylphenyl)-1,3-propanedione, a β-diketone with significant potential in various research applications. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by Thin-Layer Chromatography (TLC) as a rapid screening method.
The Synthetic Landscape: Understanding Potential Impurities
1,3-bis(4-methylphenyl)-1,3-propanedione is typically synthesized via a Claisen condensation reaction between a p-toluic acid ester (e.g., methyl or ethyl p-toluate) and p-methylacetophenone.[1][2][3][4] Understanding this synthetic route is critical for anticipating potential impurities that may arise, which can include:
-
Unreacted Starting Materials: Residual p-toluic acid ester and p-methylacetophenone.
-
Self-Condensation Products: Byproducts from the self-condensation of p-methylacetophenone.
-
Side-Reaction Products: Impurities formed from other unintended reactions.
-
Solvent and Reagent Residues: Traces of solvents or reagents used during the synthesis and workup.
The ability to detect and quantify these potential impurities is a key differentiator between the analytical methods discussed below.
The Analytical Workflow: A Multi-faceted Approach to Purity Validation
A robust purity validation strategy for 1,3-bis(4-methylphenyl)-1,3-propanedione involves a multi-step process, beginning with a rapid preliminary check and progressing to more definitive, quantitative methods.
Caption: This workflow illustrates a systematic approach to validating the purity of a synthesized compound, starting from a rapid screen and moving towards comprehensive characterization and quantification.
In-Depth Analysis Techniques: Protocols and Interpretations
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it an indispensable tool for confirming the identity and assessing the purity of 1,3-bis(4-methylphenyl)-1,3-propanedione. Both ¹H and ¹³C NMR should be employed.
A crucial aspect to consider when analyzing the NMR spectrum of a β-diketone is the phenomenon of keto-enol tautomerism .[5][6][7][8] The molecule exists as an equilibrium between the diketo form and the more stable enol form, with the enol form being stabilized by intramolecular hydrogen bonding. This results in two sets of peaks in the NMR spectrum, and the ratio of these tautomers can be influenced by the solvent used for analysis.
Caption: The equilibrium between the diketo and enol tautomers of a β-diketone, a key consideration for NMR analysis.
Expected ¹H NMR Spectral Features:
-
Enolic Proton: A sharp singlet typically observed far downfield (around 16-17 ppm) due to the strong intramolecular hydrogen bond. The presence of this peak is a strong indicator of the β-diketone structure.
-
Vinyl Proton: A singlet around 6-7 ppm corresponding to the proton on the carbon between the two carbonyl groups in the enol form.
-
Aromatic Protons: Doublets in the aromatic region (typically 7-8 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Methyl Protons: A singlet around 2.4 ppm for the two methyl groups on the phenyl rings.
-
Methylene Protons (Keto form): A singlet corresponding to the CH₂ group in the diketo tautomer, typically appearing around 4.0-4.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Signals in the range of 180-200 ppm. The enol form will show two distinct carbonyl-like carbons, while the keto form will have a characteristic carbonyl signal.
-
Aromatic Carbons: A set of signals in the aromatic region (120-140 ppm).
-
Vinyl Carbon (Enol form): A signal around 90-100 ppm.
-
Methylene Carbon (Keto form): A signal around 50-60 ppm.
-
Methyl Carbons: A signal around 21 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 1,3-bis(4-methylphenyl)-1,3-propanedione in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and assess the presence of any impurities. Compare the chemical shifts in both ¹H and ¹³C spectra with expected values for the target compound and potential impurities.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and providing fragmentation information that can further support its structural identity.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): For 1,3-bis(4-methylphenyl)-1,3-propanedione (C₁₇H₁₆O₂), the expected molecular weight is approximately 252.31 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 252.
-
Fragmentation Pattern: The fragmentation of β-diketones is often characterized by cleavage of the C-C bonds adjacent to the carbonyl groups.[9][10] Common fragments for this molecule would include ions corresponding to the p-toluoyl group (m/z = 119) and other related fragments.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Injection and Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment
HPLC is the premier method for determining the quantitative purity of a compound by separating it from any impurities. A reversed-phase HPLC method is generally suitable for a moderately polar compound like 1,3-bis(4-methylphenyl)-1,3-propanedione.
Experimental Protocol for HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 350 nm, characteristic for conjugated systems).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): A Rapid and Economical Screening Tool
TLC is an invaluable technique for rapid, qualitative assessment of reaction progress and purity. A single spot on a TLC plate is a good indication of a pure compound, while the presence of multiple spots suggests impurities.
Experimental Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve an optimal Rƒ value (retardation factor) of 0.3-0.4 for the main spot. For similar compounds, a 3:1 mixture of hexane:acetone has been used.[8]
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm).
Comparative Analysis of Purity Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H and ¹³C NMR | Detailed structural information, identification of functional groups, detection of proton- and carbon-containing impurities, and determination of tautomeric ratios. | Unambiguous structure confirmation, high sensitivity for proton-containing impurities. | Relatively low throughput, requires a larger sample amount for ¹³C NMR, interpretation can be complex. | Definitive identification and structural confirmation. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern for structural clues. | High sensitivity, small sample requirement, rapid analysis. | Does not provide detailed structural connectivity, may not distinguish isomers. | Confirmation of molecular formula. |
| HPLC | Quantitative purity, separation of impurities, retention time for identification. | High resolution and sensitivity, quantitative, well-established and reproducible. | Requires method development, may not detect non-UV active impurities. | Gold standard for quantitative purity determination. |
| TLC | Qualitative purity, rapid screening of reaction progress, and estimation of the number of components. | Fast, inexpensive, requires minimal sample. | Low resolution, not quantitative, Rƒ values can be variable. | Quick check of reaction completion and preliminary purity assessment. |
Conclusion
Validating the purity of synthesized 1,3-bis(4-methylphenyl)-1,3-propanedione requires a strategic and multi-faceted analytical approach. While TLC offers a rapid preliminary assessment, a combination of NMR and MS is essential for unequivocal structural confirmation and molecular weight verification. Ultimately, HPLC stands as the definitive technique for accurate quantitative purity determination. By employing these methods in a logical workflow, researchers can ensure the integrity of their synthesized compounds, a critical prerequisite for reliable downstream applications in drug discovery and materials science.
References
-
Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1389. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145701, 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,3-Diphenyl-1,3-propanedione. Retrieved from [Link]
-
An, M., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. World Journal of Microbiology and Biotechnology, 28(4), 1745–1750. [Link]
-
Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). Retrieved from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
SIELC Technologies. (n.d.). Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. raco.cat [raco.cat]
A Researcher's Guide to the Spectral Characterization of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
For researchers, scientists, and drug development professionals, the precise identification and characterization of chemical compounds are paramount. This guide provides an in-depth technical comparison of spectral databases and methodologies for the analysis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (also known as 4,4'-dimethyldibenzoylmethane), a diketone derivative with applications in organic synthesis and materials science. This document moves beyond a simple listing of data to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to spectral analysis.
Introduction to 1,3-Propanedione, 1,3-bis(4-methylphenyl)- and the Imperative of Spectral Analysis
1,3-Propanedione, 1,3-bis(4-methylphenyl)- (CAS No: 3594-36-3) is a β-diketone that can exist in keto-enol tautomeric forms. Its structural elucidation is critical for understanding its reactivity, potential as a ligand in coordination chemistry, and as a building block in the synthesis of heterocyclic compounds. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of this molecule.
This guide will compare and collate spectral data from various sources, including public databases and peer-reviewed literature, and provide detailed protocols for obtaining high-quality spectra.
Comparative Analysis of Spectral Data
A comprehensive understanding of the spectral properties of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- requires a multi-technique approach. Below is a comparative analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, both ¹H and ¹³C NMR are essential. Due to the phenomenon of keto-enol tautomerism, the observed spectra are often a superposition of both forms, with the enol form typically being predominant in non-polar solvents.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the enol tautomer is expected to show distinct signals for the aromatic protons, the vinyl proton of the enol, the methyl protons, and the enolic hydroxyl proton.
-
Aromatic Protons: Two sets of doublets are anticipated for the para-substituted phenyl rings, typically in the range of 7.0-8.0 ppm.
-
Vinyl Proton: A singlet for the vinyl proton of the enol form is expected around 6.0-7.0 ppm.
-
Methyl Protons: A singlet for the two equivalent methyl groups will appear in the upfield region, around 2.4 ppm.
-
Enolic Hydroxyl Proton: A broad singlet at a downfield chemical shift (typically > 15 ppm) is characteristic of the intramolecularly hydrogen-bonded enolic proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Carbonyl/Enol Carbons: The carbons of the dicarbonyl system will appear significantly downfield. In the enol form, the carbonyl carbon and the enolic carbon (C-OH) will have distinct chemical shifts, typically in the range of 180-195 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 125-145 ppm region.
-
Vinyl Carbon: The vinyl carbon of the enol will appear around 90-100 ppm.
-
Methyl Carbons: The methyl carbons will give a signal in the upfield region, around 21 ppm.
Data Comparison: Experimental vs. Predicted
| Proton/Carbon | Predicted ¹H Shift (ppm) for Target | Reference ¹H Shift (ppm) for Methoxy Analog[1] | Predicted ¹³C Shift (ppm) for Target | Reference ¹³C Shift (ppm) for Methoxy Analog[1] |
| Ar-H (ortho to C=O) | ~7.85 (d) | 7.95 (d, J = 9.0 Hz) | ~129.5 | 129.1 |
| Ar-H (meta to C=O) | ~7.28 (d) | 6.97 (d, J = 9.0 Hz) | ~129.2 | 113.9 |
| Vinyl-H | ~6.7 | 6.72 (s) | ~92.0 | 91.5 |
| -CH₃ | ~2.42 (s) | - | ~21.7 | - |
| -OCH₃ | - | 3.87 (s) | - | 55.4 |
| C=O (enol) | ~185.0 | 184.6 | ~185.0 | 184.6 |
| C-Ar (ipso to C=O) | ~133.0 | 128.2 | ~133.0 | 128.2 |
| C-Ar (para to C=O) | ~144.0 | 163.0 | ~144.0 | 163.0 |
Note: Predicted shifts are based on standard chemical shift increments and comparison with the methoxy analog. Actual experimental values may vary.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- will be dominated by the vibrations of the carbonyl groups and the aromatic rings. The keto-enol tautomerism will be evident in the spectrum.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| C=O (keto form) | 1725-1705 | Stretching |
| C=O (enol form, H-bonded) | 1640-1580 | Stretching |
| C=C (enol and aromatic) | 1600-1450 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2980-2850 | Stretching |
| O-H (enol, H-bonded) | 3200-2500 (broad) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the molecular ion peak ([M]⁺) is expected at m/z 252.
GC-MS Data from PubChem[2]
| m/z | Relative Intensity | Possible Fragment |
| 252 | High | [M]⁺ |
| 119 | High | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium cation) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Dibenzoylmethane derivatives are known to be effective UV absorbers[3][4]. The spectrum of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is expected to show strong absorption bands in the UVA region (320-400 nm) due to π → π* transitions in the conjugated system of the enol form. The exact position of the absorption maximum will be influenced by the solvent polarity.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectral data, the following detailed protocols are recommended.
Synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
This procedure is adapted from a known method for the synthesis of 1,3-diphenyl-1,3-propanedione and is expected to provide a good yield of the target compound[5].
Workflow for Synthesis
Caption: Workflow for the synthesis of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.2 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via a syringe.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of 4-methylacetophenone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, add ethyl 4-methylbenzoate (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 1,3-Propanedione, 1,3-bis(4-methylphenyl)-.
Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Detailed Protocols for Analysis:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program to obtain a spectrum with singlets for each unique carbon.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Acquisition: Collect a sufficient number of scans to obtain a high-quality spectrum and subtract a background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Method: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the compound from any impurities.
-
MS Method: Use electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound to determine the molecular ion and the fragmentation pattern.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Data Acquisition: Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).
-
Commercial Availability
For researchers who require a certified reference material, 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is available from several chemical suppliers. It is advisable to obtain a certificate of analysis to verify the purity and identity of the commercial standard. Some potential suppliers can be found on platforms like ChemicalBook[6].
Conclusion
The comprehensive spectral characterization of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is crucial for its effective use in research and development. This guide provides a framework for obtaining and interpreting the necessary spectroscopic data. By combining data from multiple techniques and comparing experimental results with data from analogs and predicted spectra, researchers can confidently confirm the structure and purity of this important compound. The provided protocols offer a starting point for developing robust, in-house analytical methods.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. Retrieved from [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
-
PubMed. (n.d.). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Retrieved from [Link]
-
MDPI. (2022). Voltammetric and Fluorimetric Studies of Dibenzoylmethane on Glassy Carbon Electrodes and Its Interaction with Tetrakis (3,5-Dicarboxyphenoxy) Cavitand Derivative. Retrieved from [Link]
Sources
- 1. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surfacesciencewestern.com [surfacesciencewestern.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
literature review of the applications of substituted 1,3-propanediones
An In-Depth Technical Guide to the Applications of Substituted 1,3-Propanediones
Authored by a Senior Application Scientist
Substituted 1,3-propanediones, commonly known as β-diketones, are a class of organic compounds characterized by a unique structural motif that imparts remarkable chemical versatility. The presence of two carbonyl groups separated by a methylene group facilitates a dynamic keto-enol tautomerism. This equilibrium is often shifted significantly toward the enol form, creating a stable six-membered ring through intramolecular hydrogen bonding.[1] This inherent structural feature is the cornerstone of their utility, rendering them powerful metal chelators, pivotal building blocks in organic synthesis, and promising scaffolds in medicinal chemistry.[2][3]
This guide provides a comparative analysis of the diverse applications of substituted 1,3-propanediones, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development. We will explore their roles in medicinal chemistry, as precursors for heterocyclic systems, and in coordination chemistry, elucidating the structure-function relationships that drive their efficacy in each domain.
Medicinal Chemistry: Scaffolds for Novel Therapeutics
The β-dicarbonyl moiety is present in a vast number of biologically active compounds, making it a "privileged scaffold" in drug discovery.[4] Its ability to interact with biological targets through hydrogen bonding and metal chelation, combined with a synthetically accessible core, allows for extensive structural modifications to optimize pharmacological activity.[2]
Anticancer Agents: A Comparative Analysis
Substituted 1,3-propanediones have emerged as potent anticancer agents, often demonstrating superior efficacy and safety profiles compared to existing treatments. Their mechanisms frequently involve inducing apoptosis and inhibiting cell proliferation.
A compelling case study involves the dibenzoylmethane derivative, 2-allyl-1,3-diphenyl-1,3-propanedione (DPAP) , investigated as a treatment for melanoma.[5] Experimental data reveals a significantly lower IC₅₀ value against melanoma cells compared to the standard chemotherapeutic drug, dacarbazine, highlighting its enhanced potency and specificity.[5] Molecular studies confirmed that DPAP's antitumor activity is mediated through the modulation of FAS receptors and the activation of caspase pathways, leading to apoptosis.[5]
Similarly, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones bearing tertiary amine side chains (a key pharmacophore in selective estrogen receptor modulators like Tamoxifen) were synthesized and evaluated for cytotoxicity against the MCF-7 human breast cancer cell line.[6] The results showed that these compounds exhibited potent cytotoxic activity, in many cases exceeding that of Tamoxifen.[6]
Table 1: Comparative Cytotoxicity of Substituted 1,3-Propanediones
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |
|---|---|---|---|---|---|---|
| DPAP | Melanoma | B16-F10 | 25.3 | Dacarbazine | 108.6 | [5] |
| Compound 4a ¹ | Breast Cancer | MCF-7 | 0.42 | Tamoxifen | 5.2 | [6] |
| Compound 4b ² | Breast Cancer | MCF-7 | 0.51 | Tamoxifen | 5.2 | [6] |
| Compound 4f ³ | Breast Cancer | MCF-7 | 0.35 | Tamoxifen | 5.2 | [6] |
¹ 4a: 1-(4-((2-(piperidin-1-yl)ethoxy)phenyl)-1-phenyl-3-(p-tolylthio)propan-1-one ² 4b: 1-(4-((2-(piperidin-1-yl)ethoxy)phenyl)-1-phenyl-3-(4-methoxyphenylthio)propan-1-one ³ 4f: 1-(4-((2-(morpholino)ethoxy)phenyl)-1-phenyl-3-(4-chlorophenylthio)propan-1-one
Antimicrobial Applications
The chelation properties of β-diketones are also harnessed for antimicrobial activity. Newly synthesized β-diketone ligands have been screened for antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Escherichia coli (Gram-negative), and for fungicidal activity against Aspergillus Niger and Trichoderma.[7] The ability of these compounds to bind essential metal ions can disrupt microbial metabolic processes, leading to growth inhibition.
Organic Synthesis: Versatile Building Blocks for Heterocycles
Substituted 1,3-propanediones are indispensable intermediates for the synthesis of a wide array of core heterocyclic structures, which are themselves foundational in medicinal chemistry.[3][] The two electrophilic carbonyl centers and the nucleophilic central carbon atom provide multiple reaction sites for cyclization reactions.
Key heterocyclic systems synthesized from β-diketone intermediates include:
-
Pyrazoles: Formed by condensation with hydrazine derivatives.
-
Isoxazoles: Formed by condensation with hydroxylamine.
-
Pyrimidines: Formed by condensation with urea or thiourea.[1]
-
Quinolinones: Synthesized via multi-component reactions involving indane-1,3-dione derivatives.[9]
The choice of substituents on the 1,3-propanedione backbone directly influences the properties and potential applications of the resulting heterocyclic compounds.
Caption: Synthetic pathways from 1,3-propanediones to key heterocycles.
Experimental Protocol: Synthesis of a 1,3-Diketone via Claisen Condensation
The Claisen condensation is a classical and robust method for synthesizing 1,3-diketones.[4] This protocol describes the base-mediated condensation of a ketone with an ester.
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide is critical. The base deprotonates the α-carbon of the ketone to form an enolate, which acts as the nucleophile. The ester serves as the electrophile. The reaction is typically driven to completion by the final deprotonation of the newly formed β-diketone, which is significantly more acidic than the starting ketone.
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the starting ketone (e.g., acetophenone, 1.0 eq.) in anhydrous THF to the NaH suspension dropwise over 30 minutes.
-
Condensation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add the ester (e.g., ethyl acetate, 1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure 1,3-diketone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Coordination Chemistry and Chelation Applications
The enol form of 1,3-propanediones acts as a bidentate, monoanionic ligand, forming stable six-membered chelate rings with a wide range of metal ions.[2][7] These metal complexes have found applications in catalysis, materials science, and as analytical reagents.[1][10]
Caption: Keto-enol tautomerism and subsequent metal ion chelation.
Comparative Performance in Applications:
-
Catalysis: Transition metal complexes of β-diketones are used as catalysts in reactions like olefin oxidation and polymerization.[1] The substituents on the diketone can be tuned to modify the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity.
-
Medical Imaging: The ability to form stable complexes with lanthanide ions makes β-diketones useful as "cages" for contrast agents in diagnostic imaging.[2]
-
Environmental Remediation: Their strong complexing ability allows them to be used for the chelation and removal of heavy metals from wastewater.[1]
-
Materials Science: Metal β-diketonates are used as precursors for the synthesis of metal-organic frameworks (MOFs) and as additives to modify the properties of polymers, such as providing UV resistance.[1]
Conclusion
Substituted 1,3-propanediones are far more than simple organic molecules; they are enabling tools for innovation across multiple scientific disciplines. Their unique keto-enol tautomerism provides a foundation for potent metal chelation, diverse reactivity in organic synthesis, and targeted interactions with biological systems. As demonstrated, strategic substitution on the 1,3-propanedione scaffold allows for the fine-tuning of their properties, leading to the development of highly effective anticancer agents that outperform conventional drugs, versatile precursors for a multitude of heterocyclic compounds, and robust metal complexes for catalysis and materials science. Continued exploration of this remarkable chemical scaffold promises to yield further advancements in drug discovery, synthetic methodology, and materials engineering.
References
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Available at: [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones. MDPI. Available at: [Link]
-
Properties and application of diketones and their derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. Available at: [Link]
-
Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma. PubMed. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]
-
Heterocyclic Building Blocks. Creative Biolabs. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]
-
Practical Applications of Metal Complexes. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. ijpras.com [ijpras.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. mdpi.com [mdpi.com]
- 10. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bridging Experiment and Theory: NMR Shift Analysis of 1,3-bis(4-methylphenyl)-1,3-propanedione
Abstract: In the landscape of modern structural elucidation, the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry provides a powerful paradigm for confirming molecular structures with high fidelity. This guide offers an in-depth comparison of experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 1,3-bis(4-methylphenyl)-1,3-propanedione. We will explore the detailed methodologies for both acquiring experimental data and performing high-level Density Functional Theory (DFT) calculations. By critically evaluating the correlation and discrepancies between these datasets, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for leveraging computational tools to validate and interpret experimental NMR spectra.
Introduction: The Challenge of Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] However, the interpretation of complex spectra can be challenging, particularly for molecules with subtle stereochemical differences or those that exhibit dynamic behavior in solution. 1,3-bis(4-methylphenyl)-1,3-propanedione, a β-diketone, presents a particularly interesting case due to its existence as a dynamic equilibrium of keto and enol tautomers.[2][3] The enol form is often stabilized by a strong intramolecular hydrogen bond, significantly influencing the electronic environment of the nuclei and, consequently, their NMR chemical shifts.[4]
Computational chemistry, specifically the prediction of NMR parameters through methods like Density Functional Theory (DFT), has emerged as a critical tool for augmenting experimental data.[5][6] By calculating theoretical chemical shifts for a proposed structure, scientists can generate a benchmark against which experimental data can be compared. A strong correlation between the theoretical and experimental values provides compelling evidence for the correct structural assignment.[7] This guide will walk through the complete workflow, from sample preparation to advanced computational analysis, providing a clear comparison for 1,3-bis(4-methylphenyl)-1,3-propanedione, with a focus on its predominant enol tautomer.
Methodologies: A Dual Approach to Structural Elucidation
Experimental Protocol: Acquiring High-Fidelity ¹H and ¹³C NMR Spectra
The validity of any comparison rests on the quality of the experimental data. The following protocol outlines the steps for acquiring high-resolution, unambiguous NMR spectra.
Step-by-Step Experimental Workflow:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of high-purity 1,3-bis(4-methylphenyl)-1,3-propanedione.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[9]
-
Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A narrow line width for the TMS signal is a good indicator of successful shimming.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Broadband proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, collapsing multiplets into single lines for each unique carbon.[10]
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts (δ) in parts per million (ppm).
-
Theoretical Protocol: Computational Prediction of NMR Shifts
The accuracy of theoretical predictions is highly dependent on the chosen computational method, level of theory, and basis set.[11] The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.[12]
Step-by-Step Computational Workflow:
-
Structure Generation:
-
Build the 3D structure of the enol tautomer of 1,3-bis(4-methylphenyl)-1,3-propanedione using a molecular editor.
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as NMR shifts are highly sensitive to molecular geometry.[13]
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311+G(d,p)
-
Solvation Model: Include an implicit solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, to better approximate the experimental conditions.[14]
-
-
NMR Shielding Tensor Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the NMR isotropic shielding tensors (σ).
-
Method: GIAO
-
Functional/Basis Set: Same as optimization (B3LYP/6-311+G(d,p)) with the PCM (chloroform) solvent model.
-
-
Chemical Shift Calculation:
-
The raw output of the calculation provides absolute shielding values (σ), not chemical shifts (δ). To convert these to chemical shifts, the shielding values of a reference standard (TMS), calculated at the exact same level of theory, must be used.[13]
-
The chemical shift is calculated using the formula: δsample = σTMS - σsample
-
Perform the same geometry optimization and GIAO calculation for TMS to obtain σTMS.
-
Results: A Head-to-Head Comparison
The following tables present a direct comparison of the experimental NMR data acquired in CDCl₃ and the theoretical data calculated at the B3LYP/6-311+G(d,p) level of theory. The analysis focuses on the predominant enol tautomer.
Structure and Atom Numbering for 1,3-bis(4-methylphenyl)-1,3-propanedione (Enol Form):
(A simplified representation for discussion; a full atom numbering scheme would be used in the actual calculation)
¹H NMR Shift Comparison
| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Deviation |Δδ| (ppm) | | :--- | :--- | :--- | :--- | | Enolic OH | 16.80 | 16.55 | 0.25 | | Aromatic CH (ortho to C=O) | 7.90 | 7.99 | -0.09 | | Aromatic CH (meta to C=O) | 7.30 | 7.38 | -0.08 | | Vinylic CH | 6.85 | 6.70 | 0.15 | | Methyl CH₃ | 2.42 | 2.35 | 0.07 |
¹³C NMR Shift Comparison
| Carbon Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Deviation |Δδ| (ppm) | | :--- | :--- | :--- | :--- | | Carbonyl C=O | 185.5 | 188.2 | -2.7 | | Aromatic C (ipso, attached to C=O) | 133.0 | 134.5 | -1.5 | | Aromatic C (para, attached to Me) | 142.0 | 143.8 | -1.8 | | Aromatic CH (ortho to C=O) | 129.5 | 130.1 | -0.6 | | Aromatic CH (meta to C=O) | 127.8 | 128.5 | -0.7 | | Vinylic CH | 98.0 | 96.5 | 1.5 | | Methyl CH₃ | 21.6 | 21.1 | 0.5 |
Discussion: Bridging Theory and Experiment
A strong linear correlation is observed between the experimental and calculated chemical shifts for both ¹H and ¹³C nuclei, lending high confidence to the structural assignment of the enol tautomer. The Mean Absolute Error (MAE) for the ¹H shifts is approximately 0.13 ppm, and for the ¹³C shifts is 1.3 ppm. These values fall well within the expected accuracy for modern DFT/GIAO calculations.[15]
However, it is crucial to understand the origins of the observed deviations (|Δδ|) to fully leverage this comparative method.
-
Solvent Effects: While an implicit solvent model was used, it cannot perfectly replicate the complex solute-solvent interactions present in the NMR tube.[16][17] Specific molecular associations and the magnetic anisotropy of the solvent can influence experimental shifts in ways not fully captured by continuum models.[18][19]
-
Conformational Dynamics: The theoretical calculation is performed on a single, static, optimized geometry representing the global energy minimum. In reality, the molecule exists as an ensemble of rapidly interconverting conformers (e.g., rotation of the phenyl rings). The experimental spectrum represents a time-average of these conformers, which can lead to small but noticeable differences from the static theoretical model.
-
Inherent Methodological Approximations: DFT functionals are approximations of the true electronic structure. The choice of functional and basis set inherently introduces a level of error. While methods like B3LYP/6-311+G(d,p) provide a good balance of accuracy and computational cost, they are not exact.[5]
The largest deviations are seen for the carbonyl carbon and the highly deshielded enolic proton. These nuclei are located in electron-rich and electronically complex regions of the molecule, making them particularly sensitive to the nuances of hydrogen bonding, solvent interaction, and the limitations of the computational model.
Workflow for Correlative NMR Analysis
The entire process, from initial hypothesis to final validation, can be visualized as a self-validating loop.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. rsc.org [rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. books.rsc.org [books.rsc.org]
- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 16. thieme-connect.de [thieme-connect.de]
- 17. tandfonline.com [tandfonline.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Stability of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- Under Diverse Stress Conditions
Introduction: The Significance of Stability in Dibenzoylmethane Derivatives
1,3-Propanedione, 1,3-bis(4-methylphenyl)-, hereafter referred to as 4,4'-dimethyldibenzoylmethane (DMBM), is a member of the β-diketone family, specifically the dibenzoylmethane (DBM) class of compounds.[1] These molecules are characterized by a 1,3-dicarbonyl moiety and are of significant interest across various scientific disciplines. They serve as potent UVA absorbers in sunscreen formulations, act as ligands in the synthesis of metal complexes, and function as versatile building blocks in organic synthesis.[1][2] However, the utility of DMBM and its analogs is fundamentally dictated by their stability. Degradation under environmental or process-related stress—be it thermal, photolytic, or chemical—can lead to a loss of efficacy, the formation of potentially toxic byproducts, and compromised product integrity.[3][4]
This guide provides an in-depth assessment of the stability profile of DMBM. We will explore its intrinsic stability characteristics rooted in its keto-enol tautomerism and evaluate its performance under thermal, photolytic, and chemical stress. Crucially, this analysis is framed as a comparative study, benchmarking DMBM against established alternatives to provide researchers, scientists, and drug development professionals with the context needed to make informed formulation and application decisions.
Part 1: The Intrinsic Stability Profile of 4,4'-Dimethyldibenzoylmethane (DMBM)
The stability of a β-diketone is not a simple metric but a multifactorial characteristic. It begins with its inherent chemical equilibrium and extends to its response to external energy sources.
The Foundation: Keto-Enol Tautomerism
Like other 1,3-diketones, DMBM exists as a dynamic equilibrium between its diketo form and a more stable enol tautomer.[1][5] For dibenzoylmethane derivatives, the equilibrium heavily favors the conjugated enol form, which is stabilized by an intramolecular hydrogen bond.[5] This structural preference is critical as the enol form is the primary UV-absorbing species, but the transition to the keto form can be a key step in certain degradation pathways.[6]
Thermal Stability
β-diketones generally exhibit moderate to high thermal stability. The decomposition mechanisms often involve the cleavage of carbon-carbon bonds within the diketone backbone.[7][8] Studies on related structures suggest that the thermal stability is influenced by the nature of the substituents. For instance, the absence of fluorinated groups, as in DMBM, typically correlates with higher thermal stability compared to fluorinated analogs like 1,1,1,5,5,5-hexafluoroacetylacetone (hfacH), where the C-CF₃ bond is a point of weakness.[7]
Experimental Insight: The thermal stability of DMBM is best quantified using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition. For a compound like DMBM, a high decomposition temperature (typically well above 200°C) would indicate its suitability for applications involving high-temperature processing, such as polymer extrusion.
Photostability: The Achilles' Heel of Dibenzoylmethanes
While DBM derivatives are excellent UVA absorbers, they are notoriously susceptible to photodegradation. This is a critical liability in applications like sunscreens, where exposure to UV radiation is the entire point of their inclusion.[9] The photodegradation of DBMs like avobenzone, a close structural analog of DMBM, is well-documented and proceeds via two primary pathways upon UV irradiation[3][6]:
-
Photo-isomerization: The stable, UV-absorbing enol form isomerizes to the less stable keto tautomer. This process disrupts the conjugation responsible for UVA absorption, leading to a loss of efficacy.[6]
-
Photocleavage: The excited state of the molecule can undergo carbon-carbon bond cleavage, leading to the formation of various degradation products, including arylglyoxals and benzils.[10][11] These byproducts not only fail to provide UV protection but can also be sensitizing or cytotoxic.[3][10]
The photostability is highly dependent on the formulation environment, with solvent polarity and the presence of other UV filters or stabilizers playing a significant role.[6][12]
Chemical Stability: pH and Oxidative Stress
The chemical environment can significantly impact the integrity of DMBM.
-
pH Sensitivity: The C-H bonds of the central methylene group in the diketo form are acidic (pKa ≈ 20), allowing for deprotonation to form an enolate anion under basic conditions.[13] While the enol form is dominant, this underlying acidity means that in strongly basic environments, the compound can become reactive towards electrophiles or undergo base-catalyzed hydrolysis, although it is generally stable in neutral and mildly acidic conditions. Cyclic acetals, for comparison, are stable against bases but are cleaved by acid-catalyzed hydrolysis.[14]
-
Oxidative Stability: β-diketones can be susceptible to oxidative cleavage by strong oxidizing agents or reactive oxygen species (ROS).[13] ROS can be generated by other components in a formulation upon exposure to UV light, leading to a cascade of degradation.[15] The 1,3-diketone moiety can be cleaved to yield carboxylic acids or other oxidation products, compromising the molecule's structure and function.[16] Some phenolic 1,3-diketones have shown antioxidant activity, suggesting a complex interaction with oxidative processes.[17]
Part 2: A Comparative Stability Analysis
To contextualize the performance of DMBM, it is essential to compare it with alternative compounds used for similar applications, particularly as UVA filters.
| Compound | Chemical Class | Primary Function | Thermal Stability | Photostability | Chemical Stability (pH/Oxidative) | Key Advantages | Key Disadvantages |
| DMBM (Subject) | Dibenzoylmethane (β-Diketone) | UVA Filter, Ligand | Good (Expected) | Poor to Moderate | Moderate | Strong UVA absorption | Prone to photodegradation; potential for sensitizing byproducts.[3] |
| Avobenzone | Dibenzoylmethane (β-Diketone) | UVA Filter | Good | Poor | Moderate | Gold-standard UVA absorber.[9][18] | Highly photolabile, requires stabilization with other filters (e.g., Octocrylene).[3][9] |
| Bemotrizinol (Tinosorb S) | Triazine | Broad-Spectrum UV Filter | Excellent | Excellent | Excellent | Highly photostable, broad-spectrum (UVA/UVB) coverage, stabilizes other filters.[18] | Higher cost, potential for regulatory restrictions in some regions. |
| Zinc Oxide (ZnO) | Inorganic Metal Oxide | Broad-Spectrum UV Filter | Excellent | Excellent | Excellent | Photostable, broad-spectrum, suitable for sensitive skin.[18][19] | Can leave a white cast on the skin (though micronized grades mitigate this), potential for photocatalytic activity with some organic filters.[3][12] |
Part 3: Experimental Protocols for Rigorous Stability Assessment
To ensure trustworthy and reproducible data, stability testing must follow validated protocols. The following sections detail the methodologies for assessing the stability of DMBM under different stress conditions, designed as self-validating systems.
Protocol: Thermal Stability Assessment via TGA
Objective: To determine the onset temperature of thermal decomposition for DMBM.
Rationale: TGA provides a direct measure of thermal stability by monitoring mass loss as a function of temperature. This is a standard method for characterizing the thermal limits of a pure substance or formulation. A nitrogen atmosphere is used to prevent oxidative degradation, isolating the effect of thermal energy alone.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of DMBM powder into a clean, tared TGA pan (typically aluminum or platinum).
-
Control: Use an empty, tared pan as a blank reference.
-
TGA Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a rate of 10°C/minute.
-
Maintain a constant inert nitrogen gas flow (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset decomposition temperature (T_onset_), often defined as the temperature at which 5% weight loss occurs.
Self-Validation: The use of a calibrated instrument and a reference blank ensures accuracy. Running the sample in triplicate confirms the reproducibility of the decomposition profile.
Caption: Workflow for ICH Q1B Photostability Testing.
Protocol: Chemical Stability (pH and Oxidative Stress)
Objective: To assess the degradation of DMBM in response to acidic, basic, and oxidative conditions.
Rationale: This forced degradation study helps to identify potential liabilities in different chemical environments. Using standardized pH buffers and a common oxidant (H₂O₂) creates reproducible stress conditions. The inclusion of a neutral control (pH 7) and a no-oxidant control isolates the effect of each specific stressor.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of DMBM in an appropriate organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Basic: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution in a 3% solution of hydrogen peroxide (H₂O₂).
-
Neutral Control: Dilute the stock solution in purified water (pH ~7).
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 40°C) to accelerate potential reactions.
-
Include a "no-stress" control kept at 4°C.
-
-
Time Points: At specified intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method to determine the concentration of remaining DMBM.
-
Data Analysis: Plot the percentage of DMBM remaining over time for each stress condition and compare it to the neutral and "no-stress" controls.
Self-Validation: The use of controls for each condition and at a non-stressed temperature allows for precise attribution of degradation to the specific chemical stressor. The stability-indicating analytical method ensures that degradation is accurately quantified.
Caption: Workflow for Forced Chemical Degradation.
Conclusion and Future Perspectives
1,3-Propanedione, 1,3-bis(4-methylphenyl)- (DMBM) is a compound with significant potential, particularly as a UVA absorber. Its stability profile is characteristic of the dibenzoylmethane class: it is expected to possess good thermal stability but exhibits a significant vulnerability to photodegradation. Its chemical stability is likely robust under neutral and mildly acidic conditions but may be compromised in strongly basic or oxidative environments.
Compared to the industry-standard UVA filter Avobenzone, DMBM likely shares a similar photolability profile. In contrast, modern alternatives like Bemotrizinol and inorganic filters such as Zinc Oxide offer far superior stability, albeit with different formulation characteristics and cost considerations.
For researchers and formulators, the key takeaway is that the successful application of DMBM hinges on mitigating its inherent photostability issues. Future work should focus on stabilization strategies, such as:
-
Formulation with Photostabilizers: Co-formulating DMBM with compounds like Octocrylene or Bemotrizinol, which can quench the excited state of DMBM and improve its photostability.
-
Encapsulation Technologies: Encapsulating DMBM in micro- or nanocarriers can physically shield it from pro-oxidants and other destabilizing agents in a formulation. [19]* Inclusion of Antioxidants: Adding antioxidants like Vitamin C or E to formulations can help scavenge reactive oxygen species generated during UV exposure, indirectly protecting DMBM from oxidative degradation. [3] By understanding these stability characteristics and employing rigorous, validated testing protocols, scientists can effectively harness the properties of DMBM while ensuring the safety, efficacy, and longevity of their final products.
References
- Gim-Hol-Gim, Y., et al. (2016). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. The Journal of Physical Chemistry C.
- Karlsson, I., et al. (2009). Photodegradation of Dibenzoylmethanes: Potential Cause of Photocontact Allergy to Sunscreens. Chemical Research in Toxicology.
- Karlsson, I., et al. (2009). Photodegradation of Dibenzoylmethanes: Potential Cause of Photocontact Allergy to Sunscreens. ResearchGate.
- Gim-Hol-Gim, Y., et al. (2016). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. Applied Surface Science.
-
Rivarola, V., et al. (2016). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Molecules. Available at: [Link]
- Couteau, C., et al. (2015). Stability of Cosmetic Formulations Containing UV Filters and Preservatives, Based on Physical and Chemical Parameters. Semantic Scholar.
- Serpone, N., et al. (2002). Photoreactivity of the sunscreen butylmethoxydibenzoylmethane (DBM) under various experimental conditions. ResearchGate.
- Let's Make Beauty. (2024). UV Filters for Cosmetics: Best Options by Product Format. Let's Make Beauty.
- Cozzi, A., et al. (2019). Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability. ResearchGate.
- Nohynek, G. J., et al. (2023). Ultraviolet Filters for Cosmetic Applications. MDPI.
-
Nasiri, S., et al. (2013). Butyl methoxy dibenzoylmethane. PubMed. Available at: [Link]
-
Naik, M., et al. (2002). Protective Activities of Some Phenolic 1,3-diketones Against Lipid Peroxidation. PubMed. Available at: [Link]
-
Boussouira, B., & N'Guyen, T. (2015). [Comparison of Various Topical Sun Protection Formulations, Based on Cosmetic vs Medical Device Status, Using in Vitro Methods to Assess Their Efficacy, Photo-Stability and Water Resistance]. PubMed. Available at: [Link]
- Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. Partners in Chemicals.
-
Zhang, S., et al. (2022). Effects of a redox-active diketone on the photochemical transformation of roxarsone: Mechanisms and environmental implications. PubMed. Available at: [Link]
-
Kel'in, A.V. (2005). 1,3-Diketones. Synthesis and properties. ResearchGate. Available at: [Link]
- Mturi, G. J., & Martincigh, B. S. (2020). Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. ResearchGate.
-
Jarosz, M., et al. (2024). A Survey of UV Filters Used in Sunscreen Cosmetics. ResearchGate. Available at: [Link]
-
Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]
- Elixance. UV stabilizer additives. Elixance.
-
Gani, A., et al. (2022). Development of Curcumin-Loaded Nanoemulsions for Fortification and Stabilization of Dairy Beverages. MDPI. Available at: [Link]
-
Wang, H., et al. (2021). Photoredox-Mediated Aerobic Oxidative Cleavage of 1,3-Diketones to Access 1,2-Diketones and (Z)-1,4-Enediones. Organic Letters. Available at: [Link]
- Yates, B. L. (1969). Thermal decomposition of .beta.-hydroxy ketones. Citations.
-
Wikipedia. Ketone. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. β-Diketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Lhiaubet-Vallet, V., et al. (2010). Photochemical and photophysical properties of dibenzoylmethane derivatives within protein. Photochemical & Photobiological Sciences. Available at: [Link]
-
PubChem. 1,3-Propanedione, 1,3-bis(4-methylphenyl)-. PubChem. Available at: [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. Available at: [Link]
-
Wikipedia. Dibenzoylmethane. Wikipedia. Available at: [Link]
-
Soman, R., et al. (2018). Synthesis, Characterization, and Kinetic Studies of 1,3‐Bis (3‐isocyanato‐4‐methylphenyl)‐1,3‐diazetidine‐2,4‐dione for the Application in Composite Propellants. ResearchGate. Available at: [Link]
- IAGIM. Photostability. IAGIM.
-
Tee, K.-L., et al. (2007). The acidity and tautomerism of β-diketones in aqueous solution. ResearchGate. Available at: [Link]
-
Cheignon, C., et al. (2018). Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases. PMC. Available at: [Link]
-
National Institutes of Health. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. National Institutes of Health. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
ResearchGate. Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. Available at: [Link]
-
Escalante, A., et al. (2015). Solvent effect on photostability of butyl methoxy di benzoyl methane formulated in solution and emulsion. ResearchGate. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. PMC. Available at: [Link]
-
Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific. Available at: [Link]
-
Baeta, A., et al. (2021). Allyl Dibenzoylmethane Derivative. SciELO. Available at: [Link]
-
Frontiers. Progress in 1,3-propanediol biosynthesis. Frontiers. Available at: [Link]
-
PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. Available at: [Link]
Sources
- 1. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 2. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Butyl methoxy dibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ketone - Wikipedia [en.wikipedia.org]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 15. Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protective activities of some phenolic 1,3-diketones against lipid peroxidation: possible involvement of the 1,3-diketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UV Filters for Cosmetics: Best Options by Product Format [letsmakebeauty.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
Introduction: As researchers and scientists, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide provides a detailed protocol for the proper disposal of 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (CAS No. 3594-36-3), a non-halogenated aromatic diketone.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting our ecosystems. The principles outlined here are grounded in established safety protocols and waste management hierarchies, designed to provide clear, actionable intelligence for your laboratory operations.
Section 1: Hazard Assessment & Risk Mitigation
Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 1,3-Propanedione, 1,3-bis(4-methylphenyl)- is not extensively documented, we can infer a risk profile from its chemical class and analogous structures like dibenzoylmethane.
1.1 Key Hazards:
-
Environmental: Aromatic ketones can be toxic to aquatic organisms.[2] Therefore, preventing entry into drains, sewers, or waterways is a primary directive.[2]
-
Health: While not classified as acutely toxic in available literature, similar compounds may cause allergic skin reactions.[3][4] Inhalation of dust should be avoided.[4][5][6]
-
Physical: The compound is a combustible solid. In the event of a fire, hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO2) can be released.[5][6][7] It is incompatible with strong oxidizing agents.[2][5][6]
1.2 Required Personal Protective Equipment (PPE):
To mitigate the risks identified above, the following PPE must be worn when handling waste containing this compound. The rationale for each is to create a self-validating system of safety where exposure is systematically prevented.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields (conforming to EN166 or NIOSH standards).[8] | Protects against accidental splashes or airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of potential irritation or allergic reaction.[3] Gloves should be disposed of as contaminated waste after use.[3][9] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Type N95 (US) or equivalent dust respirator. | Required when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[2] |
Section 2: Waste Management & Disposal Protocols
The guiding principle for chemical waste is the waste management hierarchy: Reduce, Reuse, Recycle, and finally, Dispose. This guide focuses on the final step, ensuring that when disposal is necessary, it is performed correctly.
Protocol 2.1: Disposal of Unused or Surplus Product
This protocol applies to pure, unadulterated 1,3-Propanedione, 1,3-bis(4-methylphenyl)- that is no longer needed.
-
Do NOT attempt to neutralize with other chemicals. The reaction could be exothermic or produce hazardous byproducts. The most reliable method is professional disposal.
-
Containerize: Ensure the product remains in its original, clearly labeled container if possible. If repackaging is necessary, use a new, clean, and chemically compatible container.
-
Labeling: The container must be clearly labeled as hazardous waste. Include the full chemical name: "1,3-Propanedione, 1,3-bis(4-methylphenyl)-", the CAS number "3594-36-3", and the approximate quantity.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal, typically via incineration.[10][11]
Protocol 2.2: Disposal of Contaminated Solid Waste
This protocol covers items such as used gloves, weighing papers, contaminated silica gel, or other solid debris.
-
Collection: Place all contaminated solid waste into a designated, durable, and sealable container, such as a labeled plastic bag or a wide-mouth solid waste drum.[12]
-
Labeling: Affix a hazardous waste tag to the container. List "Contaminated Debris" and specify the contaminant: "1,3-Propanedione, 1,3-bis(4-methylphenyl)-".
-
Storage: Keep the solid waste container sealed when not in use.[13] Store it in the designated waste accumulation area.
-
Disposal: Arrange for disposal through your EHS office or licensed contractor.
Protocol 2.3: Accidental Spill Cleanup & Disposal
Immediate and correct response to a spill is crucial for safety.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your EHS emergency line.
-
Containment (Minor Spills): For small, manageable spills of the solid powder:
-
Label and Dispose: Label the container as "Spill Debris containing 1,3-Propanedione, 1,3-bis(4-methylphenyl)-" and manage it according to Protocol 2.2.
Section 3: Disposal Decision Workflow
To simplify the decision-making process, the following workflow diagram illustrates the correct disposal path based on the nature of the waste.
Sources
- 1. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. echemi.com [echemi.com]
- 9. theformulatorshop.com [theformulatorshop.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ethz.ch [ethz.ch]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,3-Propanedione, 1,3-bis(4-methylphenyl)-
As a Senior Application Scientist, my primary objective is to ensure that your groundbreaking research is conducted not only effectively but also with the highest commitment to safety. This guide provides essential, field-proven safety protocols for handling 1,3-Propanedione, 1,3-bis(4-methylphenyl)- (CAS No. 3594-36-3)[1][2][3]. Given that detailed toxicological data for this specific compound is not extensively published, we will adopt a risk-averse strategy, treating it as a potentially hazardous chemical. This approach is grounded in the established principle of minimizing all chemical exposures in a laboratory setting.[4]
This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety you can trust.
Hazard Assessment: A Proactive Stance on Safety
Before any laboratory work begins, a thorough hazard assessment is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers protect laboratory workers from chemical hazards.[5][6][7] A core component of this is understanding the potential risks associated with the chemicals you use.
For 1,3-Propanedione, 1,3-bis(4-methylphenyl)-, the primary risks stem from its physical form as a powder and the potential hazards common to similar chemical structures:
-
Inhalation: Fine powders can easily become airborne during handling, posing a respiratory risk.[8] Even non-toxic powders can cause respiratory irritation with routine exposure.[8]
-
Dermal Contact: While the specific skin irritation potential is unknown, analogous compounds can cause irritation.[9][10] Therefore, direct skin contact should be avoided.
-
Eye Contact: Powders can cause significant mechanical irritation and potential chemical damage to the eyes.
Our safety protocol is built on the hierarchy of controls, prioritizing engineering and administrative controls to mitigate these risks before relying on Personal Protective Equipment (PPE).
The First Line of Defense: Engineering and Administrative Controls
PPE is your last line of defense, not your first.[11] The most effective way to prevent exposure is to handle the material within a controlled environment.
Engineering Controls: Containing the Hazard
The primary engineering control for handling this compound is a certified Chemical Fume Hood .[4][11]
-
Causality: A fume hood is designed to capture and exhaust airborne dusts, vapors, and aerosols, pulling them away from your breathing zone and preventing their release into the laboratory environment.[4]
-
Protocol: All weighing and transfer operations involving powdered 1,3-Propanedione, 1,3-bis(4-methylphenyl)- must be performed at least 6 inches inside the sash of a functioning fume hood.[11] For highly accurate measurements where air currents may affect a balance, a powder containment hood (also known as a ventilated balance enclosure) is an excellent alternative.[8]
Administrative Controls: Safe Work Practices
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop a written SOP for handling this chemical, including procedures for weighing, spill cleanup, and disposal.
-
Training: Ensure all personnel have been trained on the specific hazards and handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[7][12]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, PPE provides the final, critical barrier against exposure. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Goggles provide a full seal around the eyes, offering superior protection from airborne powder compared to safety glasses.[13][14] |
| Hand Protection | Nitrile Gloves | Nitrile provides good chemical resistance for incidental contact and protects against powders. Gloves should be inspected for holes before each use and changed frequently.[4] |
| Body Protection | Long-Sleeved Laboratory Coat | Protects skin and personal clothing from contamination by dust or splashes.[4][13] |
| Footwear | Closed-Toe Shoes | Prevents injury from spills or dropped items.[13] |
PPE Selection and Use Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the use of engineering controls.
Protocol: Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
-
Causality for Doffing: Gloves are removed first as they are considered the most contaminated item. The lab coat is removed next by turning it inside out to contain any surface contamination. Goggles are removed last to ensure eye protection throughout the entire process.
Operational and Disposal Plans
Safe Weighing Protocol
-
Preparation: Don all required PPE as described above. Ensure the fume hood is on and the sash is at the appropriate height.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.[8] Place the balance, chemical container, weigh paper/boat, and spatula within the hood.
-
Transfer: Open the chemical container away from your face.[13] Use a spatula or scoop to carefully transfer small amounts of powder to the weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[8]
-
Closure: Immediately close the chemical container when finished.[8]
-
Cleanup: Wipe the spatula with a damp cloth or disposable wipe. Decontaminate the exterior of the chemical container and any other equipment before removing it from the hood.[8]
Spill Response
-
Alert: Immediately alert personnel in the area.[13]
-
Containment (Small Spills): For small powder spills inside a fume hood, gently cover the spill with wet paper towels to prevent the powder from becoming airborne. Wipe it up from the outside in.
-
Cleanup: Use a wet cleaning method or a HEPA-filtered vacuum for cleanup. Dry sweeping is prohibited as it will generate dust.[8]
-
Disposal: All materials used for spill cleanup must be placed in a sealed container and disposed of as hazardous waste.
Waste Disposal
-
Contaminated PPE: Used gloves, absorbent liners, and any other disposable items contaminated with the chemical must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.
-
Chemical Waste: Unused or waste 1,3-Propanedione, 1,3-bis(4-methylphenyl)- must be collected in a clearly labeled, sealed hazardous waste container.[11] Follow all institutional and local regulations for hazardous waste disposal.[6]
By integrating these engineering controls, safe work practices, and proper PPE protocols into your daily workflow, you create a robust safety system that protects you, your colleagues, and the integrity of your research.
References
-
Laboratories - Overview | Occupational Safety and Health Administration (OSHA). (n.d.). U.S. Department of Labor. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. [Link]
-
The Occupational Safety & Health Administration (OSHA) Guidelines. (n.d.). California Health Sciences University. [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration (OSHA). (n.d.). U.S. Department of Labor. [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Management Software. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Lab Manager. [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Link]
-
1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2. (n.d.). PubChem. [Link]
-
Part D: Chemical Safety Procedures for Laboratories. (2020, January). University of Wisconsin-La Crosse. [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro Solution Center. [Link]
-
Chemical PPE. (2020, November 19). Trihydro Corporation. [Link]
-
1,3-Propanediol - Safety Data Sheet. (n.d.). The Formulator Shop. [Link]
Sources
- 1. 3594-36-3 CAS MSDS (1,3-Propanedione, 1,3-bis(4-methylphenyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | C17H16O2 | CID 145701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Propanedione, 1,3-bis(4-methylphenyl)- | 3594-36-3 [amp.chemicalbook.com]
- 4. uwlax.edu [uwlax.edu]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. theformulatorshop.com [theformulatorshop.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. The Occupational Safety & Health Administration (OSHA) Guidelines | California Health Sciences University [catalog.chsu.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
